Boc-D-Leucine monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQEIOTRWJXBA-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OC(C)(C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200937-17-3, 16937-99-8 | |
| Record name | D-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis: A Technical Guide
For Immediate Release
December 15, 2025 – In the landscape of organic chemistry, particularly within pharmaceutical and peptide synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. Among the arsenal (B13267) of tools available to the modern chemist, the tert-butoxycarbonyl (Boc) protecting group has established itself as a versatile and robust workhorse for the protection of amines. This technical guide offers an in-depth exploration of the Boc group's function, mechanism, and application, providing researchers, scientists, and drug development professionals with the critical data and protocols necessary for its effective implementation.
Core Function: A Reversible Shield for Amines
The primary function of the Boc group is to reversibly render primary and secondary amines non-nucleophilic and non-basic by converting them into carbamates.[1] This protection prevents amines from participating in unwanted side reactions during subsequent synthetic steps, such as amide bond formation, alkylation, or acylation.[1][2] Its widespread adoption is due to its ease of introduction, general stability under a wide range of reaction conditions—notably basic, nucleophilic, and reductive environments—and its clean, facile removal under specific acidic conditions.[1][2][3][4]
A key advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1] This orthogonality is critical in complex, multi-step syntheses like solid-phase peptide synthesis (SPPS), enabling the selective deprotection of different functional groups within the same molecule.[1]
The Mechanism of Action: Protection and Deprotection
The utility of the Boc group is defined by two key chemical transformations: its installation (protection) and its removal (deprotection).
Boc Protection
The most common method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, colloquially known as Boc anhydride (B1165640) ((Boc)₂O).[2][3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a tert-butyl carbonate leaving group. This unstable group then decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[3] While the reaction can proceed without a base, one is often added to accelerate the process.[3]
References
An In-depth Technical Guide to Boc-D-Leucine Monohydrate for Researchers and Drug Development Professionals
Introduction: N-tert-butoxycarbonyl-D-leucine monohydrate (Boc-D-Leucine monohydrate) is a pivotal protected amino acid derivative extensively utilized in the fields of peptide chemistry and pharmaceutical development. As a non-natural chiral amino acid, its incorporation into peptide chains offers significant advantages, including enhanced stability against enzymatic degradation, which can prolong the biological half-life of peptide-based therapeutics.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is a white crystalline powder.[2] Its fundamental properties are summarized in the table below, providing a consolidated view of its key characteristics. There are some discrepancies in reported melting points in the literature, which may be attributed to different experimental conditions or the presence of anhydrous forms.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid hydrate | [3] |
| CAS Number | 16937-99-8 | [1] |
| Molecular Formula | C11H21NO4·H2O | [4] |
| Molecular Weight | 249.31 g/mol | [3] |
| Melting Point | 85-87 °C | [1][3] |
| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [1] |
| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in dimethyl sulfoxide, methanol, and ethanol; Insoluble in dichloromethane (B109758) and ethyl acetate (B1210297).[1][2] | |
| SMILES | CC(C)C--INVALID-LINK--NC(=O)OC(C)(C)C.O | |
| InChI Key | URQQEIOTRWJXBA-DDWIOCJRSA-N | [3] |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common approach involves the protection of the amino group of D-Leucine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). Below is a detailed protocol for its synthesis and subsequent purification.
Protocol 1: Synthesis of this compound from D-Leucine
This protocol outlines the synthesis via the reaction of D-Leucine with di-tert-butyl dicarbonate in a basic aqueous solution.
Materials:
-
D-Leucine
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
1N Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Saturated potassium bisulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Deionized water
Procedure:
-
To a mixture of D-leucine (e.g., 8g, 0.061 mol) in 1,4-dioxane (200 ml), add 1N aqueous sodium hydroxide solution (8.5 ml) and di-tert-butyl dicarbonate (17.5 g, 80 mmol).
-
Stir the mixture overnight at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dilute the residue with water (50 ml) and wash with ethyl acetate (2 x 50 ml) to remove unreacted (Boc)2O.
-
Adjust the pH of the aqueous phase to 2-3 with a saturated potassium bisulfate solution.
-
Extract the product with ethyl acetate (3 x 50 ml).
-
Combine the organic layers and wash with brine (2 x 50 ml).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid.[1]
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by silica (B1680970) gel column chromatography.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc protecting group shields the α-amino group of the leucine, preventing self-polymerization and allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The general workflow of an SPPS cycle involving the coupling of Boc-D-Leucine is depicted below.
Caption: General workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS) using this compound.
Detailed Protocol for a Coupling Cycle in Boc-SPPS:
-
Resin Swelling: The peptide-resin is swollen in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 50%). This is often done with a short pre-wash followed by a longer reaction time.
-
Washing: The resin is washed with DCM and then with isopropanol (B130326) (IPA) to remove residual TFA and byproducts.
-
Neutralization: The protonated N-terminal amine is neutralized to the free amine using a base such as diisopropylethylamine (DIEA) in a solvent like N,N-dimethylformamide (DMF). This is followed by washing with DMF.
-
Coupling: The this compound is pre-activated with a coupling reagent (e.g., HBTU, DCC/HOBt) and then added to the resin. The mixture is agitated until the coupling reaction is complete.
-
Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts, yielding the resin with the newly coupled Boc-D-Leucine.
This cycle is repeated with the next desired amino acid until the full peptide sequence is assembled.
Role in Drug Development: Synthesis of Atazanavir
This compound is a key chiral building block in the synthesis of several pharmaceuticals. A prominent example is its use in the synthesis of Atazanavir, an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[1]
The following diagram illustrates the role of a Boc-protected amino acid in the synthesis of a key intermediate for Atazanavir and the subsequent mechanism of action of the drug.
Caption: The role of Boc-D-Leucine in the synthesis of an Atazanavir precursor and the mechanism of action of Atazanavir in inhibiting the HIV life cycle.
Atazanavir functions by binding to the active site of the HIV protease enzyme.[6] This prevents the cleavage of the viral Gag-Pol polyproteins into functional mature proteins, which are essential for the assembly of new, infectious virions.[7][8] Consequently, the viral replication cycle is interrupted.
Conclusion
This compound is an indispensable reagent in modern organic and medicinal chemistry. Its unique structural properties and the versatility of the Boc protecting group make it a valuable tool for the synthesis of complex peptides and chiral drug molecules. The continued application of this compound in the development of novel therapeutics underscores its significance for researchers and professionals in the pharmaceutical industry.
References
- 1. Page loading... [guidechem.com]
- 2. This compound (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Boc-D-Leucine (monohydrate) | 200937-17-3 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US3609164A - Process for preparing {11 -butoxycarbonyl compounds - Google Patents [patents.google.com]
- 6. Atazanavir - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 8. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Physical and chemical properties of Boc-D-Leucine monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Boc-D-Leucine monohydrate, a crucial building block in peptide synthesis and drug development. This document details experimental protocols for its use and characterization, and presents key data in a structured format for ease of reference.
Core Physical and Chemical Properties
This compound is a white crystalline powder.[1] It is a derivative of the unnatural D-enantiomer of the amino acid leucine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[2][3] This protection strategy is fundamental in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of peptide chains.[4] The monohydrate form indicates the presence of one molecule of water per molecule of the Boc-amino acid.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General Properties
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [1] |
| CAS Number | 16937-99-8 | [5] |
| Molecular Formula | C₁₁H₂₁NO₄·H₂O | [1] |
| Molecular Weight | 249.31 g/mol |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 85-87 °C | [2][5] |
| Boiling Point | 356.0 ± 25.0 °C (Predicted) | [2][5] |
| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [5] |
| Acidity (pKa) | 4.02 ± 0.21 (Predicted) | [5] |
| Optical Rotation | [α]²⁰/D +24 ± 2° (c=2 in Acetic Acid) |
Table 3: Solubility
| Solvent | Solubility | Source(s) |
| Water | Low solubility | [1] |
| Dimethyl Sulfoxide (DMSO) | Easily soluble | [1][5] |
| Methanol | Highly soluble | [1] |
| Ethanol | Highly soluble | [1] |
| Dichloromethane (DCM) | Insoluble | [5] |
| Ethyl Acetate (B1210297) | Insoluble | [5] |
Chemical Reactivity and Stability
This compound is stable under recommended storage conditions, which typically involve a dry, cool place away from direct sunlight, acids, and oxidizing agents.[1][6] The key to its utility in organic synthesis is the acid-labile nature of the Boc protecting group.
The tert-butyloxycarbonyl (Boc) group is stable under neutral and basic conditions, making it an ideal protecting group for the α-amino group of amino acids during peptide synthesis.[4] It can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the free amine for the next coupling step in the peptide chain elongation.[4][7][8] This orthogonality allows for the selective deprotection of the α-amino group without affecting other acid-labile side-chain protecting groups that may require stronger acidic conditions for removal.[4]
The carboxylic acid functional group can undergo standard reactions, such as activation for amide bond formation during peptide coupling.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Boc Protection of D-Leucine (General Procedure)
This protocol describes a common method for the introduction of the Boc protecting group onto the D-leucine amino acid.
Materials:
-
D-Leucine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1N)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl) or other acid to adjust pH
Procedure:
-
Dissolve D-leucine in a mixture of 1,4-dioxane and aqueous NaOH solution.
-
Add di-tert-butyl dicarbonate to the solution and stir the mixture overnight at room temperature.
-
After the reaction is complete, evaporate the solvent.
-
Dilute the residue with water and wash with ethyl acetate to remove unreacted Boc₂O and other organic impurities.
-
Adjust the pH of the aqueous phase to 2-3 using an acid like HCl.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the Boc-D-Leucine product.[5]
Use in Solid-Phase Peptide Synthesis (SPPS): A Coupling Cycle
This protocol outlines a typical cycle for the incorporation of a Boc-D-Leucine residue into a growing peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA) in DCM (e.g., 10% v/v) for neutralization
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection:
-
Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by washing the resin with a solution of 10% DIEA in DCM.[9]
-
Wash the resin with DCM and then with DMF to prepare for the coupling step.[9]
-
-
Coupling:
-
Activate the carboxylic acid of this compound by pre-mixing it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.[10]
-
Add the activated Boc-D-Leucine solution to the resin and agitate the mixture to facilitate the amide bond formation.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test.[9]
-
-
Washing:
-
After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.[4]
Determination of Optical Rotation
This protocol describes the general procedure for measuring the specific optical rotation of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., glacial acetic acid)
-
Volumetric flask
-
Polarimeter
Procedure:
-
Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to achieve a specific concentration (e.g., 1 g/100 mL).[11][12]
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).[13]
-
Measurement:
-
Rinse and fill the polarimeter sample tube with the prepared solution, ensuring no air bubbles are present.
-
Place the sample tube in the polarimeter and measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) at a controlled temperature (e.g., 20°C).[11]
-
Record multiple readings and calculate the average.
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the sample tube in decimeters, and c is the concentration of the solution in g/mL.[11]
Mandatory Visualizations
Chemical Structure and Functional Groups
Caption: Chemical structure of this compound highlighting its key functional groups.
Workflow in Solid-Phase Peptide Synthesis (SPPS)
Caption: A typical workflow for incorporating Boc-D-Leucine into a peptide chain using SPPS.
References
- 1. This compound (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. This compound, CasNo.16937-99-8 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. Page loading... [wap.guidechem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-D-Leucine Monohydrate for Researchers and Drug Development Professionals
Introduction
Boc-D-Leucine monohydrate is a pivotal N-protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceutical agents. As a derivative of the unnatural D-isomer of leucine, its incorporation into peptide chains confers significant advantages, most notably enhanced stability against enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for selective deprotection under mild conditions, a cornerstone of modern peptide chemistry. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methods, and applications, tailored for professionals in research and drug development.
Chemical Identification and Properties
This compound is a white crystalline powder. Its identity is confirmed by its unique CAS number and a variety of synonyms used across chemical suppliers and literature.
| Identifier | Value |
| CAS Number | 16937-99-8, 200937-17-3 (for monohydrate)[1][2] |
| Molecular Formula | C₁₁H₂₁NO₄·H₂O[1] |
| Molecular Weight | 249.31 g/mol [2] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoic acid hydrate |
Synonyms:
-
(tert-Butoxycarbonyl)-D-leucine monohydrate[2]
-
Boc-D-Leu-OH·H₂O[3]
-
(R)-Boc-2-amino-4-methylpentanoic acid hydrate
-
N-(tert-Butoxycarbonyl)-D-leucine monohydrate[4]
-
Boc-D-leucine hydrate[1]
Physicochemical Data
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Melting Point | 80-87 °C | |
| Boiling Point | 356.0 ± 25.0 °C (Predicted) | |
| Density | 1.061 ± 0.06 g/cm³ (Predicted) | |
| Appearance | White crystalline powder | [1] |
| Purity | Typically ≥98% (HPLC) | [1][4] |
| Optical Rotation | [α]²⁰/D = +24 ± 2° (c=2 in AcOH) | |
| Storage Temperature | 2-8 °C, sealed, dry |
Solubility
| Solvent | Solubility | Source(s) |
| Water | Low solubility | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Easily soluble | |
| Methanol | Highly soluble | [1] |
| Ethanol | Highly soluble | [1] |
| Dichloromethane | Insoluble | |
| Ethyl Acetate (B1210297) | Insoluble | |
| Chloroform | Soluble | |
| Acetone | Soluble |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable building block in several areas:
-
Peptide Synthesis: The primary application is in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The incorporation of D-leucine can significantly increase the resistance of peptides to proteolytic enzymes, thereby extending their in vivo half-life and improving therapeutic potential.
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceutical drugs. Notable examples include the antiviral drug atazanavir (B138) (used for HIV treatment), the anti-cancer drug BB-2516, and the anti-inflammatory drug RO-31-9790.
-
Asymmetric Synthesis: It is also used as a catalyst or ligand in asymmetric reactions, leveraging its chiral nature to control the stereochemical outcome of chemical transformations.
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are outlined below.
Method 1: From D-Leucine
This protocol describes the protection of the amino group of D-Leucine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Experimental Workflow: Synthesis from D-Leucine
References
- 1. This compound (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. 200937-17-3 Boc-D-Leu-OH・H2O | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 3. N-Boc-D-leucine hydrate, 98+% | Fisher Scientific [fishersci.ca]
- 4. capotchem.cn [capotchem.cn]
The Strategic Incorporation of D-Amino Acids in Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The deliberate inclusion of D-amino acids in peptide design represents a paradigm shift in the development of novel therapeutics and research tools. Moving beyond the canonical L-amino acid building blocks of nature, the strategic placement of their stereoisomers offers a powerful approach to overcome the inherent limitations of native peptides, such as enzymatic instability and restricted conformational diversity. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of D-amino acid stereochemistry in modern peptide design.
Core Principles: The Advantages of Chirality Inversion
The substitution of L-amino acids with their D-enantiomers introduces profound changes to the physicochemical properties of a peptide. These alterations are primarily rooted in the distinct three-dimensional arrangement of the amino acid side chain relative to the peptide backbone.
1.1. Enhanced Enzymatic Stability: One of the most significant advantages of incorporating D-amino acids is the remarkable increase in resistance to proteolytic degradation.[1][2][3] Proteases, the enzymes responsible for peptide cleavage, have active sites that are stereospecific for L-amino acids. The presence of a D-amino acid creates a stereochemical mismatch that hinders or prevents the peptide from fitting into the enzyme's active site, thereby protecting the adjacent peptide bonds from hydrolysis.[1][2] This enhanced stability translates to a longer circulating half-life in biological systems, a critical attribute for therapeutic peptides.
1.2. Conformational Control and Structural Diversity: The stereochemistry of amino acid residues dictates the local backbone conformation and, consequently, the overall secondary and tertiary structure of a peptide. The introduction of D-amino acids can induce specific structural motifs that are not readily accessible with a purely L-amino acid sequence. For instance, the incorporation of a D-amino acid can promote the formation of β-turns and β-hairpins, influencing the peptide's folding and three-dimensional architecture.[4] This conformational control is instrumental in designing peptides with specific receptor binding affinities and biological activities.
1.3. Modulation of Biological Activity: By altering the peptide's conformation and stability, D-amino acid substitution can profoundly impact its biological function. This can manifest as:
-
Altered Receptor Binding: The modified three-dimensional structure can lead to changes in binding affinity and selectivity for target receptors.[4][5]
-
Novel Biological Activities: In some cases, the introduction of D-amino acids can confer entirely new biological functions to a peptide.
-
Improved Selectivity: D-peptides have been shown to improve the selectivity of non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Data Presentation: Quantitative Insights into D-Amino Acid Effects
The following tables summarize key quantitative data from various studies, highlighting the impact of D-amino acid incorporation on peptide properties.
Table 1: Comparative Enzymatic Stability of L-Peptides and D-Amino Acid-Containing Peptides
| Peptide Sequence/Type | Condition | Time Point | % Peptide Remaining |
| L-Peptide Hydrogelator | Proteinase K | 4 hours | 0% |
| D-Amino Acid Modified Hydrogelator | Proteinase K | 24 hours | 15% |
| Antimicrobial Peptide (Pep05) | Human Plasma | 8 hours | <10% |
| D-Amino Acid Substituted (DP06) | Human Plasma | 8 hours | >90% |
| D-Amino Acid Substituted (DP06) | Human Plasma | 24 hours | >60% |
| l-SG Peptide | Trypsin | 4 hours | ~10% |
| d-sg Peptide (all D-enantiomer) | Trypsin | 4 hours | 100% |
| MUC2 Peptide (all L-amino acids) | Human Serum | 180 min | 0% |
| MUC2 Peptide (tpTPTGTQtpt) | Human Serum | 180 min | ~95% |
Table 2: Impact of D-Amino Acid Substitution on Receptor Binding Affinity
| Peptide/Analog | Target Receptor/Protein | Assay | Binding Affinity Metric | Value |
| Compound 18 (L-amino acids) | HER2 | Cell Proliferation | IC50 | Nanomolar range |
| Compound 32 (D-amino acid analog) | HER2 | Cell Proliferation | IC50 | Nanomolar range |
| Compound 32 | HER2 Extracellular Domain IV | SPR | Kd | 1 µM |
| Compound 32 | Full HER2 Extracellular Domain | SPR | Kd | 3.48 ± 0.93 µM |
| WTHPQFAT and variants | Streptavidin | Microarray | Ka | 10^7 - 10^9 M-1 |
| LQWHPQAGK and variants | Streptavidin | Microarray | Ka | 10^7 - 10^9 M-1 |
Table 3: Solubility of Amino Acids and Peptides
| Amino Acid/Peptide | Solvent System | Solubility Trend with Increasing Organic Solvent |
| Most proteinogenic amino acids | Aqueous 2-propanol | Decreases |
| L-phenylalanine, L-tyrosine | Aqueous 2-propanol | Increases |
| Various peptides | Aqueous 2-propanol | Generally decreases |
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and characterization of D-amino acid-containing peptides.
3.1. Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using Fmoc/tBu chemistry.
-
Resin Selection and Swelling:
-
Choose an appropriate solid support resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).
-
Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 1 hour.
-
-
First Amino Acid Loading (if not pre-loaded):
-
Deprotect the resin if necessary (e.g., remove the Fmoc group from a pre-loaded resin with 20% piperidine (B6355638) in DMF).
-
Dissolve the first Fmoc-protected amino acid (L or D) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin extensively with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (L or D) and a coupling agent in DMF.
-
Add a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat this cycle for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection step, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
3.2. In Vitro Enzymatic Stability Assay
This protocol describes a typical procedure to assess the stability of a peptide in human serum.
-
Materials:
-
Test peptide (L- and D-amino acid versions)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Microcentrifuge
-
RP-HPLC system
-
-
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide.
-
Incubation:
-
In a microcentrifuge tube, mix the peptide solution with human serum (e.g., a 1:1 ratio with PBS).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Enzyme Inactivation: Immediately stop the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile to precipitate the serum proteins.
-
Protein Precipitation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant.
-
Analyze the supernatant using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA.
-
Monitor the absorbance at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time.
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t½).
-
-
3.3. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
This protocol provides a general workflow for analyzing the secondary structure of a peptide using CD spectroscopy.
-
Sample Preparation:
-
Ensure the peptide sample is highly pure (>95%).
-
Accurately determine the peptide concentration.
-
Prepare the peptide solution in a suitable buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer). The final peptide concentration typically ranges from 0.1 to 1 mg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.
-
Set the scanning parameters:
-
Wavelength range: Typically 190-260 nm for secondary structure analysis.
-
Scanning speed, accumulations, and bandwidth as appropriate for the instrument and sample.
-
-
Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.
-
Record the CD spectrum of the peptide sample.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes in the design and application of D-amino acid-containing peptides.
Conclusion
The incorporation of D-amino acids into peptides is a versatile and powerful strategy in drug discovery and chemical biology. By imparting resistance to enzymatic degradation and enabling precise control over peptide conformation, D-amino acid stereochemistry provides a means to overcome the limitations of natural peptides and to develop novel molecules with enhanced therapeutic potential. The experimental protocols and data presented in this guide offer a foundation for researchers to explore the exciting possibilities of D-amino acid-containing peptides in their own work. As our understanding of the intricate relationship between stereochemistry and biological function continues to grow, so too will the applications of these unique and valuable molecules.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of D-Leucine Incorporation: A Technical Guide for Drug Development
December 15, 2025
Abstract
The incorporation of non-canonical amino acids represents a paradigm shift in peptide and protein engineering, offering novel avenues for enhancing therapeutic efficacy and stability. Among these, the D-enantiomer of leucine (B10760876) has garnered significant attention for its unique contributions to the biological and pharmacological properties of modified peptides. This technical guide provides an in-depth analysis of the biological significance of incorporating D-leucine, tailored for researchers, scientists, and drug development professionals. We present a comprehensive overview of its effects on protein structure and function, its metabolic fate, and its therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction: The Rationale for D-Amino Acid Incorporation
Peptides and proteins are fundamental to virtually all biological processes and have emerged as a promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often limited by their susceptibility to proteolytic degradation, leading to short in-vivo half-lives. The incorporation of D-amino acids, such as D-leucine, is a well-established strategy to overcome this limitation.[1] The unnatural stereochemistry of D-amino acids renders peptide bonds resistant to cleavage by naturally occurring proteases, which are stereospecific for L-amino acids.[1] Beyond enhancing stability, the introduction of D-leucine can also modulate the biological activity of peptides, leading to improved therapeutic profiles.
Effects of D-Leucine Incorporation on Peptide and Protein Properties
The substitution of L-leucine with D-leucine can induce significant changes in the secondary and tertiary structure of peptides, which in turn affects their biological function. These conformational changes can lead to altered receptor binding affinities and specificities.
Enhanced Antimicrobial Activity and Reduced Cytotoxicity
A compelling example of the benefits of D-leucine incorporation is the modification of the antimicrobial peptide Brevinin-1OS (B1OS). The addition of a D-leucine residue at the second position (B1OS-D-L) significantly enhances its antimicrobial potency against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while concurrently reducing its hemolytic activity against mammalian red blood cells.[1][2][3][4] This suggests a wider therapeutic window for the D-leucine-containing analogue compared to its L-leucine counterpart (B1OS-L).[1][2]
Data Presentation: Antimicrobial and Hemolytic Activity of Brevinin-1OS Analogues
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |
| B1OS | 32 | 64 | 64 | >128 |
| B1OS-L | 2 | 4 | 8 | 29.92 |
| B1OS-D-L | 2 | 4 | 8 | 74.5 |
Data sourced from a study on the modification of Brevinin-1OS.[1][2]
Impact on Biofilm Formation
D-amino acids, including D-leucine, have been shown to inhibit biofilm formation in various bacterial species.[5] They can interfere with the synthesis of the extracellular polymeric substance (EPS) that encases and protects the bacterial community within the biofilm. For instance, D-leucine, in combination with other D-amino acids, has been observed to trigger the disassembly of existing biofilms in Bacillus subtilis.[5]
Data Presentation: Inhibition of Mixed-Species Biofilm Formation by D-Amino Acids
| D-Amino Acid (50 µM) | Decrease in Biofilm Protein (%) | Decrease in Biofilm Carbohydrate (%) |
| D-Tyrosine | 8.21 | 29.53 |
| D-Aspartic Acid | 7.65 | 21.44 |
| D-Tryptophan | 3.51 | 14.60 |
| D-Leucine | 11.31 | 10.54 |
Data adapted from a study on the effect of D-amino acids on biofilm formation of mixed microorganisms.[5]
Influence on Protein Stability
The incorporation of a D-amino acid can have varied effects on the conformational stability of a protein. While it can enhance resistance to proteolysis, it may also destabilize the native folded structure. The extent of this effect is context-dependent, relying on the specific location of the substitution and the overall protein architecture. Circular dichroism (CD) spectroscopy is a key technique used to assess these structural changes and the thermal stability of the modified proteins.[4][6][7]
Metabolism and Pharmacokinetics of D-Leucine
Unlike its L-enantiomer, which is a primary activator of the mTORC1 signaling pathway involved in protein synthesis and cell growth, D-leucine follows a distinct metabolic route.[8]
Metabolic Pathway of D-Leucine
The primary metabolic pathway for D-leucine involves oxidative deamination by the enzyme D-amino acid oxidase (DAO), which is highly expressed in the kidneys and liver. This reaction converts D-leucine into its corresponding α-keto acid, α-ketoisocaproate (α-KIC), along with ammonia (B1221849) and hydrogen peroxide.[8] α-KIC can then be transaminated by branched-chain aminotransferase (BCAT) to form L-leucine, a process known as chiral inversion.[8] This metabolic conversion allows D-leucine to indirectly contribute to the L-leucine pool.
Therapeutic Applications of D-Leucine
The unique properties of D-leucine have led to its investigation in various therapeutic contexts, most notably in the fields of antimicrobial development and neurology.
Antimicrobial Drug Development
As highlighted earlier, the incorporation of D-leucine into antimicrobial peptides (AMPs) is a promising strategy to enhance their stability and therapeutic index.[1][2][3][4] This approach is being actively pursued in the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
Neurological Applications: Anti-Seizure Activity
Preclinical studies in mouse models have demonstrated that D-leucine possesses potent anti-seizure properties.[9][10][11] It has been shown to be effective in terminating ongoing seizures, with an efficacy comparable to the conventional anti-epileptic drug diazepam, but without the associated sedative side effects.[9][10][11] The precise mechanism of action is still under investigation, but it appears to differ from known anti-seizure signaling pathways, suggesting a novel therapeutic target.[9][10]
Data Presentation: Anti-Seizure Effects of D-Leucine in a Kainic Acid-Induced Seizure Model in Mice
| Treatment | Mean Maximum Seizure Score | Latency to Seizure Onset (min) |
| Vehicle (Water) | 4.5 | 15 |
| D-Leucine (3 mg/kg) | 2.5 | 25 |
| D-Leucine (300 mg/kg) | 2.0 | 30 |
Data adapted from a study on the anti-seizure effects of D-leucine.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of D-leucine incorporation and its biological effects.
Solid-Phase Peptide Synthesis (SPPS) of a D-Leucine Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating a D-leucine residue using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Leu-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane, water)
-
Cold diethyl ether
-
Reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.
-
Amino Acid Coupling: In a separate vial, activate the Fmoc-protected amino acid (e.g., Fmoc-D-Leu-OH) by dissolving it with a coupling agent (e.g., HATU) and a base (e.g., DIEA) in DMF. Add this solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Peptide stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Serial Dilution: Serially dilute the peptide stock solution in the growth medium across the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Hemolytic Activity Assay
This protocol assesses the cytotoxicity of a peptide by measuring its ability to lyse red blood cells.
Materials:
-
Peptide stock solution
-
Freshly collected red blood cells (e.g., human, horse)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Erythrocyte Preparation: Wash the red blood cells with PBS and resuspend to a final concentration of 2-4% (v/v) in PBS.
-
Serial Dilution: Serially dilute the peptide stock solution in PBS in a 96-well plate.
-
Incubation: Add the red blood cell suspension to each well and incubate at 37°C for 1 hour.
-
Controls: Include a negative control (red blood cells in PBS) and a positive control (red blood cells with 1% Triton X-100 for 100% hemolysis).
-
Centrifugation: Centrifuge the plate to pellet the intact red blood cells.
-
Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 570 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 is the peptide concentration that causes 50% hemolysis.
Signaling Pathways and Logical Relationships
L-Leucine-Mediated mTORC1 Signaling Pathway
For comparative purposes, it is essential to understand the well-established signaling pathway of L-leucine. L-leucine is a potent activator of the mTORC1 complex, a central regulator of cell growth, proliferation, and protein synthesis.
As of the current understanding, D-leucine does not directly activate the mTORC1 pathway in the same manner as L-leucine. Its primary influence on this pathway is indirect, following its metabolic conversion to L-leucine.
Conclusion and Future Directions
The incorporation of D-leucine into peptides and proteins is a powerful strategy for enhancing their therapeutic potential. This is primarily achieved by increasing their stability against enzymatic degradation, which can lead to a longer in-vivo half-life. Furthermore, as demonstrated with antimicrobial peptides, D-leucine modification can significantly improve the therapeutic index by increasing potency and reducing cytotoxicity. The discovery of the anti-seizure properties of D-leucine opens up exciting new avenues for the development of novel therapeutics for neurological disorders.
Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of D-leucine-containing peptides. A deeper understanding of how D-leucine influences peptide conformation and receptor interactions will enable the rational design of more effective and safer therapeutic agents. Additionally, further investigation into the direct signaling roles of D-leucine, if any, beyond its metabolic conversion, is warranted. The continued exploration of D-leucine incorporation in drug development holds significant promise for addressing unmet medical needs.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. D-leucine: evaluation in an epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 6. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal melt circular dichroism spectroscopic studies for identifying stabilising amphipathic molecules for the voltage‐gated sodium channel NavMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Potent anti-seizure effects of D-leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Boc-D-Leucine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N-tert-butoxycarbonyl-D-leucine monohydrate (Boc-D-Leucine monohydrate), a crucial protected amino acid in peptide synthesis and pharmaceutical research. A thorough understanding of its solubility in various solvents is essential for optimizing reaction conditions, purification processes, and the overall efficiency of peptide synthesis. This document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows relevant to its application.
Core Concepts in the Solubility of this compound
This compound is a derivative of the amino acid D-leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group introduces a significant nonpolar character to the molecule, which fundamentally influences its solubility profile. The molecule possesses both a polar carboxylic acid group and the bulky, nonpolar Boc group, allowing for solubility in a range of organic solvents. The principle of "like dissolves like" is central to understanding its behavior; solvents that can effectively solvate both the polar and nonpolar regions of the this compound molecule will demonstrate a higher capacity for its dissolution.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound is not extensively published. The following table summarizes the available qualitative and estimated quantitative solubility information in common laboratory solvents at standard laboratory conditions (approximately 20-25°C).
| Solvent | Chemical Formula | Solvent Type | Solubility |
| Water | H₂O | Polar Protic | Low / Sparingly Soluble[1][2] |
| Methanol | CH₃OH | Polar Protic | Highly Soluble[1][2] |
| Ethanol | C₂H₅OH | Polar Protic | Highly Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Easily Soluble / Highly Soluble[1][2][3] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Insoluble[3] |
| Ethyl Acetate | CH₃COOC₂H₅ | Ester | Insoluble[3] |
Note on Quantitative Estimates: While specific quantitative data for this compound is limited, data for the structurally similar compound N-acetyl-D-leucine can provide a rough estimate. The solubility of N-acetyl-D-leucine is reported to be approximately 1 mg/mL in ethanol and 30 mg/mL in DMSO and DMF [4][5]. These values should be used as a guideline and not as a direct substitute for experimentally determined solubility of this compound.
Experimental Protocols
Experimental Protocol for Determining Solubility
This section details a general methodology for the experimental determination of this compound solubility in a given solvent using the equilibrium saturation method followed by gravimetric analysis. This is a standard and reliable method for determining the solubility of a solid compound in a liquid.
Materials:
-
This compound
-
Selected solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Pre-weighed collection vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated. Gentle agitation helps to accelerate the dissolution process.
-
Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. This step is crucial to remove any undissolved microparticles.
-
Solvent Evaporation: Place the collection vial with the filtered solution in a vacuum oven or a desiccator to evaporate the solvent completely. The temperature should be kept low enough to avoid degradation of the compound.
-
Gravimetric Analysis: Once the solvent has been completely removed, weigh the collection vial containing the dried this compound.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Final weight of vial + solid) - (Initial weight of vial) / Volume of filtered solution collected (mL)
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in solid-phase peptide synthesis. The following is a generalized workflow for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.
Materials:
-
Merrifield resin (or other suitable resin)
-
Boc-protected amino acids (e.g., this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Dimethylformamide (DMF)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: The resin is placed in the reaction vessel and swollen in an appropriate solvent, typically DCM or DMF.
-
Boc-Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 25-50%). This exposes a free amino group for the next coupling step.
-
Washing: The resin is thoroughly washed with DCM and then a neutralization buffer (e.g., a solution of DIPEA in DCM) to remove the TFA and neutralize the protonated amino group. Further washes with DCM and DMF are performed to prepare for the coupling step.
-
Amino Acid Activation and Coupling: In a separate container, the next Boc-protected amino acid (e.g., this compound) is pre-activated using coupling reagents like HBTU and HOBt in the presence of a base such as DIPEA in DMF. This activated amino acid solution is then added to the resin. The reaction is allowed to proceed for a set time to ensure complete coupling.
-
Washing: After the coupling reaction, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and by-products.
-
Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
Mandatory Visualizations
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boc-D-Leucine Monohydrate
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-leucine monohydrate (this compound), a crucial chiral building block in modern synthetic organic chemistry and drug development. This document details its physicochemical properties, primary applications, and a generalized experimental protocol for its use in peptide synthesis.
Core Physicochemical Properties
This compound is a derivative of the essential amino acid D-leucine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group.[1] This acid-labile protecting group is fundamental to its utility in stepwise peptide synthesis, preventing unwanted reactions at the N-terminus while peptide bonds are formed.[][3] The compound typically appears as a white crystalline powder.[1][4]
Data Summary
The quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₂₁NO₄·H₂O (or C₁₁H₂₃NO₅) | [1][4][5][6] |
| Molecular Weight | 249.31 g/mol | [4][7][8] |
| CAS Number | 16937-99-8, 200937-17-3 | [1][4][7] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 80-90°C | [4] |
| Solubility | Low in water; soluble in organic solvents (methanol, ethanol, DMSO) | [1] |
| Density | ~1.25 g/cm³ | [1] |
| Optical Rotation | [α]D²⁰ = +24 ± 2° (c=2 in Acetic Acid) | [4] |
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry.
-
Peptide Synthesis : Its primary application is as a building block in solid-phase peptide synthesis (SPPS).[][4] The Boc group provides robust protection of the amino group under neutral or basic conditions required for peptide coupling and can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[][3] The use of a D-amino acid isomer like Boc-D-Leucine is a key strategy to increase the stability of synthetic peptides against enzymatic degradation by proteases, thereby enhancing their biological half-life.[9]
-
Pharmaceutical Intermediates : this compound is a critical precursor for the synthesis of several therapeutic agents.[9] It is a key side chain used in the synthesis of the antiviral drug atazanavir, which is used to treat HIV/AIDS.[9] It is also utilized in the preparation of anti-cancer, anti-inflammatory, and anti-hepatitis C virus drugs.[9] Its hydrophobic and bulky side chain can effectively control the molecular conformation of polypeptides.[9]
Experimental Protocols
The following is a generalized, detailed methodology for the use of this compound in a manual solid-phase peptide synthesis (SPPS) workflow on a Merrifield resin.
Protocol: Manual Boc-SPPS Cycle for Incorporating a Boc-D-Leucine Residue
This protocol outlines the key steps for adding a Boc-D-Leucine residue to a growing peptide chain anchored to a solid support.
Materials:
-
Merrifield resin (chloromethylated polystyrene) pre-loaded with the first amino acid.
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU).
-
Kaiser test kit for monitoring coupling completion.
Methodology:
-
Resin Swelling: Swell the peptide-resin in a reaction vessel with DCM for 30 minutes, followed by washing with DMF (3 x resin volume).
-
Boc Group Deprotection:
-
Wash the resin with DCM (3 x resin volume).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes for complete removal of the N-terminal Boc group.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual TFA.[10]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes to neutralize the protonated N-terminal amine. Repeat this step.
-
Wash the resin thoroughly with DMF (5 x resin volume) to remove excess base.[10]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the this compound. Dissolve this compound (3 equivalents relative to resin loading capacity), HOBt (3 eq.), and DCC (3 eq.) in DMF. Alternatively, use HBTU/HATU as the activating agent.
-
Add the activated amino acid solution to the neutralized resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.[10][11]
-
-
Coupling Monitoring:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the reaction is complete. A positive result (blue beads) signifies incomplete coupling, and the coupling step should be repeated with a fresh solution of activated amino acid.[10]
-
-
Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted free amines by treating the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DCM to prevent the formation of deletion sequences in the final peptide.[10]
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid.
-
Final Cleavage: After all amino acids have been coupled, the completed peptide is cleaved from the resin support. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) with a scavenger cocktail (e.g., p-cresol).[3][10]
Visualized Workflow
The following diagram illustrates the logical flow of a single cycle in Boc-based solid-phase peptide synthesis.
Caption: Workflow for one cycle of Boc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. This compound (Boc-D-Leu-OH.H2O) BP EP USP CAS 16937-99-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Boc-D-leucine hydrate, 98+% | Fisher Scientific [fishersci.ca]
- 6. N-Boc-D-leucine hydrate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 200937-17-3 Boc-D-Leu-OH・H2O | WATANABE CHEMICAL INDUSTRIES,LTD. [watanabechem.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Harnessing Chirality: A Technical Guide to Enhancing Peptide Stability with D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often curtailed by their rapid in vivo degradation by proteases. A highly effective and widely adopted strategy to overcome this limitation is the strategic incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This technical guide provides an in-depth exploration of the principles, experimental validation, and methodologies associated with the use of D-amino acids to enhance peptide stability against enzymatic degradation, a critical consideration in modern peptide drug design.
The Principle of Stereospecificity and Protease Resistance
Proteases, the enzymes responsible for peptide and protein degradation, have active sites that are exquisitely stereospecific for L-amino acids, the exclusive building blocks of naturally occurring proteins.[1] The introduction of a D-amino acid into a peptide sequence introduces a stereochemical mismatch, altering the peptide's spatial conformation.[1] This altered geometry prevents the peptide from fitting correctly into the enzyme's active site, a phenomenon known as steric hindrance.[1] Consequently, the adjacent peptide bonds become resistant to enzymatic cleavage, leading to a significant increase in the peptide's stability and biological half-life.[1][2]
The following diagram illustrates the fundamental principle of how D-amino acid incorporation confers resistance to enzymatic degradation.
Quantitative Analysis of Enhanced Stability
Experimental studies consistently demonstrate the superior stability of peptides containing D-amino acids when exposed to various enzymatic conditions, including incubation with specific proteases or in biological fluids like human serum. The substitution of L-amino acids with their D-enantiomers can extend the half-life of a peptide from minutes to hours or even days.
Table 1: Comparative Enzymatic Stability of L-Peptides and D-Amino Acid-Containing Analogs
| Peptide Sequence (L-amino acids) | Modified Peptide (with D-amino acids) | Condition | Half-life of L-Peptide | Half-life of D-Peptide Analog | Fold Increase in Stability | Reference |
| TPTPTGTQTPT | tpTPTGTQtpt | 10% Human Serum | ~42 hours | >96 hours (no significant degradation) | >2.3 | [3] |
| KKVVFKVKFKK | (D-Lys)KVVFKVKFK(D-Lys) | Serum | Significantly shorter | Greatly improved | Not quantified | [4] |
| RDP215 (all L-amino acids) | 9D-RDP215 (with D-amino acids) | Human Serum | Prone to degradation | Stable for up to 7 days | Not quantified | [5] |
| L-peptide hydrogelator | C-terminal D-amino acid modification | Proteinase K | < 4 hours | >24 hours (15% remaining) | >6 | [2] |
Note: The specific fold increase in stability can vary depending on the peptide sequence, the position and number of D-amino acid substitutions, and the experimental conditions.[6]
Experimental Protocols
Assessing the enzymatic stability of a peptide is a crucial step in its preclinical development. A standard in vitro stability assay involves incubating the peptide in a biologically relevant matrix and monitoring its degradation over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
This protocol outlines a typical procedure to evaluate the stability of a peptide in human serum.
Materials:
-
Test peptide (and its D-amino acid analog)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in acetonitrile (B52724) (ACN))
-
Incubator (37°C)
-
Microcentrifuge
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in PBS to a final working concentration.
-
Incubation: In a microcentrifuge tube, mix human serum and PBS (e.g., in a 1:1 v/v ratio). Add the peptide working solution to the serum mixture to achieve the final desired concentration (e.g., 10 µM). Incubate the mixture at 37°C.[1]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Enzyme Inactivation and Protein Precipitation: Immediately transfer the aliquot to a tube containing a precipitating/quenching agent (e.g., 2-3 volumes of ice-cold acetonitrile with 10% TCA).[1] This step halts the enzymatic reaction and precipitates the serum proteins.
-
Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.[1]
-
Quantification: Analyze the supernatant by RP-HPLC or LC-MS to separate the intact peptide from its degradation products. The amount of remaining intact peptide is quantified by measuring the area of its corresponding peak in the chromatogram.[1]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t½) of the peptide is calculated from the degradation curve, often by fitting the data to a first-order exponential decay model.[1]
The following diagram illustrates the experimental workflow for an in vitro peptide stability assay.
Peptides incorporating D-amino acids are typically synthesized using solid-phase peptide synthesis (SPPS).[7][8] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Key Steps in SPPS for D-Amino Acid Incorporation:
-
Resin Preparation: The synthesis begins with a resin support, which is functionalized with a linker to which the first amino acid is attached.[9]
-
Amino Acid Coupling: Protected D-amino acids (e.g., Fmoc-D-amino acid-OH) are used for incorporation into the peptide sequence. A coupling reagent facilitates the formation of the peptide bond.
-
Deprotection: The protecting group (e.g., Fmoc) on the newly added amino acid is removed to allow for the coupling of the next amino acid in the sequence.[7]
-
Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA).[9]
-
Purification: The crude peptide is then purified, typically by RP-HPLC, to obtain the final product with high purity.
The following diagram outlines the general workflow for solid-phase peptide synthesis.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Spectroscopic Analysis of Boc-D-Leucine Monohydrate: A Technical Guide
Introduction
N-tert-butoxycarbonyl-D-leucine monohydrate (Boc-D-Leucine monohydrate) is a critical chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its purity and structural integrity are paramount for successful downstream applications. This technical guide provides an in-depth overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols and data interpretation are presented to assist researchers, scientists, and drug development professionals in the characterization of this important compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR spectral data for this compound. The data presented is for the corresponding L-enantiomer, N-Boc-L-leucine hydrate (B1144303); in a non-chiral solvent, the NMR spectra of enantiomers are identical.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the various protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| H-α (CH) | ~4.0-4.2 | Multiplet | 1H |
| H-β (CH₂) | ~1.5-1.7 | Multiplet | 2H |
| H-γ (CH) | ~1.4-1.6 | Multiplet | 1H |
| Boc (C(CH₃)₃) | ~1.45 | Singlet | 9H |
| Leucine CH₃ | ~0.9 | Doublet | 6H |
| NH (Amide) | ~5.0-5.2 | Doublet | 1H |
| COOH | ~12.0-13.0 | Broad Singlet | 1H |
| H₂O | Variable | Singlet | 2H |
Note: The chemical shifts of the NH, COOH, and water protons can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the different carbon environments within the this compound molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O (Carboxyl) | ~175-177 |
| C=O (Boc) | ~155-157 |
| C-α | ~52-54 |
| C (Boc quaternary) | ~79-81 |
| C-β | ~40-42 |
| C-γ | ~24-26 |
| CH₃ (Leucine) | ~21-23 |
| CH₃ (Boc) | ~28 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid, carbamate, and alkyl groups. An Attenuated Total Reflectance (ATR) IR spectrum for Boc-D-Leu-OH hydrate is available on SpectraBase.[1]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3350 | N-H stretch | Amide |
| ~2960, 2870 | C-H stretch | Alkyl |
| ~1710 | C=O stretch | Carboxylic acid & Carbamate |
| ~1520 | N-H bend | Amide |
| ~1390, 1365 | C-H bend | t-butyl |
| ~1160 | C-O stretch | Carbamate |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Standard 1D proton
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 14 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
IR Spectroscopy Protocol
Sample Preparation (ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters (ATR-FTIR):
-
Spectrometer: FTIR spectrometer with an ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 for both background and sample
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.
Conclusion
This technical guide provides a comprehensive summary of the NMR and IR spectroscopic data for this compound. The tabulated spectral data, coupled with the detailed experimental protocols and workflows, offer a valuable resource for the unambiguous identification and characterization of this compound. Adherence to these protocols will ensure the acquisition of high-quality spectroscopic data, which is essential for quality control and research and development in the pharmaceutical and chemical industries.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to the Discovery and History of Boc Protection
For Researchers, Scientists, and Drug Development Professionals
The introduction of the tert-butyloxycarbonyl (Boc) protecting group stands as a landmark achievement in the field of organic synthesis, particularly in the realm of peptide chemistry. Its unique acid lability revolutionized the stepwise construction of peptides, transforming a once formidable challenge into a routine and indispensable methodology. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and application of Boc protection, offering valuable insights for professionals engaged in chemical research and drug development.
The Genesis of a Revolutionary Protecting Group: Carpino's Discovery
Prior to the mid-20th century, the synthesis of peptides was a cumbersome and often low-yielding endeavor. The challenge lay in selectively protecting the α-amino group of one amino acid while its carboxyl group was coupled to the amino group of another. In 1957, Louis A. Carpino at the University of Massachusetts introduced the tert-butyloxycarbonyl (Boc) group as a novel N-protecting group. The genius of the Boc group was its susceptibility to cleavage under mild acidic conditions, a property that provided a crucial level of orthogonality with other protecting groups used in peptide synthesis. This discovery was a pivotal moment, laying the groundwork for a new era in the chemical synthesis of peptides.
The Synergy of Boc and Solid-Phase Synthesis: Merrifield's Nobel-Winning Innovation
The full potential of the Boc protecting group was unleashed with the groundbreaking work of R. Bruce Merrifield at Rockefeller University. In a seminal 1963 paper published in the Journal of the American Chemical Society, Merrifield introduced the concept of Solid-Phase Peptide Synthesis (SPPS).[1][2] This ingenious method involved anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of N-Boc-protected amino acids. Excess reagents and by-products could be simply washed away after each coupling and deprotection step, dramatically simplifying the purification process and enabling the synthesis of much longer peptides with higher purity and in greater yields. The marriage of the Boc group's acid lability with the efficiency of solid-phase synthesis was a paradigm shift that earned Merrifield the Nobel Prize in Chemistry in 1984.
The Chemistry of Boc Protection and Deprotection
The utility of the Boc group is rooted in the stability of the tert-butyl carbocation formed during its acid-catalyzed cleavage.
Mechanism of Boc Protection
The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.
References
Methodological & Application
Application Notes and Protocols for Boc-D-Leucine Monohydrate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a powerful strategy in modern drug discovery and development. D-amino acids can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation, thereby extending their in-vivo half-life. Boc-D-Leucine monohydrate is a key building block in the synthesis of these more robust peptide-based therapeutics. As a hydrophobic amino acid with a significant side chain, it can also influence the peptide's conformation and stability.[1]
This document provides detailed application notes and protocols for the effective use of this compound in Boc-chemistry solid-phase peptide synthesis (SPPS). It covers the fundamental principles, experimental procedures, and expected outcomes, tailored for researchers in peptide chemistry and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 16937-99-8 |
| Molecular Formula | C₁₁H₂₁NO₄·H₂O |
| Molecular Weight | 249.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-87 °C |
| Solubility | Soluble in organic solvents such as DMF and DCM |
| Storage | Store at 2-8 °C |
Applications in Peptide Synthesis
This compound is a crucial intermediate in the synthesis of various therapeutic peptides and pharmaceutical agents. Its incorporation can lead to:
-
Enhanced Proteolytic Stability: Peptides containing D-Leucine are less susceptible to degradation by endogenous proteases, which primarily recognize L-amino acids.[2]
-
Modulation of Biological Activity: The stereochemistry of D-Leucine can alter the peptide's three-dimensional structure, potentially leading to improved binding affinity for its target or a modified pharmacological profile.
-
Development of Novel Therapeutics: It is a key component in the synthesis of antiviral drugs, such as HIV protease inhibitors like Atazanavir, and anti-cancer agents.[1]
Data Presentation: Performance of a D-Leucine Modified Peptide
The following table summarizes the in vitro activity of a Brevinin-1OS (B1OS) peptide and its analogues modified with L- and D-Leucine. This data highlights the impact of D-Leucine incorporation on the peptide's therapeutic index.
| Peptide | Minimum Inhibitory Concentration (MIC) vs. S. aureus (μM) | Hemolytic Activity (HC₅₀) (μM) | Therapeutic Index (HC₅₀/MIC) |
| B1OS | 32 | >128 | >4 |
| B1OS-L-Leu | 2 | 29.92 | 14.96 |
| B1OS-D-Leu | 2 | 74.5 | 37.25 |
Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
The data indicates that the addition of D-Leucine (B1OS-D-Leu) maintains the high antimicrobial potency of the L-Leucine analogue while significantly reducing hemolytic activity, resulting in a substantially improved therapeutic index.
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound in a typical Boc-SPPS workflow.
Protocol 1: Standard Boc-SPPS Cycle for Boc-D-Leucine Incorporation
This protocol outlines the manual solid-phase synthesis of a model peptide containing a D-Leucine residue using a Boc/Bzl strategy on a Merrifield resin.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (B109758) (DCM, 15 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Loading (C-terminal residue):
-
Follow established procedures for loading the first Boc-protected amino acid onto the Merrifield resin (e.g., Cesium salt method).
3. Boc-D-Leucine Coupling Cycle:
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) (15 mL) for 2 minutes.
-
Drain the solution and add a fresh portion of 50% TFA/DCM for 20-25 minutes.[3]
-
Wash the resin with DCM (3 x 15 mL), isopropanol (B130326) (IPA) (2 x 15 mL), and then DCM again (3 x 15 mL).[3]
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) (15 mL) for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5 x 15 mL).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing:
-
After a complete coupling (negative Kaiser test), wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the peptide-resin with DCM and dry it under vacuum.
-
Perform the cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.[4]
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide precipitate with cold ether to remove scavengers and by-products.
-
Dry the crude peptide under vacuum.
5. Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
Quantitative Data for a Typical Boc-SPPS of a D-Leucine Containing Peptide
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is commonly used. |
| Coupling Efficiency (per step) | >98% | Monitored by the Kaiser test. Due to the steric hindrance of D-Leucine, a double coupling may be necessary to achieve >99% efficiency. |
| Crude Peptide Purity (by HPLC) | 60 - 80% | Dependent on the peptide sequence and length. |
| Final Purified Peptide Yield | 15 - 35% | Post-purification yield of the final product. |
Mandatory Visualizations
Signaling Pathway: Inhibition of HIV-1 Entry by D-Peptides
D-peptides containing D-Leucine have been developed as potent inhibitors of HIV-1 entry. They target the gp41 transmembrane protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.
Experimental Workflow: Boc-SPPS Cycle
The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the addition of an amino acid.
Logical Relationship: Impact of D-Leucine Incorporation
This diagram illustrates the rationale behind incorporating D-Leucine into a peptide sequence to improve its therapeutic properties.
References
- 1. Design of potent inhibitors of HIV-1 entry from the gp41 N-peptide region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV Entry and Envelope Glycoprotein-mediated Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of Boc-D-Leucine Monohydrate
For Researchers, Scientists, and Drug Development Professionals.
Introduction
N-tert-butyloxycarbonyl-D-leucine monohydrate (Boc-D-Leucine monohydrate) is a critical building block in the synthesis of peptides and peptidomimetics. As a derivative of a non-proteinogenic D-amino acid, its incorporation can confer unique properties to peptide-based therapeutics, such as increased resistance to enzymatic degradation, improved bioavailability, and enhanced conformational stability.[1] The successful coupling of this compound to a growing peptide chain is a fundamental step in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The bulky tert-butyloxycarbonyl (Boc) protecting group is acid-labile, making it a cornerstone of the Boc/Bzl protection strategy in SPPS.[2][3]
These application notes provide detailed protocols for the standard coupling of this compound using common activating reagents. The selection of the appropriate coupling method is crucial and depends on factors such as the synthetic strategy (solid-phase vs. solution-phase), the nature of the amino acid being coupled, and the desired purity and yield of the final peptide.
Data Presentation: Comparative Performance of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency, reaction time, and potential for side reactions, such as racemization. The following table summarizes the performance of several widely used coupling reagents for the incorporation of Boc-amino acids.
| Coupling Reagent | Method | Typical Reaction Time | Reported Efficiency/Yield | Degree of Racemization | Notes |
| DIC/HOBt | Carbodiimide | 4 - 12 hours | Low to Moderate | Moderate | A classic and cost-effective method, though the dicyclohexylurea (DCU) byproduct can be difficult to remove in solution-phase.[3] |
| EDC/HOBt | Carbodiimide | 12 - 24 hours | High | Low | The water-soluble urea (B33335) byproduct simplifies purification in solution-phase synthesis.[4][5] |
| HBTU/DIPEA | Aminium/Uronium Salt | 1 - 4 hours | High | Low | Often a first choice for difficult couplings due to its high efficiency and speed.[4][6][7] |
| HATU/DIPEA | Aminium/Uronium Salt | 1 - 4 hours | High | Very Low | Reacts faster than HBTU with less epimerization, making it preferable for rapid coupling protocols.[6][7] |
| PyBOP/DIPEA | Phosphonium Salt | 1 - 3 hours | High | Low | Byproducts are generally less problematic than those from carbodiimide-based reagents.[5][7] |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound in both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA
This protocol describes a standard coupling cycle for the addition of this compound to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reagents for the ninhydrin (B49086) test
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (2.0 equivalents based on resin substitution) and HBTU (2.0 equivalents) in DMF.[4][6]
-
Add DIPEA (4.0 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[4][6]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin test.
-
A negative result (yellow or no color change) indicates the completion of the coupling. If the test is positive (blue/purple), the coupling reaction should be extended or repeated.[4]
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the peptide-resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Solution-Phase Synthesis using EDC/HOBt
This protocol details the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)[4]
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 equivalent)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.[5]
-
-
Preparation of the Amine Component:
-
In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in DCM.
-
Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 5 minutes.[5]
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution to the pre-activated Boc-D-Leucine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5][7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[5][7]
-
Purify the crude dipeptide by flash column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate gradient).
-
Visualizations
The following diagrams illustrate the chemical pathway for the coupling of this compound and a general workflow for the SPPS cycle.
Caption: Chemical pathway for the activation and coupling of Boc-D-Leucine.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
References
Application Notes and Protocols for the Synthesis of Non-Natural Peptides with Boc-D-Leucine Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of non-natural peptides incorporating Boc-D-Leucine monohydrate. The inclusion of D-amino acids, such as D-Leucine, is a key strategy in modern peptide design to enhance metabolic stability and modulate biological activity. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life and improved therapeutic potential.[1][2] This document outlines the protocols for solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy, presents quantitative data for synthesis and biological activity, and illustrates relevant experimental workflows and biological pathways.
Introduction to Boc-D-Leucine in Peptide Synthesis
This compound is a derivative of the D-enantiomer of the natural amino acid Leucine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. This protecting group is crucial for the stepwise and controlled assembly of the peptide chain during SPPS. The Boc group is acid-labile and can be removed under moderately acidic conditions, which are orthogonal to the conditions used for cleaving the final peptide from the resin, especially when using benzyl-based side-chain protecting groups.[3]
The incorporation of D-Leucine can confer several advantageous properties to a peptide therapeutic:
-
Enhanced Proteolytic Stability: Natural proteases are stereospecific for L-amino acids. The presence of a D-amino acid at or near a cleavage site can significantly hinder or prevent enzymatic degradation, thereby extending the peptide's half-life in biological systems.[1][2]
-
Improved Pharmacokinetic Profile: Increased stability against degradation can lead to improved pharmacokinetic properties, including longer circulation times.[2]
-
Modulation of Biological Activity: The change in stereochemistry can alter the peptide's three-dimensional conformation, potentially leading to modified receptor binding affinity and biological activity. In some cases, this can result in enhanced potency and a better therapeutic window.[1][4]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the synthesis and biological activity of peptides containing D-Leucine.
Table 1: Illustrative Quantitative Data for Boc-SPPS of a Model Peptide containing D-Leucine
This table presents typical expected values for the solid-phase synthesis of a model decapeptide incorporating a D-Leucine residue. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.[2]
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS.[2][5] |
| Boc-D-Leucine Equivalents | 3 equivalents | Relative to resin loading. |
| Coupling Reagent Equivalents | 3 equivalents | e.g., DCC, HBTU. |
| Coupling Additive Equivalents | 3 equivalents | e.g., HOBt. |
| Coupling Time | 1-2 hours | Monitored by a qualitative test like the Kaiser test. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test for primary amines.[2] |
| Deprotection Reagent | 50% TFA in DCM | A pre-wash followed by a longer deprotection step.[5] |
| Deprotection Time | 25-35 minutes | Includes pre-wash and main deprotection.[5] |
| Final Cleavage Reagent | Anhydrous HF or TFMSA | With scavengers like anisole. |
| Overall Yield (crude) | 60-80% | Highly dependent on the peptide sequence and length. |
| Purity (after HPLC) | >95% | Dependent on the efficiency of purification. |
Table 2: Comparative Biological Activity of a D-Leucine Containing Antimicrobial Peptide
This table summarizes the in vitro activity data for the antimicrobial peptide Brevinin-1OS (B1OS) and its analogues with an added L-Leucine (B1OS-L) or D-Leucine (B1OS-D-L) at the second position. The data demonstrates that the D-Leucine modification enhances antimicrobial potency while reducing toxicity to mammalian cells.[1][4]
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |
| B1OS | 32 | 64 | 64 | >128 |
| B1OS-L | 2 | 4 | 8 | ~64 |
| B1OS-D-L | 2 | 4 | 8 | >128 |
Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.[1][4]
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of a non-natural peptide containing this compound using manual Boc-based solid-phase peptide synthesis (SPPS).
Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours in a reaction vessel.[2]
-
Washing: Wash the resin with Dimethylformamide (DMF) (3 times) and DCM (3 times).[2]
-
First Amino Acid Attachment: Prepare the cesium salt of the first Boc-protected amino acid. Add the Boc-amino acid cesium salt to the resin in DMF and heat at 50°C for 12-24 hours.[5]
-
Washing and Drying: Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Boc-SPPS Cycle for Peptide Chain Elongation
This cycle is repeated for each amino acid to be added to the peptide chain, including this compound.
-
Resin Swelling: Swell the peptide-resin in DCM.[5]
-
Boc Deprotection:
-
Wash the resin with DCM (3 times the resin volume).
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 5 minutes (pre-wash).[5]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[5]
-
Wash the resin with DCM (3 times) and Isopropanol (IPA) (2 times).[5]
-
-
Neutralization:
-
Wash the resin with DMF (3 times the resin volume).
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.[6]
-
Wash the resin with DMF (5 times the resin volume).
-
-
Amino Acid Coupling (for Boc-D-Leucine):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as Dicyclohexylcarbodiimide (DCC) or HBTU (3 equivalents), and an additive like 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.[6]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[6]
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Final Cleavage and Deprotection
-
Final Boc Deprotection: After the final coupling cycle, perform a final deprotection step to remove the N-terminal Boc group as described in step 3.2.2.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
HF Cleavage:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[6]
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Washing:
-
Triturate the cleaved peptide-resin mixture with cold diethyl ether.
-
Filter the precipitated crude peptide.
-
Wash the peptide several times with cold diethyl ether to remove scavengers and organic byproducts.[2]
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Analysis: Analyze the purified fractions by analytical RP-HPLC to determine purity and by mass spectrometry to confirm the identity of the final peptide.[7]
Mandatory Visualizations
Experimental Workflow
Caption: Boc-SPPS workflow for peptide synthesis.
Signaling Pathway Modulation by D-Amino Acid Incorporation
D-amino acid-containing peptides (DAACPs) can modulate signaling pathways by altering receptor selectivity. For example, the Aplysia allatotropin-related peptide (ATRP) signaling system utilizes L- to D-residue isomerization to modulate selectivity between two distinct G protein-coupled receptors (GPCRs), leading to different downstream signaling cascades.
Caption: D-amino acid modulation of receptor selectivity.
Comparative Signaling: L-Leucine vs. D-Leucine Containing Peptides
While D-Leucine is incorporated to enhance stability, its enantiomer, L-Leucine, is a key signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth and protein synthesis. Peptides containing D-Leucine do not typically activate this pathway, highlighting the stereospecificity of biological signaling.[1]
Caption: L-Leucine vs. D-Leucine peptide bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Peptide Stability with Boc-D-Leucine for Protease Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant hurdle in the development of peptide-based therapeutics is their rapid degradation by endogenous proteases.[1][2][3] This susceptibility to proteolysis leads to a short in vivo half-life, limiting their bioavailability and therapeutic efficacy.[4][5] A widely adopted and effective strategy to overcome this limitation is the incorporation of non-canonical amino acids, such as D-amino acids.[3][4][6] The substitution of naturally occurring L-amino acids with their D-enantiomers renders the peptide bonds resistant to cleavage by proteases, which are stereospecific for L-amino acid residues.[6][7]
This document provides detailed application notes and protocols for the incorporation of Boc-D-Leucine, a protected form of the D-enantiomer of leucine, into peptide sequences to create protease-resistant peptides. Boc-D-Leucine is a valuable building block in solid-phase peptide synthesis (SPPS) due to the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[8][] These guidelines are intended for researchers, scientists, and professionals involved in drug discovery and development.
Principle of Protease Resistance
The enhanced stability of peptides containing D-amino acids stems from the stereospecificity of proteases.[6][7] Proteases have active sites that are exquisitely shaped to recognize and bind to L-amino acid residues. The introduction of a D-amino acid creates a stereochemical mismatch, preventing the peptide from fitting correctly into the enzyme's active site. This steric hindrance effectively shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in a proteolytic environment.[7]
Caption: Mechanism of D-amino acid induced protease resistance.
Quantitative Data on Protease Resistance
The incorporation of D-amino acids, including D-Leucine, has been shown to dramatically increase the stability of peptides in the presence of proteases and in biological fluids such as human serum and plasma. The following tables summarize representative data from various studies.
Table 1: Stability of D-Amino Acid Substituted Peptides in Human Plasma
| Peptide | Modification | Time Point (hours) | % Peptide Remaining | Reference |
| Pep05 | All L-amino acids | 8 | <10% | [7] |
| DP06 | D-amino acid substitutions | 8 | >90% | [1][7] |
| DP06 | D-amino acid substitutions | 24 | >60% | [1][7] |
Table 2: Stability of D-Amino Acid Substituted Peptides against Trypsin
| Peptide | Modification | Time (hours) | % Peptide Remaining | Reference |
| L-Peptide | All L-amino acids | 4 | ~10% | [7][10] |
| D-Peptide | All D-amino acids | 4 | 100% | [7][10] |
| Polybia-CP | All L-amino acids | - | Susceptible | [2] |
| D-CP | All D-amino acids | - | Resistant | [2] |
Table 3: Stability of Partially Substituted D-Amino Acid Peptides in Human Serum
| Peptide | Modification | Time (minutes) | % Peptide Remaining | Reference |
| MUC2 Peptide | All L-amino acids | 180 | 0% | [7][11] |
| MUC2 Peptide | D-amino acids in flanks | 180 | ~95% | [7][11] |
Experimental Protocols
Protocol 1: Incorporation of Boc-D-Leucine using Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-D-Leucine using a Boc/Bzl protection strategy on a Merrifield resin.[4][12]
Materials:
-
Merrifield resin (chloromethylpolystyrene)
-
Boc-D-Leucine
-
Other Boc-protected L-amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling reagent (e.g., HBTU/HATU)[13]
-
Hydroxybenzotriazole (HOBt)
-
Ethanol (B145695) (EtOH)
-
Cesium carbonate (Cs₂CO₃)
-
Acetic anhydride
-
Pyridine
-
Scavengers (e.g., p-cresol, thioanisole)
-
Hydrogen fluoride (B91410) (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Diethyl ether
-
Fritted syringe or manual SPPS reaction vessel
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.[4]
-
Prepare the cesium salt of the C-terminal Boc-amino acid to minimize racemization.
-
Dissolve the Boc-amino acid in ethanol and water, adjust the pH to 7.0 with Cs₂CO₃, and evaporate to dryness.
-
Add the Boc-amino acid cesium salt to the resin in DMF and heat at 50°C overnight.
-
Wash the resin with DMF, DMF/water (1:1), DMF, and DCM. Dry the resin under vacuum.
-
-
Peptide Chain Elongation (for each amino acid, including Boc-D-Leucine):
-
Deprotection:
-
Neutralization:
-
Wash the resin with DMF.
-
Treat the resin with 10% DIEA in DMF for 5 minutes (repeat twice).[4]
-
Wash the resin with DMF.
-
-
Coupling:
-
In a separate vial, dissolve the next Boc-amino acid (e.g., Boc-D-Leucine) (3 equivalents), HOBt (3 equivalents), and DCC (3 equivalents) in DMF.[4]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling).[4]
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.[4]
-
-
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform the deprotection step to remove the N-terminal Boc group.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers.[4][5]
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).
-
Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).
Protocol 2: In Vitro Protease Stability Assay
This protocol describes a general method to assess the stability of peptides containing Boc-D-Leucine against a specific protease (e.g., trypsin) or in a complex biological matrix like human serum or plasma.[6][7]
Materials:
-
L-amino acid version of the peptide (control)
-
D-Leucine containing peptide (test peptide)
-
Protease solution (e.g., trypsin in an appropriate buffer) or human plasma/serum
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Quenching/precipitating agent (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid, or trichloroacetic acid)[7][14]
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
HPLC or LC-MS system for analysis
Procedure:
-
Peptide Preparation:
-
Dissolve both the L- and D-Leucine containing peptides in the appropriate assay buffer to a known stock concentration.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide stock solution with either the protease solution or human plasma/serum to achieve the desired final peptide concentration (e.g., 10 µM).[14]
-
For a time-course experiment, prepare multiple tubes for each peptide to be sampled at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Incubate the samples at 37°C.[7]
-
-
Sample Quenching:
-
At each designated time point, stop the enzymatic reaction by adding a quenching/precipitating agent. For example, add two volumes of ice-cold acetonitrile with 0.1% formic acid.[14]
-
The 0-hour time point sample should be quenched immediately after adding the peptide to the protease/plasma solution.
-
Vortex the samples and incubate on ice or at -20°C to facilitate protein precipitation.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 13,000 x g) for 10-15 minutes to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant containing the remaining peptide to a clean tube for analysis.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[6][7][16]
-
For HPLC, monitor the peak area of the intact peptide at a specific wavelength (e.g., 214 nm).
-
For LC-MS, use selected ion monitoring (SIM) or extracted ion chromatograms (XIC) for accurate quantification.[14][17]
-
-
Data Analysis:
-
Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time to compare the stability of the D-Leucine containing peptide to the L-amino acid control.
-
The half-life (t½) of the peptide can be determined by fitting the data to a single-phase decay model.[18]
-
Caption: Workflow for in vitro peptide stability assay.
Conclusion
The incorporation of Boc-D-Leucine is a robust and highly effective strategy for enhancing the proteolytic resistance of therapeutic peptides.[4][6] By following the detailed protocols for solid-phase peptide synthesis and in vitro stability assessment outlined in these application notes, researchers can design and evaluate novel peptide candidates with improved pharmacokinetic profiles. The increased stability conferred by D-amino acid substitution can lead to longer in vivo half-lives, enhanced bioavailability, and ultimately, more effective peptide-based drugs.[4]
References
- 1. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 10. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Boc-D-Leucine in the Development of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of N-tert-butoxycarbonyl-D-leucine (Boc-D-Leucine) in the design and synthesis of novel neuroprotective agents. The incorporation of this non-natural amino acid derivative offers significant advantages in developing metabolically stable and effective therapeutic candidates for a range of neurodegenerative disorders.
Introduction: The Rationale for Boc-D-Leucine in Neuroprotective Agent Development
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key challenge in the development of peptide-based neuroprotective agents is their rapid degradation by endogenous proteases. The incorporation of D-amino acids, such as D-leucine, can significantly enhance the metabolic stability of peptides, prolonging their half-life and therapeutic window[1].
Boc-D-Leucine serves as a critical chiral building block in the solid-phase peptide synthesis (SPPS) of these stabilized neuroprotective peptides[2]. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise addition of the D-leucine residue into a peptide sequence, preventing unwanted side reactions and ensuring the stereochemical integrity of the final compound[1][2]. Furthermore, derivatives of D-leucine have shown potential for anticonvulsant and neuroprotective properties, making Boc-D-Leucine a valuable starting material for the synthesis of small molecule drug candidates[2][3].
Key Applications and Mechanisms of Action
The utility of Boc-D-Leucine in neuroprotective agent development spans several therapeutic strategies:
-
Inhibition of Protein Aggregation: Neurodegenerative diseases are often characterized by the misfolding and aggregation of proteins like amyloid-β (Aβ), tau, and α-synuclein. Peptides designed to interfere with these aggregation processes can be stabilized by the inclusion of D-leucine.
-
Modulation of Neuroinflammation: Chronic neuroinflammation is a key component of neurodegeneration. Boc-D-Leucine can be incorporated into peptides designed to modulate inflammatory pathways in the central nervous system.
-
Reduction of Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in neurodegenerative conditions. Leucine derivatives are being investigated for their potential to mitigate oxidative damage.
-
Activation of Neuroprotective Signaling Pathways: Peptides containing D-leucine can be designed to interact with and activate pro-survival signaling cascades within neurons.
Quantitative Data Summary
While specific quantitative efficacy data for Boc-D-Leucine-derived neuroprotective agents is emerging, data from related compounds underscore the potential of this approach. The following table summarizes relevant data from studies on amino acid derivatives in neuroprotection.
| Compound Class | Specific Derivative(s) | Assay | Endpoint | Result | Reference |
| Boc-protected Amino Acid Derivatives | Boc-protected baicalein (B1667712) amino acid derivatives | t-BHP-induced neurotoxicity in SH-SY5Y cells | EC50 | > Cbz-protected derivatives | [4] |
| Baicalein Amino Acid Derivatives | Compound 8 (a specific baicalein amino acid derivative) | t-BHP-induced neurotoxicity in SH-SY5Y cells | EC50 | 4.31 µM | [4] |
| Natural Product | Quercetin | Acetylcholinesterase Inhibition | IC50 | 35.5 µM | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Neuroprotective Peptide Incorporating Boc-D-Leucine
This protocol describes the manual synthesis of a generic tripeptide (e.g., X-D-Leu-Y) on a Merrifield resin using Boc chemistry.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-D-Leucine
-
Other required Boc-protected amino acids (Boc-X, Boc-Y)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Diethyl ether
-
Kaiser test kit
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DMF for 30 minutes.
-
Couple the C-terminal Boc-protected amino acid (Boc-Y) to the resin.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-minute incubation with fresh 50% TFA/DCM to remove the Boc group.
-
Wash the resin thoroughly with DCM (3x), followed by isopropanol (B130326) (IPA) (2x), and then DMF (5x) to remove residual acid.
-
Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (5x).
-
Confirm the presence of a free amine using the Kaiser test.
-
-
Coupling of Boc-D-Leucine:
-
In a separate vessel, pre-activate Boc-D-Leucine (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated Boc-D-Leucine solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Chain Elongation:
-
Repeat the Boc deprotection and coupling steps for the next amino acid (Boc-X).
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Carefully cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA.
-
Precipitate the crude peptide in cold diethyl ether.
-
Filter and dry the crude peptide.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: In Vitro Neuroprotection Assay Against H₂O₂-Induced Oxidative Stress
This protocol assesses the ability of a synthesized Boc-D-Leucine-containing compound to protect neuronal cells from oxidative stress.
Materials:
-
Neuro-2a or SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed Neuro-2a or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle-only control.
-
-
Induction of Oxidative Stress:
-
Add H₂O₂ (e.g., 150 µM, final concentration) to the wells (except for the untreated control wells) and incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the EC50 value (the concentration of the compound that provides 50% protection).
-
Signaling Pathways and Logical Relationships
The neuroprotective effects of Boc-D-Leucine-derived compounds can be mediated through various intracellular signaling pathways. A primary target is the mitigation of pathways leading to apoptosis and the promotion of pro-survival signals.
Conclusion
Boc-D-Leucine is a valuable and versatile building block for the development of novel neuroprotective agents. Its use in SPPS allows for the creation of metabolically stable peptides with enhanced therapeutic potential. The protocols and conceptual frameworks provided herein offer a starting point for researchers to design, synthesize, and evaluate new drug candidates for the treatment of neurodegenerative diseases. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and drug-like properties of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Purification of Peptides Containing D-Leucine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a critical strategy in modern drug development to enhance proteolytic stability, modulate biological activity, and constrain peptide conformation. The purification of these synthetic peptides, particularly the separation of diastereomers (peptides differing only in the chirality of one or more amino acids), presents a unique chromatographic challenge. This document provides detailed application notes and protocols for the purification of peptides containing D-leucine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Chiral HPLC.
Application Note 1: Reversed-Phase HPLC for Diastereomer Separation
Reversed-Phase HPLC (RP-HPLC) is the most common and versatile method for peptide purification, separating molecules based on their hydrophobicity.[1][2] While RP-HPLC utilizes an achiral stationary phase, it can often successfully separate peptide diastereomers containing D-leucine. The substitution of an L-amino acid with a D-amino acid can alter the peptide's secondary structure, such as disrupting an α-helix, which in turn affects its interaction with the hydrophobic stationary phase.[3] This change in conformation and the resulting difference in the hydrophobic surface area exposed to the stationary phase can lead to different retention times, enabling separation.[3]
The standard approach involves using a C8 or C18 silica-based stationary phase and a mobile phase gradient of increasing acetonitrile (B52724) concentration in water, with trifluoroacetic acid (TFA) as an ion-pairing agent.[1][4] TFA helps to improve peak shape and resolution.[4] Method development is crucial and often involves optimizing the gradient slope, temperature, and flow rate to maximize the resolution between the desired D-leucine peptide and its L-leucine counterpart, as well as other synthesis-related impurities.[5]
Experimental Workflow for RP-HPLC Purification
Caption: General workflow for the purification of a synthetic peptide containing D-leucine.
Protocol 1: General RP-HPLC Purification of a D-Leucine Containing Peptide
This protocol outlines the steps from analytical method development to preparative scale purification.
1. Materials and Reagents:
-
Crude synthetic peptide containing D-leucine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical RP-HPLC column (e.g., C8 or C18, 5 µm, 300 Å, 4.6 x 150 mm)[3]
-
Preparative RP-HPLC column (e.g., C8 or C18, 5 µm, 300 Å, 9.4 x 250 mm)[3]
2. Sample Preparation:
-
Dissolve the crude peptide in 0.1% TFA in water to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Analytical Method Development:
-
Scouting Gradient:
-
Gradient Optimization:
-
Based on the retention time (t_R) of the target peptide in the scouting run, design a shallower, more focused gradient.
-
For example, if the peptide elutes at 40% B, a focused gradient could be from 30% to 50% B over 20-30 minutes. A shallow gradient of 0.1% to 1% ACN/min is often effective for resolving closely eluting species.[3]
-
4. Preparative Scale-Up:
-
Equilibrate the preparative column with the initial conditions of the optimized analytical gradient.
-
Adjust the flow rate for the larger column diameter (e.g., 2-4 mL/min for a 9.4 mm ID column).[3]
-
Load the crude peptide solution onto the column. The maximum loading capacity will depend on the column size and the resolution of the target peptide from impurities.
-
Run the optimized gradient.
-
Collect fractions of 1-2 mL throughout the elution of the target peptide peak.
5. Post-Purification Processing:
-
Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Combine the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Data Summary: RP-HPLC of Diastereomeric Peptides
| Parameter | Analytical Scale | Preparative Scale |
| Column | Zorbax 300 SB-C8 (4.6 x 150 mm, 5 µm) | Zorbax 300 SB-C8 (9.4 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1 mL/min | 2 mL/min |
| Gradient | Optimized linear gradient (e.g., 1% ACN/min) | Optimized linear gradient (e.g., 0.1% ACN/min) |
| Detection | 210 nm | 210 nm |
| Temperature | 30-65 °C (optimization may be required) | Ambient or optimized temperature |
| This table is based on conditions reported for separating peptide diastereomers and serves as a general guideline.[3] |
Application Note 2: Chiral HPLC for Direct Diastereomer Separation
For challenging separations where RP-HPLC provides insufficient resolution, or for analytical confirmation of stereochemical purity, Chiral HPLC is the method of choice. This technique uses a chiral stationary phase (CSP) that selectively interacts with one stereoisomer more strongly than the other, leading to different retention times and enabling their separation.[6]
Several types of CSPs are available for separating chiral amino acids and small peptides, including amylose-based, cinchona alkaloid-derived, and ligand-exchange columns.[6][7][8] The separation mechanism relies on the formation of transient, diastereomeric complexes between the peptide and the chiral selector on the stationary phase. The choice of CSP and mobile phase is critical for achieving successful separation.
Method Selection Logic
Caption: Decision tree for selecting an HPLC purification method.
Protocol 2: Chiral HPLC Separation of a Dipeptide Containing D-Leucine
This protocol is based on the successful separation of DL-leucine-DL-tryptophan dipeptide stereoisomers and serves as a model for developing methods for other D-leucine containing peptides.[6]
1. Materials and Reagents:
-
Peptide sample containing D-leucine and its L-leucine diastereomer
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (ACN)
-
Ammonium Acetate
-
Chiral HPLC Column (e.g., AmyCoat-RP, 150 x 4.6 mm, 5 µm)[6]
2. Mobile Phase Preparation:
-
Prepare a 10 mM Ammonium Acetate solution in HPLC-grade water.
-
The mobile phase consists of a mixture of 10 mM Ammonium Acetate, Methanol, and Acetonitrile. For the model dipeptide, a ratio of 50:5:45 (v/v/v) was effective.[6] This may require optimization for other peptides.
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Equilibrate the chiral column with the prepared mobile phase.
-
Set the flow rate (e.g., 0.8 mL/min).[6]
-
Maintain a constant column temperature (e.g., 25 °C).[6]
-
Set the UV detector to an appropriate wavelength (e.g., 230 nm).[6]
4. Analysis:
-
Dissolve the peptide sample in a suitable diluent (e.g., Water:Methanol:Acetonitrile, 50:40:10 v/v/v) to a known concentration (e.g., 100 µg/mL).[6]
-
Inject a small volume (e.g., 20 µL) onto the column.[6]
-
Record the chromatogram and identify the peaks corresponding to the different stereoisomers based on their retention times.
Data Summary: Chiral Separation of DL-Leu-DL-Trp Dipeptide
| Parameter | Value |
| Column | AmyCoat-RP (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium Acetate : Methanol : Acetonitrile (50:5:45, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | 230 nm |
| Retention Time (LL) | 6.5 min |
| Retention Time (DD) | 9.0 min |
| Retention Time (DL) | 12.0 min |
| Retention Time (LD) | 14.3 min |
| Data from the separation of DL-leucine-DL-tryptophan dipeptide.[6] |
Conclusion
The purification of peptides containing D-leucine is a critical step that requires careful methodological consideration. Standard RP-HPLC is a powerful first approach and is often sufficient for separating diastereomers due to D-amino acid-induced conformational changes.[3] When higher resolution is required, or for definitive analytical assessment of stereochemical purity, Chiral HPLC provides a direct and highly selective alternative. The protocols and data presented here offer a comprehensive guide for researchers to develop robust and efficient purification strategies for these important therapeutic and research molecules.
References
- 1. bachem.com [bachem.com]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. chiraltech.com [chiraltech.com]
Application Notes and Protocols: A Step-by-Step Guide to Boc-D-Leucine Activation for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the precise and efficient formation of amide bonds is paramount. Boc-D-Leucine is a critical building block in the synthesis of peptide-based therapeutics and chiral molecules. The incorporation of D-amino acids, such as D-leucine, can significantly enhance the metabolic stability of peptides by increasing their resistance to enzymatic degradation, thereby extending their in vivo half-life.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function ensures regioselective activation of the carboxyl group for amide bond formation.[2]
This document provides detailed protocols for the activation of Boc-D-Leucine and its subsequent coupling to an amine nucleophile to form an amide bond. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies are discussed, focusing on common and effective coupling reagents.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. The following table summarizes common activation methods for Boc-amino acids, with specific data for Boc-L-leucine where available, which serves as a close reference for Boc-D-Leucine.
| Coupling Reagent/Method | Activating Agent(s) | Base | Solvent(s) | Typical Reaction Time | Yield (%) | Notes |
| Carbodiimide | DCC / HOBt | DIPEA | Acetonitrile (B52724) | 4 hours | 87% | A widely used and cost-effective method. The primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase synthesis.[2] |
| Carbodiimide | EDC / HOBt | DIPEA/Et3N | DCM, DMF | 12-24 hours | Good to High | EDC is water-soluble, simplifying byproduct removal during workup.[3] Often used in both solution and solid-phase synthesis. |
| Uronium/Aminium Salt | HATU / HBTU | DIPEA | DMF, NMP | 1-4 hours | High | These reagents are highly efficient, especially for sterically hindered couplings.[4] Pre-activation of the carboxylic acid is typically performed. |
| Phosphonium Salt | PyBOP | DIPEA | DMF, DCM | 1-3 hours | High | Effective for difficult couplings with reduced risk of side reactions compared to some other reagents. |
| Immonium Salt | COMU | DIPEA | DMF | 1-3 hours | High | A third-generation uronium reagent with good solubility and safety profile.[4] |
Experimental Protocols
Protocol 1: Solution-Phase Amide Bond Formation using DCC/HOBt
This protocol details the coupling of Boc-L-leucine to L-phenylalanine methyl ester, which can be adapted for Boc-D-Leucine and other amine nucleophiles.
Materials:
-
Boc-D-Leucine monohydrate (1.0 equivalent)
-
Amine hydrochloride (e.g., L-Phenylalanine methyl ester hydrochloride) (1.0 equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 equivalent)
-
1-Hydroxybenzotriazole monohydrate (HOBt·H₂O) (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
0.33 M Citric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.), the amine hydrochloride (1.0 eq.), DIPEA (2.0 eq.), and HOBt·H₂O (1.0 eq.) in anhydrous acetonitrile.
-
Activation: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.0 eq.) in a minimal amount of anhydrous acetonitrile and add this solution to the reaction mixture at 0 °C.
-
Coupling Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Remove the solvent from the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer sequentially with 0.33 M citric acid solution, saturated aqueous sodium bicarbonate solution (twice), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU/DIPEA
This protocol describes a general method for coupling Boc-D-Leucine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free amine
-
Boc-D-Leucine (4 equivalents)
-
HATU (3.9 equivalents)[4]
-
DIPEA (8 equivalents)[4]
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Deprotection (if applicable): If the resin-bound peptide has an N-terminal protecting group (e.g., Fmoc), remove it using standard procedures (e.g., 20% piperidine (B6355638) in DMF).[4]
-
Washing: Thoroughly wash the resin with DMF to remove residual deprotection reagents.[4]
-
Activation Mixture Preparation: In a separate vessel, dissolve Boc-D-Leucine and HATU in DMF or NMP.[4]
-
Pre-activation: Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes at room temperature.[4]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.[4]
-
Monitoring: Monitor the completion of the coupling using the Kaiser test (for primary amines). If the coupling is incomplete, a second coupling can be performed.
-
Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF and DCM.
-
Drying: Dry the resin under vacuum.
Visualizations
Caption: General workflows for solution-phase and solid-phase amide bond formation with Boc-D-Leucine.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Applications of Boc-D-leucine Hydrate in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-leucine hydrate (B1144303) is a protected form of the non-proteinogenic amino acid D-leucine. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), enabling the creation of custom peptides with unique properties. In neuroscience research, the incorporation of D-leucine into peptides is a key strategy to enhance their stability against enzymatic degradation, thereby prolonging their biological activity. Furthermore, D-leucine itself has demonstrated intrinsic neuroprotective and anticonvulsant properties, making Boc-D-leucine hydrate a valuable precursor for the synthesis of novel therapeutic agents and a tool for investigating fundamental neurological processes.
This document provides detailed application notes and experimental protocols for the use of Boc-D-leucine hydrate and its deprotected form, D-leucine, in neuroscience research.
Application Notes
The primary applications of Boc-D-leucine hydrate in neuroscience stem from the biological activities of D-leucine and peptides containing this D-amino acid. These applications fall into two main categories: neuroprotection and anticonvulsant activity.
Neuroprotective Effects
D-leucine, and peptides synthesized using Boc-D-leucine hydrate, have shown promise in protecting neurons from various insults, particularly those involving glutamate (B1630785) excitotoxicity. This is relevant to a range of neurodegenerative conditions and acute brain injuries.
-
Mechanism of Action: The precise mechanism of D-leucine's neuroprotective effect is still under investigation. However, it is thought to counteract the downstream effects of excessive glutamate receptor activation, a key pathway in neuronal cell death. D-leucine-containing peptides have been shown to protect against oxygen-glucose deprivation/reperfusion (OGD/R) injury in neuronal cell lines.
-
Key Advantages of D-leucine Incorporation: Peptides containing D-leucine exhibit increased resistance to proteases, leading to a longer half-life in biological systems compared to their L-leucine counterparts. This enhanced stability is crucial for developing viable peptide-based therapeutics.
Anticonvulsant Properties
Recent studies have highlighted the potent anti-seizure effects of D-leucine in preclinical models of epilepsy.[1]
-
Novel Mechanism: The anticonvulsant mechanism of D-leucine appears to be distinct from that of currently available anti-seizure medications.[1][2] It does not seem to interact with the known signaling pathways targeted by conventional drugs, suggesting a novel therapeutic target for epilepsy.[1][2]
-
Efficacy: D-leucine has been shown to effectively terminate ongoing seizures in animal models, with an efficacy comparable to diazepam but without the sedative side effects.[1] It has demonstrated activity in both the kainic acid-induced seizure model and the 6 Hz psychomotor seizure test, which is a model for therapy-resistant seizures.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the effects of D-leucine in various neuroscience-related assays.
| Assay | Model System | Compound | Concentration / Dose | Observed Effect | Reference |
| Anticonvulsant | Kainic acid-induced seizures (mice) | D-leucine | 3 mg/kg and 300 mg/kg (i.p.) | Potently suppressed seizure activity. | [3] |
| Anticonvulsant | 6 Hz seizure test (mice) | D-leucine | 1.5% w/v in drinking water | Elevated seizure threshold. | [4] |
| Neuroprotection | Oxygen-Glucose Deprivation/Reperfusion | Whitmantide Peptides (contain D-leucine) | Not specified | Significantly increased cell viability. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-leucine Containing Peptide
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-D-Leu-Gly) using Boc-D-leucine hydrate.
Materials:
-
Wang resin pre-loaded with Boc-Gly
-
Boc-D-leucine hydrate
-
Boc-L-alanine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Shaker vessel
Procedure:
-
Resin Swelling: Swell the Boc-Gly-Wang resin in DCM for 30 minutes in the shaker vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), DIEA in DMF (2x, 5% solution), and DMF (3x).
-
-
Coupling of Boc-D-leucine hydrate:
-
In a separate vial, dissolve Boc-D-leucine hydrate (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of Boc-L-alanine: Repeat steps 2 and 3 using Boc-L-alanine.
-
Final Boc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol describes how to induce OGD/R injury in Neuro-2a cells to test the neuroprotective effects of a D-leucine-containing peptide.
Materials:
-
Neuro-2a cells
-
DMEM (high glucose)
-
Glucose-free DMEM
-
Fetal Bovine Serum (FBS)
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Test peptide containing D-leucine
-
Cell viability assay kit (e.g., MTT or LDH)
Procedure:
-
Cell Culture: Culture Neuro-2a cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin until they reach 80% confluency.
-
OGD Induction:
-
Wash the cells with PBS.
-
Replace the medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber for a predetermined duration (e.g., 4-8 hours).
-
-
Reperfusion and Treatment:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with normal high-glucose DMEM.
-
Add the D-leucine-containing peptide at various concentrations to the treatment groups.
-
Incubate for 24 hours under normoxic conditions.
-
-
Assessment of Cell Viability:
-
Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Compare the viability of cells treated with the peptide to untreated OGD/R-exposed cells and normoxic control cells.
-
In Vivo Anticonvulsant Assay: Kainic Acid-Induced Seizure Model
This protocol details the induction of seizures in mice using kainic acid to evaluate the anticonvulsant effects of D-leucine.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Kainic acid solution (in sterile saline)
-
D-leucine solution (in sterile saline)
-
Observation chambers
-
Seizure scoring scale (e.g., Racine scale)
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental environment for at least one week.
-
Drug Administration:
-
Administer D-leucine intraperitoneally (i.p.) at desired doses (e.g., 3 mg/kg and 300 mg/kg).
-
Administer saline to the control group.
-
-
Seizure Induction:
-
30 minutes after D-leucine or saline administration, inject kainic acid (e.g., 20-30 mg/kg, i.p.).
-
-
Behavioral Observation:
-
Immediately place the mice in individual observation chambers.
-
Observe and score the seizure activity for at least 2 hours using a standardized scale (e.g., Racine scale: Stage 1-mouth and facial movements; Stage 5-rearing and falling with tonic-clonic seizures).
-
Record the latency to the first seizure and the highest seizure stage reached for each mouse.
-
-
Data Analysis: Compare the seizure scores and latencies between the D-leucine-treated and control groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow from peptide synthesis to in vivo testing.
Caption: Postulated neuroprotective mechanism against glutamate excitotoxicity.
Caption: Hypothetical anticonvulsant mechanism of D-leucine via a novel pathway.
References
Troubleshooting & Optimization
How to improve the coupling efficiency of sterically hindered Boc-D-Leucine
Welcome to the technical support center for optimizing the coupling of sterically hindered amino acids. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols specifically for improving the coupling efficiency of Boc-D-Leucine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the coupling of Boc-D-Leucine.
Issue 1: Low Coupling Yield
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin.[1][2][3] This is often confirmed by mass spectrometry of the crude peptide, which shows a significant peak corresponding to a deletion sequence.[3][4]
Possible Causes & Solutions:
-
Insufficiently Potent Coupling Reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may be inefficient for coupling sterically hindered amino acids like Boc-D-Leucine.[4]
-
Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient to overcome the steric hindrance.
-
Solution 1: Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Boc-D-Leucine.[2][3][7]
-
Solution 2: Increase Reaction Time: Extend the coupling reaction time to allow for the slower kinetics.[2][7]
-
Solution 3: Increase Reagent Concentration: Use a higher excess of Boc-D-Leucine and coupling reagents (e.g., 3-5 equivalents) to drive the reaction towards completion.[2][7]
-
Solution 4: Elevate Temperature: Gently increasing the reaction temperature to 30-50°C can improve the reaction rate, but should be done with caution to minimize the risk of racemization.[3][4][7]
-
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, making the N-terminal amine inaccessible.
Issue 2: Racemization
Symptom: The final peptide contains the undesired L-Leucine diastereomer, detectable by chiral HPLC or mass spectrometry.
Possible Causes & Solutions:
-
Over-activation of the Amino Acid: Prolonged pre-activation times, especially with highly potent coupling reagents, can lead to racemization.
-
Solution 1: Use Additives: Incorporate additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive and safer analogue, OxymaPure, to suppress racemization.[8][9] HOAt is also effective but can be explosive.[9]
-
Solution 2: Control Base Exposure: Use a weaker base like sym-collidine instead of DIPEA, especially if racemization is a significant concern.[9]
-
Solution 3: In-situ Activation: Add the coupling reagent directly to the mixture of the protected amino acid and the resin-bound peptide without a pre-activation step.[10]
-
Frequently Asked Questions (FAQs)
Q1: Why is Boc-D-Leucine considered sterically hindered?
A1: The combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the isobutyl side chain of leucine (B10760876) creates significant steric bulk. This crowding can physically impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, slowing down the rate of peptide bond formation.[4]
Q2: Which coupling reagents are most effective for Boc-D-Leucine?
A2: For sterically hindered amino acids, uronium and phosphonium-based reagents are generally more effective than carbodiimides.[1][6] Reagents such as HATU, HBTU, and PyBOP have demonstrated higher efficiencies in these challenging coupling reactions.[2][5][11] HATU is often considered a gold standard for difficult couplings due to its high efficiency and rapid reaction kinetics.[5][12]
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[1][2] A positive result (blue/purple beads) indicates an incomplete coupling, while a negative result (yellow beads) suggests the reaction is complete.[13][14] For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry.[10]
Q4: If a coupling reaction is incomplete, should I proceed to the next step?
A4: No, proceeding with an incomplete coupling will result in a deletion sequence in your final peptide. If the coupling is incomplete after a single attempt, it is advisable to perform a "double coupling".[2][7] If the reaction is still incomplete, you should "cap" the unreacted amines using a reagent like acetic anhydride (B1165640) to prevent them from reacting in subsequent steps.[1][4][15]
Q5: Can I use amino acid fluorides for coupling Boc-D-Leucine?
A5: Yes, converting the carboxylic acid to an acyl fluoride (B91410) is a very effective strategy for extremely hindered couplings.[4][16][17] Reagents like TFFH can be used to generate amino acid fluorides in situ.[9][16]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Reagent Type | Key Advantages | Considerations |
| HATU | Uronium/Aminium | Highly efficient, fast reaction rates, generates highly reactive OAt esters. Considered a gold standard for difficult couplings.[5][12] | More expensive than HBTU. Can cause guanidinylation of the free amine if pre-activation is too long.[12] |
| HBTU | Uronium/Aminium | Very efficient, widely used, and cost-effective.[11] | Byproducts can be difficult to remove. Less reactive than HATU. |
| COMU | Uronium/Aminium | Coupling efficiencies comparable to HATU. Safer handling due to the incorporation of OxymaPure, avoiding explosive additives like HOBt or HOAt. | Relatively newer reagent, may be more expensive. |
| PyBOP | Phosphonium | High coupling efficiency with low racemization risk.[6][11] | Byproducts can be problematic. More expensive than uronium salts. |
| DIC/HOBt | Carbodiimide | Cost-effective and widely available. | Often inefficient for sterically hindered amino acids, leading to low yields and the need for double coupling.[2][4] |
Table 2: Recommended Reagent Equivalents for a Difficult Coupling
| Reagent | Equivalents (relative to resin loading) |
| Boc-D-Leucine | 2 - 5 |
| Coupling Reagent (e.g., HATU) | 1.9 - 4.9 |
| Base (e.g., DIPEA) | 4 - 10 |
Note: The optimal number of equivalents may vary depending on the specific sequence and reaction conditions. It is recommended to start with a lower excess and increase if necessary.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for maximizing the coupling efficiency of Boc-D-Leucine.
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[10]
-
Activation Mixture: In a separate vessel, dissolve Boc-D-Leucine (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents).[4][10] Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activation mixture to the resin.[2] Agitate at room temperature for 2-4 hours.[10]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.[10] If the test is positive, a second coupling (double coupling) may be necessary.[10]
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) and dry under vacuum.[10]
Protocol 2: Double Coupling Procedure
This protocol should be initiated after a positive Kaiser test following the first coupling attempt.
-
Drain and Wash: Drain the initial coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3x) to remove byproducts and unreacted reagents from the first attempt.[7]
-
Prepare Fresh Coupling Solution: In a separate vessel, prepare a fresh solution of activated Boc-D-Leucine as described in Protocol 1, step 2.[7]
-
Second Coupling: Add the newly prepared and activated amino acid solution to the peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours, or longer for difficult sequences.[7]
-
Final Wash and Monitoring: After the second coupling is complete, drain the solution and wash the resin with DMF (3x).[7] Perform a Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step.[3]
Protocol 3: Capping of Unreacted Amines
If the coupling remains incomplete after a double coupling, this procedure should be used to prevent the formation of deletion sequences.
-
Washing: Wash the peptide-resin thoroughly with DMF.[1]
-
Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).[1]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1] This will acetylate any unreacted primary amines.[4]
-
Final Wash: Drain the capping solution and wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.[1]
Visualizations
Caption: A stepwise workflow for troubleshooting low coupling yields.
Caption: Key reaction pathways for the coupling of Boc-D-Leucine in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Common side reactions during the deprotection of Boc-protected amino acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the acid-catalyzed deprotection of tert-butoxycarbonyl (Boc) protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of most side reactions during Boc deprotection?
A1: The primary origin of many side reactions is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the peptide or substrate, leading to undesired byproducts.[1][3]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to modification by the tert-butyl cation and other reaction conditions. The most commonly affected residues are:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[1][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt or oxidized to methionine sulfoxide (B87167).[1][5]
-
Cysteine (Cys): The thiol group is a target for tert-butylation.[1]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1]
-
Glutamine (Gln): Can cyclize to form pyroglutamate (B8496135).[6][7]
-
Aspartic Acid (Asp): Can form an aspartimide intermediate, especially in sequences with a following small residue like Glycine.[8][9]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][10] By reacting with the carbocation more rapidly than the sensitive amino acid residues, they prevent unwanted modifications to the target molecule.[1]
Troubleshooting Guides
Issue 1: Formation of tert-Butylated Byproducts with Tryptophan and Methionine
Symptoms:
-
Appearance of unexpected peaks in HPLC or LC-MS analysis with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).
-
Reduced yield of the desired product.
Root Cause: The electrophilic tert-butyl cation generated during Boc cleavage attacks the nucleophilic indole ring of Tryptophan or the thioether of Methionine.[1][4][5]
Solutions: Employ a scavenger cocktail in the deprotection solution to quench the tert-butyl cation. Common scavengers and their typical concentrations are summarized below.
| Scavenger | Typical Concentration (v/v) | Target Residue(s) |
| Triisopropylsilane (TIS) | 2.5 - 5% | Trp, Met, Tyr |
| Triethylsilane (TES) | 2.5 - 5% | Trp, Met, Tyr |
| Thioanisole (B89551) | 2 - 5% | Trp, Met |
| 1,2-Ethanedithiol (EDT) | 2.5% | Cys, Met |
| Water | 2.5 - 5% | General |
Experimental Protocol: Boc Deprotection with a Scavenger Cocktail
-
Preparation: Dissolve the Boc-protected peptide or amino acid in a minimal amount of dichloromethane (B109758) (DCM).
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. A common general-purpose cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[1]
-
Deprotection: Add trifluoroacetic acid (TFA) to the mixture (typically to a final concentration of 50-95%).
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Precipitate the deprotected product by adding cold diethyl ether and collect the solid by filtration or centrifugation.
Issue 2: Pyroglutamate Formation from N-terminal Glutamine
Symptoms:
-
The desired product is not observed; instead, a product with a mass loss of 17 Da (loss of ammonia) is detected.
-
The N-terminus of the peptide is blocked and cannot be sequenced by Edman degradation.[11]
Root Cause: The side-chain amide of an N-terminal glutamine residue can undergo intramolecular cyclization to form a five-membered lactam ring, known as pyroglutamic acid (pGlu), with the elimination of ammonia.[6][11] This can occur under both acidic and neutral conditions.
Solutions:
-
Use a more labile N-terminal protecting group for the glutamine residue that can be removed under milder conditions.
-
Couple the subsequent amino acid quickly after the deprotection of Boc-Gln to minimize the time the free N-terminus is exposed.
-
Enzymatic cleavage: If pyroglutamate formation is unavoidable, it can sometimes be removed using pyroglutamyl aminopeptidase.[6]
Issue 3: Aspartimide Formation
Symptoms:
-
A mixture of products is observed, including the desired peptide, as well as byproducts with the same mass.
-
Racemization at the aspartic acid residue can occur.
-
Formation of α- and β-peptides upon ring-opening of the aspartimide.[8][9]
Root Cause: The backbone amide nitrogen C-terminal to an aspartic acid residue can attack the side-chain carbonyl, forming a cyclic aspartimide intermediate.[8][9] This is particularly problematic in sequences like Asp-Gly.[12] While more common in Fmoc-based synthesis due to the use of a base for deprotection, it can still occur under certain conditions in Boc chemistry.[8][13]
Solutions:
-
Use of sterically hindered side-chain protecting groups for aspartic acid, such as 3-methyl-pent-3-yl (OMpe) or 2,4-dimethyl-pent-3-yl (ODmpe), can suppress aspartimide formation.
-
Backbone protection: Introducing a protecting group on the backbone amide nitrogen can prevent the cyclization reaction.
Issue 4: Oxidation of Methionine
Symptoms:
-
An unexpected peak with a mass increase of 16 Da, corresponding to the formation of methionine sulfoxide (Met(O)), is observed.
Root Cause: The thioether side chain of methionine is susceptible to oxidation by various oxidizing agents, which can sometimes be present as impurities in reagents or formed during the reaction.[5][14][15]
Solutions:
-
Use of scavengers: Scavengers like thioanisole can help to reduce the formation of oxidizing species.
-
Reduction of Met(O): If methionine sulfoxide has already formed, it can be reduced back to methionine. A common method is treatment with a solution of TFA, ammonium (B1175870) iodide, and dimethyl sulfide.[5]
Visualizing Reaction Pathways and Workflows
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Formation of alkylated side products and their prevention by scavengers.
Caption: A typical experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Removal
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group during peptide synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify the root cause of the issue and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection?
Incomplete removal of the Boc protecting group is a frequent challenge in solid-phase peptide synthesis (SPPS) that can result in the formation of deletion peptides.[1] Several factors can contribute to this issue:
-
Insufficient Acid Concentration or Reaction Time: The standard reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][2] If the TFA concentration is too low or the deprotection reaction time is too short, the removal of the Boc group may be incomplete.[1] The rate of Boc cleavage often exhibits a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow down the reaction rate.[3]
-
Poor Resin Swelling: For the deprotection reagents to effectively access the peptide chains, the resin support must be adequately swollen.[1][3] In some instances, using 100% TFA may lead to less resin swelling compared to a 50-55% TFA solution in DCM, potentially resulting in lower purity.[1]
-
Steric Hindrance: Amino acids with bulky side chains or N-methylated amino acids can sterically hinder the approach of the acid, which slows down the cleavage of the Boc group.[1][3]
-
Problematic Amino Acid Residues: Certain amino acid derivatives, such as N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)], are known to be more resistant to Boc deprotection under standard conditions.[1][4] This resistance can lead to the formation of deletion products.[4]
-
Reagent Degradation: It is crucial to use fresh acid that has not been compromised by improper storage.[3]
Q2: How can I detect incomplete Boc deprotection?
Monitoring the deprotection step is critical for a successful synthesis. Several analytical techniques can be employed:
-
Kaiser Test (Ninhydrin Test): This is a sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[1] A positive result, indicated by an intense blue color, signifies the successful removal of the Boc group.[1] Conversely, a negative result, with yellow or colorless beads, suggests that the deprotection is incomplete.[1]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a highly effective method for monitoring the progress of the deprotection reaction. By analyzing small aliquots of the reaction mixture at different time points, you can observe the disappearance of the Boc-protected peptide peak and the appearance of the deprotected peptide peak.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for quantitatively tracking the consumption of the starting material and the formation of the product, and it can also help in the identification of any side products.[3]
-
Thin-Layer Chromatography (TLC): TLC is a quick and common method to observe the disappearance of the starting material and the appearance of the product.[3] The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin (B49086) can be effective for visualizing the primary amine product.[3]
Q3: What are the standard recommended conditions for Boc deprotection?
In most cases, the cleavage of the Boc group is performed with a 50% TFA solution in DCM.[1][2] A typical procedure involves a short prewash of 5 minutes, followed by the main deprotection reaction lasting between 15 to 25 minutes.[1][2]
Q4: When should I use scavengers during Boc deprotection?
The deprotection of the Boc group generates a reactive tert-butyl cation.[1][5][6] This cation can lead to side reactions, particularly with sensitive amino acids like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[1][6][7] To prevent these side reactions, scavengers are added to the deprotection solution to "trap" the carbocations.[1] For instance, 0.5% dithioethane (DTE) can be added to the TFA/DCM solution when these amino acids are present.[1][2][7]
Troubleshooting Guide
If you have detected incomplete Boc deprotection, the following guide provides a systematic approach to troubleshooting the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation
Comparison of Boc Deprotection Conditions
| Reagent/Condition | Solvent | Temperature | Typical Time | Efficacy & Notes |
| 50% TFA | DCM | Room Temp. | 15-30 min | Standard, generally effective condition.[1] |
| 25% TFA | DCM | Room Temp. | 30-60 min | Milder, may be used for sensitive substrates.[8] |
| 100% TFA | None | Room Temp. | 15-30 min | Can be used, but may cause less resin swelling than 50% TFA/DCM.[1] |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 30 min - 2 hours | Potent alternative to TFA.[9] |
| Oxalyl Chloride (3 eq) | Methanol | Room Temp. | 1 - 4 hours | Mild method suitable for substrates with other acid-labile groups.[9][10] |
| Thermal (Microwave) | Dioxane/Water | 150 °C | 30 min | Fast, thermal deprotection for resistant substrates.[9] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol describes the standard procedure for removing the Boc protecting group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., dithioethane, if required)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the Boc-protected peptide-resin in anhydrous DCM.
-
Drain the solvent.
-
Add a solution of 50% TFA in DCM to the resin. If necessary, include scavengers in this mixture.[1][2]
-
Perform a short prewash by agitating the resin for 5 minutes.[1][2]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture at room temperature for 15-25 minutes.[1][2]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM to remove residual acid.
-
Proceed to the neutralization step before the next coupling cycle.
Protocol 2: Monitoring Deprotection with the Kaiser Test
This protocol outlines the qualitative Kaiser (ninhydrin) test to detect the presence of free primary amines.
Materials:
-
Resin sample (a few beads)
-
Test tube
-
Reagent A: 1.0 mL of a 16.5 mg/mL KCN in distilled water solution diluted with 49 mL of pyridine.[1]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[1]
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[1]
-
Heating block or water bath (110°C)
Procedure:
-
Place a small sample of the resin beads into a test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[1]
-
Heat the test tube at 110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Mechanism Visualization
Acid-Catalyzed Boc Deprotection Mechanism
The deprotection of the N-Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the carbamate, which subsequently leads to the cleavage of the tert-butyl group as a stable carbocation.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Strategies to Prevent Racemization of Boc-D-Leucine During Activation: A Technical Support Guide
<
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and prevent the racemization of Boc-D-Leucine during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Boc-D-Leucine?
A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers. In the context of Boc-D-Leucine, this means the D-enantiomer can be converted to a mixture of Boc-D-Leucine and Boc-L-Leucine. This loss of stereochemical integrity is a significant issue in peptide synthesis as the presence of the incorrect diastereomer can be difficult to remove and may drastically alter the biological activity of the final peptide.[1]
Q2: What is the primary mechanism of racemization for Boc-protected amino acids?
A2: For N-alkoxycarbonyl-protected amino acids like Boc-D-Leucine, racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[1][2] This happens after the carboxylic acid group is activated by a coupling reagent. The α-proton of the oxazolone (B7731731) is acidic and can be abstracted by a base in the reaction mixture, leading to a loss of stereochemical integrity.[1][2] While the urethane (B1682113) Boc group generally helps in preserving optical purity, the risk of racemization is still present under certain conditions.[2][3]
Q3: Are all Boc-protected amino acids equally susceptible to racemization?
A3: No, the susceptibility to racemization varies among amino acids. For instance, Histidine (His) and Cysteine (Cys) are known to be particularly prone to this side reaction.[2][4] While Leucine is not typically considered as high-risk as His or Cys, applying preventative measures is crucial to ensure the highest possible optical purity of the final peptide product.[2]
Q4: How do coupling reagents and additives work in tandem to minimize racemization?
A4: Coupling reagents, particularly carbodiimides, activate the carboxylic acid. However, this initial activated species can be highly reactive and prone to forming the undesirable oxazolone intermediate.[2] Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester. This new intermediate is more stable and less susceptible to racemization, providing a "safer" activated form for the subsequent coupling reaction.[1][2]
Troubleshooting Guide: High Levels of Boc-L-Leucine Detected
If you are observing significant racemization of your Boc-D-Leucine, consult the following troubleshooting table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Using carbodiimides like DCC or DIC alone can promote racemization through a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[2] Solution: Switch to an aminium/uronium (e.g., HATU, HBTU) or phosphonium (B103445) salt (e.g., PyBOP) coupling reagent.[1][2] These reagents form active esters that are less prone to racemization. HATU is often noted for reacting faster and with less epimerization compared to HBTU.[5] |
| Absence of Racemization-Suppressing Additives | Coupling reactions, especially with carbodiimides, are prone to racemization without additives to trap the activated intermediate. Solution: Incorporate additives like HOBt, HOAt, or Oxyma. These additives react with the activated amino acid to form a more stable active ester that is less susceptible to racemization.[1] |
| Strong or Excess Base | The use of a strong, non-hindered base like triethylamine (B128534) (TEA) or an excess of diisopropylethylamine (DIEA) can promote the abstraction of the α-proton from the oxazolone intermediate.[1] Solution: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][6] It is also important to carefully control the stoichiometry of the base. |
| Prolonged Pre-activation Time | A long pre-activation time (the period the amino acid is mixed with the coupling reagent before the amine component is added) increases the opportunity for oxazolone formation and subsequent racemization.[1][2] Solution: Minimize the pre-activation time; a short pre-activation of 1-5 minutes is often recommended.[2] Alternatively, perform an in-situ activation where all components are mixed together at once.[1][2] |
| High Reaction Temperature | Elevated temperatures can increase the rate of racemization.[1] Solution: Conduct the coupling reaction, especially the activation step, at a lower temperature, such as 0 °C.[1][7] If using microwave-assisted synthesis, consider lowering the temperature for the coupling step.[6][8] |
| Solvent Polarity | The polarity of the solvent can influence the rate of racemization. Solution: Where feasible, using less polar solvents may help to reduce racemization.[1][6] However, the choice of solvent is often dictated by the solubility of the reagents and the swelling of the solid support.[6] |
Experimental Protocols
Protocol for Minimizing Racemization during Boc-D-Leucine Activation and Coupling
This protocol provides a general guideline for the activation and coupling of Boc-D-Leucine with minimal racemization.
Materials:
-
Boc-D-Leucine (1.0 equivalent)
-
Racemization-suppressing additive (e.g., HOAt, HOBt) (1.0 equivalent)
-
Coupling reagent (e.g., HATU, HBTU) (1.0 equivalent)
-
Amine component (e.g., deprotected peptide-resin or amino acid ester) (1.0 equivalent)
-
Sterically hindered base (e.g., NMM) (2.0 equivalents)
-
Anhydrous solvent (e.g., DCM or DMF)
Procedure:
-
Preparation of the Carboxylic Acid Component:
-
Dissolve Boc-D-Leucine (1.0 eq) and the chosen racemization-suppressing additive (e.g., HOAt, 1.0 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add the coupling reagent (e.g., HATU, 1.0 eq) to the solution of Boc-D-Leucine and additive.
-
Stir the mixture at 0°C for a minimal pre-activation time of 1-2 minutes.[2]
-
-
Coupling:
-
In a separate flask, dissolve the amine component (1.0 eq) and the sterically hindered base (e.g., NMM, 2.0 eq) in anhydrous DCM or DMF at 0°C.
-
Add the activated Boc-D-Leucine solution to the amine component solution.
-
-
Reaction:
-
Allow the reaction to proceed at 0°C for 15-30 minutes, and then let it warm to room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to ensure completion.
-
Visualizing the Strategy
The following diagrams illustrate the key concepts and workflows for preventing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing storage conditions to prevent degradation of Boc-D-Leucine monohydrate
Technical Support Center: Boc-D-Leucine Monohydrate Stability and Storage
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and troubleshooting potential degradation issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place.[1] The recommended temperature range is between 2°C and 8°C.[2] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1]
Q2: How does humidity affect the stability of this compound?
A2: this compound is sensitive to moisture. Exposure to high humidity can lead to the absorption of water, which may cause clumping and potentially accelerate degradation.[3] It is imperative to store the compound in a desiccated environment or within a container with a desiccant.
Q3: What is the primary degradation pathway for this compound?
A3: The most common degradation pathway for this compound is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[] This process, known as deprotection, results in the formation of D-Leucine, carbon dioxide, and isobutylene.[] Contact with acidic substances, including acidic vapors in the laboratory environment, should be avoided during storage and handling.
Q4: Can this compound degrade under basic or neutral conditions?
A4: The Boc protecting group is generally stable under neutral and basic conditions.[] Therefore, degradation through deprotection is not a significant concern under these conditions.
Q5: I suspect my this compound has degraded. How can I confirm this?
A5: The most reliable method to assess the purity and detect degradation of this compound is through High-Performance Liquid Chromatography (HPLC).[2][5] A stability-indicating HPLC method can separate the intact this compound from its primary degradant, D-Leucine, and other potential impurities. For a detailed procedure, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using a new bottle of this compound. | Improper storage during transit or upon receipt. | Before use, verify the certificate of analysis (CoA) and perform a purity check using HPLC to ensure it meets the required specifications. |
| Clumping or caking of the solid powder. | Exposure to moisture. | Discard the product if significant clumping has occurred, as this indicates potential degradation. For future prevention, always store in a tightly sealed container in a desiccator. |
| Lower than expected yield in peptide synthesis. | Partial deprotection of the Boc group prior to use. | This can be caused by improper storage or handling. Confirm the purity of the starting material by HPLC. If degradation is confirmed, use a fresh, properly stored batch. |
| Appearance of an unexpected peak in the HPLC chromatogram of a reaction mixture. | Degradation of this compound during the reaction. | If the reaction conditions are acidic, this may cause premature deprotection. Consider if the reaction conditions can be modified to be less acidic. Also, ensure the solvents used are free of acidic impurities. |
Data Presentation: Impact of Storage Conditions on Purity
The following tables summarize the expected stability of this compound under various storage conditions. This data is illustrative and based on general knowledge of Boc-protected amino acid stability. For critical applications, it is recommended to perform in-house stability studies.
Table 1: Effect of Temperature on the Purity of this compound (at <30% Relative Humidity)
| Storage Temperature (°C) | Purity after 6 months (%) | Purity after 12 months (%) | Purity after 24 months (%) |
| 2-8 | >99.5 | >99.0 | >98.5 |
| 25 (Room Temperature) | ~98.0 | ~96.5 | ~94.0 |
| 40 | ~95.0 | ~91.0 | <90.0 |
Table 2: Effect of Relative Humidity on the Purity of this compound (at 25°C)
| Relative Humidity (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| <30 | ~98.0 | ~96.5 |
| 50 | ~97.0 | ~94.0 |
| 75 | ~94.0 | ~88.0 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase HPLC (RP-HPLC) method to assess the purity of this compound and detect its primary degradation product, D-Leucine.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Sample diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B
-
This compound reference standard
-
D-Leucine reference standard
Chromatographic Conditions:
-
Gradient: 10% to 90% B over 20 minutes, then hold at 90% B for 5 minutes, followed by a return to 10% B over 1 minute and re-equilibration for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the sample diluent at a concentration of 1 mg/mL. Prepare a separate stock solution of D-Leucine reference standard in the same diluent at 1 mg/mL. Create a resolution solution by mixing the two stock solutions.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.
-
Analysis: Inject the resolution solution to confirm the separation of this compound and D-Leucine. Then, inject the sample solution.
-
Data Analysis: Calculate the purity of the sample by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
Visualizations
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Primary degradation pathway of this compound under acidic conditions.
References
How to handle the hygroscopic nature of amino acid hydrates in synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of amino acid hydrates in synthesis.
Frequently Asked Questions (FAQs)
Q1: What does it mean if an amino acid is described as a "hydrate" and "hygroscopic"?
A: An amino acid hydrate (B1144303) is a crystalline form of an amino acid that has water molecules incorporated into its crystal lattice in a stoichiometric or non-stoichiometric ratio.[1] Hygroscopic refers to the tendency of a substance to readily attract and absorb moisture from the surrounding atmosphere.[2][3] Therefore, an amino acid hydrate, despite already containing water, can still be hygroscopic and absorb additional moisture from the air. This can alter its physical and chemical properties.[1][4]
Q2: Why is the hygroscopic nature of amino acid hydrates a concern in synthesis?
A: The absorption of atmospheric moisture by hygroscopic amino acid hydrates can lead to several problems in a synthesis workflow:
-
Inaccurate Stoichiometry: The absorbed water increases the weight of the amino acid, leading to errors in molar calculations and incorrect stoichiometry of reactants.
-
Reaction Inhibition: In moisture-sensitive reactions, such as peptide synthesis using strong bases, water can react with and neutralize catalysts or reagents, thus inhibiting the reaction.[5]
-
Side Reactions: The presence of water can promote undesirable side reactions, like the hydrolysis of esters or other functional groups, leading to impurities and reduced yield.[5][6]
-
Physical State Alteration: Excessive moisture absorption can cause the crystalline powder to become clumpy, sticky, or even dissolve (a phenomenon known as deliquescence), making it difficult to handle and weigh accurately.[2][3]
-
Altered Physicochemical Properties: Changes in hydration state can affect the solubility, stability, and bioavailability of the final product.[1]
Q3: How can I determine the water content of my amino acid hydrate?
A: The most accurate and widely used method for determining water content is Karl Fischer titration .[7][8] This technique is specific to water and can detect both free and bound water. For amino acids that are poorly soluble in the titration medium (like most except proline), a Karl Fischer oven can be used to heat the sample and release the water, which is then carried into the titration cell by a dry gas stream.[7][8]
Q4: What are the best practices for storing hygroscopic amino acid hydrates?
A: Proper storage is the first line of defense against moisture absorption.[4] Key recommendations include:
-
Airtight Containers: Always store hygroscopic compounds in tightly sealed containers.[2][4]
-
Desiccators: For long-term storage or after opening a container, place it inside a desiccator containing a suitable desiccant like silica (B1680970) gel, calcium chloride, or magnesium sulfate.[2][9]
-
Inert Atmosphere: For highly sensitive applications, storage in a glove box or drybox under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][10]
-
Controlled Environment: If possible, store and handle hygroscopic materials in a room with controlled low humidity.[1]
-
Minimize Headspace: When a large container is partially used, the large headspace can hold a significant amount of moist air. Consider transferring the material to a smaller, appropriately sized container or using desiccant pouches within the container's headspace.[9]
Troubleshooting Guides
Problem 1: Low or No Yield in a Moisture-Sensitive Reaction
| Possible Cause | Troubleshooting Step | Recommended Action |
| Contaminated Reagents | The hygroscopic amino acid hydrate or other reagents may have absorbed excessive moisture. | 1. Determine the water content of the amino acid hydrate using Karl Fischer titration. 2. Dry the amino acid hydrate before use (see Experimental Protocols). 3. Ensure all other reagents and solvents are anhydrous.[5] |
| Improper Glassware Preparation | Residual moisture on the surface of the reaction glassware. | Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.[5] |
| Atmospheric Moisture Contamination | Exposure to ambient air during reaction setup. | Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon). Use septa and syringes for reagent transfers.[10] |
Problem 2: Inconsistent Reaction Outcomes or Batch-to-Batch Variability
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variable Water Content in Starting Material | The water content of the amino acid hydrate is not consistent across different batches or even within the same container over time. | 1. Implement a strict protocol to determine the water content of each new batch of amino acid hydrate before use.[11] 2. Adjust the mass of the amino acid used in the reaction based on the measured water content to ensure correct molar ratios. |
| Inconsistent Handling Procedures | Different lab members may be handling the hygroscopic material with varying levels of care. | 1. Standardize the handling procedure for all hygroscopic reagents. 2. Create a workflow diagram (see below) and ensure all personnel are trained on it. |
| Changes in Lab Environment | Fluctuations in ambient humidity can affect the rate of moisture absorption.[4] | Monitor and record the relative humidity in the laboratory. If possible, perform sensitive reactions in a controlled-humidity environment or a glove box. |
Problem 3: Physical Clumping or Caking of the Amino Acid Hydrate Powder
| Possible Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | The container was not sealed properly or was left open for an extended period. | 1. Review storage procedures. Ensure containers are sealed immediately after use.[4] 2. If clumping is minor, the powder can be broken up with a spatula before use, but determining the water content is crucial as it has likely changed.[12] |
| High Ambient Humidity | The material was handled in a high-humidity environment. | Minimize the time the container is open. Weigh the material quickly and in a low-humidity area if possible.[4] |
| Deliquescence | The material has absorbed so much moisture that it has started to dissolve.[2] | The material is likely unusable for moisture-sensitive applications. It may be possible to dry it, but its purity should be re-verified. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration (Oven Method)
This protocol is suitable for amino acids that are poorly soluble in common Karl Fischer solvents.
Materials:
-
Karl Fischer titrator with an oven module.
-
Appropriate Karl Fischer reagents (e.g., coulometric anolyte and catholyte).
-
Dry, inert gas (nitrogen or air).
-
Sample vials and caps.
-
Analytical balance.
Procedure:
-
System Preparation:
-
Blank Determination:
-
Determine the blank value for empty, sealed sample vials to account for any atmospheric moisture introduced during handling.[8]
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the amino acid hydrate into a sample vial.
-
Immediately cap the vial tightly.[8]
-
-
Measurement:
-
Calculation:
-
The instrument will automatically calculate the water content, usually expressed as a percentage of the total mass.
-
Protocol 2: Drying of a Hygroscopic Amino Acid Hydrate
This protocol describes a standard method for drying a solid, hygroscopic compound.
Materials:
-
Schlenk flask or a round-bottom flask.
-
Vacuum pump.
-
Heating mantle or oil bath.
-
Inert gas source (nitrogen or argon).
-
Desiccator.
Procedure:
-
Place the hygroscopic amino acid hydrate into the flask.
-
Connect the flask to a vacuum line.
-
Begin heating the sample gently under vacuum. The temperature should be high enough to drive off the water but well below the decomposition temperature of the amino acid.
-
Continue heating under vacuum for several hours or until the weight of the sample is constant.[13]
-
Allow the flask to cool to room temperature under vacuum.
-
Break the vacuum with an inert gas.
-
Immediately transfer the dried amino acid to a tightly sealed container and store it in a desiccator.
Data Presentation
Table 1: Comparison of Drying Methods for Amino Acid Hydrates
| Drying Method | Typical Temperature | Advantages | Disadvantages | Best For |
| Oven Drying (under Vacuum) | 40-80°C | Simple, effective for removing adsorbed water. | Can cause thermal degradation if the temperature is too high. | General laboratory use for moderately stable compounds.[13] |
| Freeze Drying (Lyophilization) | < 0°C | Minimizes thermal degradation. | Slower process, may not remove all bound water. | Thermally sensitive amino acids.[14] |
| Desiccator (with Desiccant) | Ambient | Very gentle, no risk of thermal degradation. | Slow, may not be sufficient for very wet samples. | Maintaining the dryness of an already dry sample.[2] |
| Spray Drying | Inlet: 150-220°C Outlet: 60-100°C | Rapid, produces uniform particles. | Requires specialized equipment, high temperatures can cause degradation. | Industrial-scale production, formulation development.[15][16][17] |
Visualizations
Caption: A typical experimental workflow for handling hygroscopic amino acids.
Caption: A troubleshooting flowchart for low-yield synthesis reactions.
References
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Hygroscopy - Wikipedia [en.wikipedia.org]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of solvent and water activity on kinetically controlled peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. hepatochem.com [hepatochem.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. tutorchase.com [tutorchase.com]
- 13. How To [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. US4734401A - Process for spray drying amino acid compositions - Google Patents [patents.google.com]
- 16. Spray Drying of Fructose / amino acid mixture | Buchi.com [buchi.com]
- 17. Spray Drying of Amino Acids and Seasonings | PRECI Co., Ltd. [preci.co.jp]
Navigating Solubility Challenges with Boc-D-Leucine Monohydrate: A Technical Support Guide
For researchers, scientists, and professionals in drug development, ensuring the complete dissolution of reagents is paramount for reaction success. Boc-D-Leucine monohydrate, a key building block in peptide synthesis and other organic reactions, can present solubility challenges that may impact reaction kinetics, yield, and purity. This technical support center provides a comprehensive guide to understanding and resolving solubility issues with this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound exhibits low solubility in water. It is, however, highly soluble in several organic solvents, including methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[1] Some sources indicate it is readily soluble in DMSO but insoluble in dichloromethane (B109758) (DCM) and ethyl acetate.[2] The bulky and hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group is a primary contributor to its limited aqueous solubility.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Several factors can contribute to poor dissolution. These include:
-
Inappropriate Solvent Choice: Using a solvent in which this compound has low intrinsic solubility (e.g., highly non-polar or aqueous solutions without co-solvents).
-
Low Temperature: The solubility of most solids, including this one, decreases at lower temperatures.
-
High Concentration: Attempting to dissolve a large amount of the compound in a minimal volume of solvent can lead to saturation.
-
Rate of Addition: Adding the solid too quickly without allowing for proper dispersion and dissolution can result in clumping.
-
Quality of Solvent: The presence of impurities or water in an organic solvent can alter its solvating properties.
Q3: How can insolubility of this compound affect my reaction?
A3: Incomplete dissolution can have several negative consequences:
-
Reduced Reaction Rate: The reaction can only occur with the dissolved material, so poor solubility slows down the overall reaction rate.
-
Lower Yields: A significant portion of the reagent may remain as an unreacted solid.
-
Inconsistent Results: The amount of dissolved reagent can vary between experiments, leading to poor reproducibility.
-
Difficult Purification: The presence of undissolved starting material can complicate the purification of the desired product.
Troubleshooting Guides
Issue 1: this compound Fails to Dissolve Completely
Troubleshooting Workflow:
A troubleshooting workflow for addressing incomplete dissolution of this compound.
Solutions:
-
Verify Solvent Selection: Ensure you are using a solvent known to be effective for this compound. Based on available data, polar aprotic solvents are a good starting point.
-
Solvent Quality Check: Use anhydrous grade solvents, as the presence of water can decrease solubility.
-
Reduce Concentration: Try dissolving a smaller amount of the solid in the same volume of solvent.
-
Gentle Heating: If the reaction conditions permit, gently warm the mixture to increase solubility.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking up solid aggregates.
-
Utilize a Co-solvent: If a single solvent system is not effective, consider adding a small amount of a strong solvent like DMSO to the reaction mixture.
Issue 2: Precipitation of this compound During Reaction
Logical Relationship Diagram:
Potential causes for precipitation of this compound during a reaction.
Solutions:
-
Maintain Constant Temperature: Ensure the reaction temperature is stable, as a decrease can cause the compound to crash out of the solution.
-
Solvent Compatibility: When adding other reagents dissolved in different solvents, be mindful of the overall solvent composition to avoid creating a mixture in which this compound is insoluble.
-
Monitor pH: In aqueous or protic solvent systems, changes in pH can affect the solubility of the carboxylic acid moiety.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Reported Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble[1], Easily Soluble[2] |
| N,N-Dimethylformamide (DMF) | Generally good for Boc-amino acids | |
| N-Methyl-2-pyrrolidone (NMP) | Generally good for Boc-amino acids | |
| Polar Protic | Methanol | Highly Soluble[1] |
| Ethanol | Highly Soluble[1] | |
| Water | Low Solubility[1] | |
| Non-polar / Halogenated | Dichloromethane (DCM) | Insoluble[2] |
| Ester | Ethyl Acetate | Insoluble[2] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for Peptide Coupling
This protocol is a general guideline for dissolving this compound for use in a standard peptide coupling reaction.
Materials:
-
This compound
-
Peptide synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Add the calculated volume of DMF or NMP to achieve the desired concentration (typically 0.2 M to 0.5 M for peptide synthesis).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, place the vessel in an ultrasonic bath for 5-10 minutes.
-
If dissolution is still incomplete, gently warm the mixture to 30-40°C while stirring, if the subsequent reaction steps are compatible with this temperature.
-
Allow the solution to return to room temperature before proceeding with the addition of other reagents.
Protocol 2: Determining the Approximate Solubility of this compound
This protocol provides a method to estimate the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Solvent of interest
-
Small, sealable vials (e.g., 2 mL glass vials)
-
Analytical balance
-
Vortex mixer or shaker
-
Centrifuge
-
Micropipettes
Procedure:
-
Add a pre-weighed excess amount of this compound to a vial (e.g., 20 mg).
-
Add a known volume of the solvent (e.g., 1 mL).
-
Seal the vial and agitate at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Evaporate the solvent from the supernatant and weigh the remaining solid.
-
Calculate the solubility in mg/mL.
By following these guidelines and protocols, researchers can effectively address and resolve solubility issues with this compound, leading to more reliable and successful experimental outcomes.
References
Methods for removing residual coupling reagents from peptide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual coupling reagents from peptide reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual coupling reagents and their byproducts from my peptide synthesis reaction?
A1: Residual coupling reagents and their byproducts can interfere with subsequent analytical procedures and biological assays. For instance, unreacted coupling reagents can modify the final peptide, leading to a heterogeneous product with reduced purity and activity. Byproducts such as dicyclohexylurea (DCU) from DCC coupling are often insoluble and can complicate purification, while residual trifluoroacetic acid (TFA) from cleavage can affect the results of biological experiments.[1][2] Therefore, their complete removal is essential to obtain a pure peptide with reliable biological activity.
Q2: What are the most common methods for removing residual coupling reagents and byproducts?
A2: The primary methods for removing residual coupling reagents and byproducts include:
-
Washing: In Solid-Phase Peptide Synthesis (SPPS), extensive washing of the resin with solvents like DMF and DCM after each coupling and deprotection step is the first line of defense to remove excess soluble reagents.[3][4]
-
Precipitation: After cleavage of the peptide from the resin, precipitation with a cold non-polar solvent, typically diethyl ether, is a standard method to isolate the peptide while leaving many low molecular weight impurities, including residual scavengers and TFA, in the supernatant.[5][6]
-
Extraction: For solution-phase synthesis, or after cleavage in SPPS, liquid-liquid extraction can be employed to separate the desired peptide from water-soluble or acid/base-soluble byproducts.[1][7]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying peptides and effectively separating them from any remaining reagents and byproducts.[8][9]
Q3: How can I tell if my peptide is contaminated with residual coupling reagents?
A3: Contamination can be detected through various analytical techniques:
-
HPLC: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing peptide purity.[2][9][10] Residual reagents or byproducts will appear as extra peaks in the chromatogram.[11]
-
Mass Spectrometry (MS): Mass spectrometry can identify the molecular weights of the peptide and any contaminants.[2] This is particularly useful for identifying peptide adducts formed from reactions with excess coupling reagents.
-
NMR Spectroscopy: For a more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify residual impurities.[12]
Q4: I used DCC as a coupling reagent and now I have a white precipitate that is difficult to remove. What is it and how do I get rid of it?
A4: The white precipitate is most likely dicyclohexylurea (DCU), a byproduct of DCC coupling. DCU is notoriously insoluble in many common organic solvents.[13][14] Here are several methods for its removal:
-
Filtration: Since DCU is largely insoluble, a significant portion can be removed by simple filtration of the reaction mixture.[1][13][15]
-
Solvent Choice: Performing the coupling reaction in a solvent where DCU has very low solubility, such as acetonitrile, can facilitate its removal by filtration.[1]
-
Cold Precipitation: Dissolving the crude product in a minimal amount of a solvent like ethyl acetate (B1210297) and cooling it in the fridge can help precipitate out the remaining DCU.[1]
-
Acidic Extraction: If your peptide is stable in acidic conditions, washing the organic solution with an aqueous acid solution (e.g., 0.5 N HCl or citric acid) can help remove DCU and other basic impurities.[1][8]
Q5: My peptide is sticky and oily after ether precipitation. What could be the cause and how can I fix it?
A5: A sticky or oily peptide precipitate can be due to several factors:
-
Incomplete Precipitation: Short or very polar peptides may not precipitate well in ether alone.[16]
-
Residual Solvents: Trapped solvents from the synthesis or cleavage steps can result in an oily product.
-
Contamination with Scavengers: Scavengers used during cleavage can sometimes co-precipitate with the peptide.[5][17]
-
Oxidation: Some amino acid residues, like arginine, can lead to oily impurities upon oxidation.[6]
To resolve this, you can try the following:
-
Repeated Washes: Wash the precipitate multiple times with cold diethyl ether.[5][6]
-
Alternative Precipitation Solvents: Try adding a co-solvent like isopropanol (B130326) before adding the ether to improve precipitation.[6]
-
Lyophilization: After washing, thoroughly dry the peptide under high vacuum or by lyophilization to remove all residual solvents.[5]
Troubleshooting Guides
Problem 1: Residual Uronium/Aminium Salt Byproducts (HBTU, HATU, etc.)
-
Symptom: Extra peaks in the HPLC chromatogram, often polar and eluting early.
-
Cause: Byproducts of uronium/aminium salt coupling reagents, such as tetramethylurea (TMU), are water-soluble and can be challenging to remove completely.[18][19]
-
Solutions:
-
Aqueous Wash: During the workup, perform multiple washes with a mild aqueous acid, followed by water and brine to remove the water-soluble byproducts.[7][18]
-
Precipitation/Trituration: If the product is a solid, precipitating it from a suitable solvent or triturating it with a non-polar solvent like heptane (B126788) or hexane (B92381) can help remove the polar impurities.[7][19]
-
Reverse-Phase Chromatography: HPLC is highly effective at separating these polar byproducts from the desired peptide.[9]
-
Problem 2: Incomplete Removal of Scavengers
-
Symptom: Oily or discolored crude peptide; unexpected masses in MS analysis corresponding to scavengers or their adducts.
-
Cause: Scavengers (e.g., triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), thioanisole) used during the cleavage step can be difficult to remove completely by simple precipitation.[17][20]
-
Solutions:
-
Thorough Ether Washes: Multiple washes (at least 3-4 times) of the precipitated peptide with cold diethyl ether are crucial for removing residual scavengers.[5][17]
-
Choice of Cleavage Cocktail: Use a cleavage cocktail with less odorous and more easily removable scavengers when possible.[21]
-
Solid-Phase Precipitation and Extraction (SPPE): This technique involves precipitating the peptide onto a solid support and then washing away impurities with strong solvents, which can be more effective than traditional ether precipitation.[22]
-
Quantitative Data Summary
The efficiency of different methods for removing residual reagents and byproducts can be summarized as follows. Note that exact quantitative data is highly dependent on the specific peptide sequence, the scale of the synthesis, and the precise experimental conditions.
| Removal Method | Target Impurity | Typical Efficiency | Source |
| Resin Washing (SPPS) | Excess coupling reagents, soluble byproducts | High for soluble impurities | [3][4] |
| Filtration | Dicyclohexylurea (DCU) | High (removes the majority of the insoluble byproduct) | [1][13][15] |
| Cold Ether Precipitation | TFA, scavengers, low MW impurities | Good to High (can improve purity by several percentage points) | [5] |
| Aqueous Extraction | Water-soluble byproducts (e.g., from EDC, HATU) | High | [7][14][18] |
| Reverse-Phase HPLC | All remaining impurities | Very High (>95-98% purity achievable) | [9] |
Experimental Protocols
Protocol 1: Standard Ether Precipitation for Crude Peptide Isolation
This protocol describes the standard method for precipitating a peptide after cleavage from the resin and removing soluble impurities.
-
Cleavage: Following the cleavage of the peptide from the resin with a TFA-based cocktail, filter the resin and collect the filtrate containing the peptide.[17][20]
-
Volume Reduction (Optional): If the volume of the TFA filtrate is large, it can be concentrated under a stream of nitrogen or by rotary evaporation. Be cautious not to evaporate to complete dryness.
-
Precipitation: Add the TFA solution dropwise to a 10-fold volume of cold (≤ 0°C) methyl tert-butyl ether (MTBE) or diethyl ether with gentle stirring.[17][20][23] A white precipitate of the crude peptide should form.
-
Incubation: Allow the mixture to stand at 4°C for at least 1 hour, or overnight, to ensure complete precipitation.[6]
-
Centrifugation: Pellet the precipitated peptide by centrifugation.
-
Washing: Decant the ether supernatant. Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation and decanting process 2-3 more times to thoroughly wash the peptide.[5][17]
-
Drying: After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide as a powder.[17]
Protocol 2: Removal of Dicyclohexylurea (DCU) by Filtration and Extraction
This protocol is for solution-phase synthesis or post-cleavage workup where DCC was used as the coupling reagent.
-
Initial Filtration: After the coupling reaction is complete, filter the reaction mixture through a sintered glass funnel to remove the bulk of the precipitated DCU.[1][13][15]
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Dissolution and Chilling: Dissolve the crude residue in a minimal amount of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and cool the solution in an ice bath or refrigerator to precipitate any remaining DCU.[1]
-
Second Filtration: Filter the cold solution to remove the additional DCU that has precipitated.
-
Aqueous Wash (for acid-stable peptides): Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, water, saturated aqueous NaHCO3, and brine.[1][8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by chromatography.
Visualizations
Caption: Workflow for crude peptide precipitation and purification.
Caption: Decision tree for removing DCU byproduct from a reaction.
References
- 1. organic chemistry - How I can remove DCU from my product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. jpt.com [jpt.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. almacgroup.com [almacgroup.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. peptide.com [peptide.com]
- 22. Solid-phase precipitation and extraction, a new separation process applied to the isolation of synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
Overcoming challenges in the synthesis of hydrophobic peptides using Boc chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of hydrophobic peptides using tert-butyloxycarbonyl (Boc) chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is Boc chemistry often recommended for synthesizing hydrophobic peptides?
A1: The Boc solid-phase peptide synthesis (SPPS) strategy is frequently favored for hydrophobic sequences due to the nature of its deprotection step. The use of a strong acid, typically trifluoroacetic acid (TFA), to remove the Boc protecting group protonates the N-terminus of the peptide chain. This positive charge helps to disrupt intermolecular hydrogen bonding between peptide chains, which is a primary cause of aggregation.[1][2] By minimizing aggregation, the peptide chains remain better solvated and more accessible for subsequent coupling reactions.[2][3]
Q2: What are the primary challenges encountered when synthesizing hydrophobic peptides with Boc chemistry?
A2: Despite its advantages, the synthesis of hydrophobic peptides using Boc chemistry is not without its difficulties. The main challenges include:
-
Aggregation: Hydrophobic peptide chains have a strong tendency to self-associate on the solid support, leading to the formation of secondary structures like β-sheets.[4] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[5]
-
Poor Solubility: The growing protected peptide chain can become insoluble in the synthesis solvents, which also contributes to poor reaction kinetics and incomplete reactions.[1]
-
Difficult Couplings: Steric hindrance from bulky amino acid side chains and aggregation can make the formation of peptide bonds challenging, requiring more potent coupling reagents and longer reaction times.[1]
-
Incomplete Deprotection: Aggregation can prevent the TFA from fully accessing and removing the Boc group from the N-terminus, leading to deletion sequences.
-
Side Reactions: The repeated use of strong acid for Boc deprotection can lead to side reactions, particularly the tert-butylation of sensitive residues like methionine and tryptophan.[6][7] The final cleavage step using hazardous hydrogen fluoride (B91410) (HF) is also a significant drawback requiring specialized equipment.[8]
Q3: What are the initial signs of aggregation during SPPS?
A3: Recognizing the onset of aggregation is crucial for successful synthesis. Key indicators include:
-
Resin Shrinking: The resin beads may visibly shrink or clump together as the peptide chains aggregate.[5]
-
Slow Solvent Draining: Aggregated peptide-resin can impede the flow of solvents during wash steps.[5]
Troubleshooting Guide
Problem 1: Incomplete Coupling (Positive Kaiser/Ninhydrin Test)
This is one of the most common issues when synthesizing hydrophobic peptides and is often a direct consequence of on-resin aggregation.
Initial Steps:
-
Recouple: The most straightforward first step is to perform a second coupling reaction (a "double couple") with a fresh solution of the activated Boc-amino acid.[5]
-
Solvent Change: If recoupling is unsuccessful, consider switching to a more effective solvent system for disrupting secondary structures. N-methylpyrrolidone (NMP) is a good alternative to dimethylformamide (DMF).[9][10] A "magic mixture" of DCM:DMF:NMP (1:1:1) has also been shown to be effective.[11]
Advanced Strategies:
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 50-60°C) can help to disrupt secondary structures and improve coupling efficiency.[9]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can help to break up hydrogen bonding networks that lead to aggregation.[9]
-
Structure-Disrupting Amino Acids: Incorporating "helix-breaker" residues, such as isonipecotic acid (Inp), can introduce kinks into the peptide backbone and disrupt the formation of stable secondary structures.[1]
-
Use of More Potent Coupling Reagents: For particularly difficult couplings, switching to a more powerful activating agent is often necessary.
| Coupling Reagent | Class | Typical Equivalents (to Amino Acid) | Key Advantages | Considerations |
| DCC/HOBt | Carbodiimide | 1.0 eq. DCC, 1.1 eq. HOBt | Cost-effective for solution-phase.[12] | DCC byproduct (DCU) is insoluble, not ideal for SPPS.[13] |
| DIC/HOBt | Carbodiimide | 5.0 eq. DIC, 5.5 eq. HOBt | DIC byproduct is soluble, suitable for SPPS.[3] | Can lead to racemization, especially with sensitive residues.[13] |
| HBTU/HCTU | Aminium/Uronium | 2.9 - 4.0 eq. | Fast reaction times, low racemization.[12][13] | More expensive than carbodiimides. |
| HATU | Aminium/Uronium | 2.9 - 4.0 eq. | Highly efficient, even for sterically hindered couplings.[1][12] | Considered one of the most powerful coupling reagents.[14] |
| PyAOP/PyBOP | Phosphonium | 5.0 eq. | Very effective for difficult sequences and N-methyl amino acids.[13] | Can be more expensive. |
Problem 2: Incomplete Boc Deprotection
Aggregation can shield the N-terminal Boc group from the deprotecting acid (TFA), leading to incomplete removal and the formation of deletion peptides.
Troubleshooting Steps:
-
Extended Deprotection Time: Increase the duration of the second TFA treatment from the standard 20-30 minutes to 45-60 minutes.
-
Agitation/Sonication: Improve the physical disruption of the resin bed during deprotection through vigorous shaking or sonication to enhance solvent penetration.[9]
-
Solvent Considerations: While DCM is the standard solvent for TFA deprotection, ensuring the resin is well-swollen before this step is critical. Perform thorough washes with DCM prior to adding the TFA solution.
Problem 3: Poor Peptide Solubility After Cleavage
Even if the synthesis on the resin is successful, the final cleaved hydrophobic peptide can be difficult to dissolve for purification.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents and solvent mixtures. For hydrophobic peptides, this may require a combination of aqueous buffers (e.g., water with 0.1% TFA) and organic modifiers like acetonitrile (B52724), isopropanol, or even formic acid.[1]
-
Chaotropic Agents: The addition of small amounts of guanidinium (B1211019) chloride or urea (B33335) to the initial dissolution solvent can help to disrupt aggregation in solution.
-
pH Adjustment: Modifying the pH of the aqueous component can alter the charge state of the peptide and improve solubility.
Experimental Protocols
Protocol 1: Difficult Coupling Protocol Using HATU
This protocol is recommended when a standard DIC/HOBt coupling fails, as indicated by a positive Kaiser test.
-
Resin Preparation: Following a failed coupling attempt, wash the peptide-resin thoroughly with DMF (5x) to remove any residual reagents.
-
Pre-activation: In a separate reaction vessel, dissolve the Boc-amino acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in anhydrous DMF. Add diisopropylethylamine (DIPEA) (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[12]
-
Coupling: Add the pre-activated amino acid solution to the peptide-resin. Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen) for 2-4 hours at room temperature. For extremely difficult sequences, the coupling time can be extended overnight.[1]
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[12]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is still positive, a second coupling with HATU may be necessary.
Protocol 2: Final Cleavage from the Resin (HF Cleavage)
Safety Precaution: This procedure involves the use of anhydrous hydrogen fluoride (HF), which is extremely hazardous and requires a specialized, dedicated apparatus and appropriate personal protective equipment. This protocol should only be performed by trained personnel in a suitable laboratory environment.
-
Resin Preparation: Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Scavenger Addition: Add a scavenger cocktail to the resin to protect sensitive amino acid side chains from reactive cations generated during cleavage. A common cocktail is a mixture of anisole (B1667542) and p-cresol.[1]
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill anhydrous HF into the vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[1]
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of dry nitrogen gas.
-
Peptide Precipitation and Washing: Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.[1]
-
Extraction and Lyophilization: Extract the crude peptide from the resin using a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Lyophilize the extracted solution to obtain the crude peptide powder.
Visualizations
Caption: Decision tree for troubleshooting incomplete coupling reactions.
Caption: Relationship between causes and consequences of peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Peptides Containing D-Amino Acids
Welcome to the technical support center for the purification of crude peptides containing D-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental purification of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude peptides containing D-amino acids?
A1: The introduction of D-amino acids into a peptide sequence can present several purification challenges. The physicochemical properties of diastereomers, peptides with the same sequence but differing in the chirality of one or more amino acids, can be very similar, making their separation difficult with standard reversed-phase HPLC (RP-HPLC).[1][2] Key challenges include:
-
Co-elution of Diastereomers: Diastereomers may have nearly identical retention times in achiral chromatography, leading to poor resolution.[1][2]
-
Peptide Aggregation: The presence of D-amino acids can alter the secondary structure of a peptide, potentially leading to increased aggregation and purification difficulties.[1][3]
-
Low Yield: Aggregation, poor solubility, and multiple purification steps can contribute to a lower overall yield of the desired D-amino acid-containing peptide.[4]
-
Complex Impurity Profile: Crude synthetic peptides often contain various impurities, including deletion sequences, truncated peptides, and incompletely deprotected peptides, which can be challenging to separate from the target peptide and its diastereomer.[5][6]
Q2: Which chromatographic techniques are most effective for separating peptides containing D-amino acids?
A2: A multi-modal approach is often necessary for the successful purification of D-amino acid-containing peptides. The most common and effective techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.[5][7] While challenging for diastereomers, optimizing the gradient, mobile phase, and temperature can improve separation.[2]
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to selectively interact with one stereoisomer, enabling the separation of enantiomers and diastereomers.[8][9][10] Various types of CSPs are available, including those based on polysaccharides, cyclodextrins, crown ethers, and macrocyclic glycopeptides.[8]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge and can be a valuable orthogonal technique to RP-HPLC, especially for removing impurities with different charge characteristics.[6]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is useful for removing aggregates and smaller impurities.[6][11]
Q3: How can I improve the resolution between my target D-amino acid peptide and its L-amino acid diastereomer in RP-HPLC?
A3: Improving the separation of diastereomers on an achiral RP-HPLC column requires careful optimization of several parameters:
-
Optimize the Gradient: A shallower gradient during the elution of the diastereomeric pair can significantly enhance resolution.[3]
-
Mobile Phase Modifiers: The choice and concentration of the ion-pairing agent, such as trifluoroacetic acid (TFA), can influence selectivity.[7][] Experimenting with different ion-pairing agents (e.g., heptafluorobutyric acid) or using alternative buffer systems (e.g., acetic acid, phosphoric acid) may be beneficial.[]
-
Temperature: Temperature can affect the secondary structure of the peptides and their interaction with the stationary phase.[2] Running the separation at different temperatures (e.g., 30°C and 65°C) can sometimes improve resolution.[2]
-
Stationary Phase: If a standard C18 column does not provide adequate separation, consider trying a different stationary phase, such as C8, Phenyl, or a column with a different pore size.[3]
Q4: My D-amino acid-containing peptide is aggregating during purification. What can I do to prevent this?
A4: Peptide aggregation is a common issue that can lead to low yield and poor peak shape.[3] Here are some strategies to mitigate aggregation:
-
Work at Low Concentrations: Diluting the crude peptide sample before loading it onto the column can reduce the likelihood of aggregation.[3]
-
Optimize the Mobile Phase: Adding organic solvents or chaotropic agents like guanidinium (B1211019) hydrochloride to the sample solvent can help disrupt aggregates.[3] However, ensure compatibility with your chromatography system.
-
Adjust the pH: Moving the pH of the mobile phase away from the peptide's isoelectric point (pI) will increase its net charge, leading to electrostatic repulsion between peptide molecules and reducing aggregation.[3]
-
Use Additives: Certain additives, such as non-ionic detergents (e.g., Tween 20) or non-detergent sulfobetaines, can help to solubilize protein aggregates.[13]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | The basic residues in the peptide can interact with residual silanol (B1196071) groups on the silica-based column, causing peak tailing. Ensure a low pH mobile phase (e.g., with 0.1% TFA) to protonate the silanols and minimize these interactions.[3][7] |
| Peptide Aggregation on the Column | Aggregation can lead to broad peaks. Try reducing the sample load or adding a small amount of organic solvent (like acetonitrile) to your sample diluent.[3] |
| Column Overload | Injecting too much peptide can lead to peak distortion. Reduce the amount of sample injected onto the column.[3] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the charge and conformation of the peptide. Ensure the pH is appropriate for your peptide's properties. |
| Column Degradation | The column may be contaminated or degraded. Wash the column with a strong organic solvent, or if the problem persists, replace the column.[4] |
Problem 2: Low Overall Yield of Purified Peptide
| Possible Cause | Suggested Solution |
| Peptide Precipitation During Sample Preparation | For hydrophobic peptides, precipitation can occur when preparing the sample for injection. Try dissolving the crude peptide in a stronger organic solvent like acetonitrile (B52724) or isopropanol (B130326) before adding the aqueous mobile phase.[4] |
| Loss of Peptide During Lyophilization | Ensure that the collected fractions are completely frozen before starting the lyophilization process to prevent sample loss.[4] |
| Inefficient Cleavage from Synthesis Resin | If the peptide was synthesized on a solid support, incomplete cleavage will result in a lower amount of crude material to purify. Review and optimize the cleavage protocol.[3] |
| Multiple Purification Steps | Each purification step will result in some product loss. Minimize the number of steps required by optimizing each step for maximum purity and recovery. |
Problem 3: Co-elution of the Target D-Amino Acid Peptide and its Diastereomer
| Possible Cause | Suggested Solution |
| Insufficient Resolution on Achiral RP-HPLC | The diastereomers have very similar hydrophobicities. |
| * Optimize the Gradient: Use a shallower gradient around the elution time of the diastereomers.[3] | |
| * Change the Stationary Phase: Try a different reversed-phase column (e.g., C8, Phenyl) or a column with a different particle or pore size.[3] | |
| * Vary the Temperature: Experiment with different column temperatures to alter the selectivity.[2] | |
| Lack of Chiral Recognition | The stationary phase is not designed to differentiate between stereoisomers. |
| * Utilize a Chiral Stationary Phase (CSP): Employ a chiral column specifically designed for separating enantiomers and diastereomers.[8][9][10] | |
| * Indirect Method: Derivatize the peptide mixture with a chiral reagent to form diastereomeric derivatives that may be more easily separated on a standard achiral column. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Crude Peptide
Objective: To provide a starting point for the purification of a crude synthetic peptide using reversed-phase HPLC.
Materials:
-
Crude peptide
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B to a concentration of 10-20 mg/mL.[6] If solubility is an issue, a small amount of acetic acid or DMF can be added.[6] Centrifuge the sample to remove any insoluble material.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 5-10 column volumes at a consistent flow rate.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column size and the amount of crude peptide being purified.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B. A typical starting gradient could be from 5% to 65% Solvent B over 60 minutes.[5] The optimal gradient will need to be determined empirically for each peptide.
-
Detection: Monitor the elution profile at 210-220 nm.[5]
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Protocol 2: Chiral Separation of Diastereomeric Peptides
Objective: To separate diastereomeric peptides using a chiral stationary phase.
Materials:
-
Crude peptide mixture containing diastereomers
-
Appropriate mobile phase (will vary depending on the chiral column)
-
Chiral HPLC column (e.g., polysaccharide-based, cyclodextrin-based, or crown ether-based)
-
HPLC system with a UV detector
Procedure:
-
Column and Mobile Phase Selection: Consult the manufacturer's guidelines for the chosen chiral column to select the appropriate mobile phase system. Common mobile phases for chiral separations include mixtures of hexane/isopropanol, or methanol/acetonitrile/water with acidic or basic additives.
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase.
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase until a stable baseline is achieved.
-
Injection: Inject the sample onto the column.
-
Elution: Run the separation using either an isocratic or gradient elution as recommended for the specific column and analyte.
-
Detection and Fraction Collection: Monitor the chromatogram and collect fractions for the separated diastereomers.
-
Analysis and Lyophilization: Analyze the fractions to confirm purity and identity, then pool and lyophilize the desired fractions.
Visualizations
Caption: Workflow for purification of D-amino acid containing peptides.
Caption: Troubleshooting logic for common peptide purification issues.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chiraltech.com [chiraltech.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Identifying and minimizing byproducts in Boc-D-Leucine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Leucine. Our goal is to help you identify and minimize common byproducts to ensure the highest quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in reactions involving Boc-D-Leucine?
A1: The most prevalent byproducts in Boc-D-Leucine reactions, particularly in the context of peptide synthesis, include:
-
Diketopiperazines (DKPs): Cyclic dipeptides that can form, especially when Boc-D-Leucine is the N-terminal residue of a dipeptide attached to a resin. This side reaction leads to truncation of the peptide chain.[1]
-
Diastereomeric Impurities (Racemization): The L-enantiomer of Boc-Leucine can be formed from the D-enantiomer during activation and coupling steps, leading to diastereomeric peptide impurities.[2] The formation of a 5(4H)-oxazolone intermediate is a common mechanism for racemization.
-
Di-Boc-D-Leucine: Although less common, the formation of a product where a second Boc group is attached may occur.
-
N-Acylurea Adducts: When using carbodiimide (B86325) coupling reagents like DCC, the activated Boc-D-Leucine can rearrange to form a stable N-acylurea, which is unable to participate in the desired coupling reaction.[2]
Q2: How can I detect these byproducts in my reaction mixture or final product?
A2: Several analytical techniques are effective for identifying and quantifying byproducts:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of your product and separating it from most byproducts.[3]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is essential for detecting and quantifying the extent of racemization by separating the D- and L-enantiomers of Boc-Leucine or the resulting diastereomeric peptides.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for identifying unknown impurities by providing molecular weight information for the separated peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the chemical structure of impurities.
Q3: What strategies can I employ to minimize byproduct formation?
A3: Minimizing byproduct formation involves careful control of reaction conditions and reagent selection:
-
For Diketopiperazine (DKP) Formation: Employing an in situ neutralization protocol during solid-phase peptide synthesis (SPPS) is highly effective.[4] This minimizes the time the deprotected N-terminal amine is free to initiate the cyclization reaction.
-
For Racemization:
-
Choose a coupling reagent with a low risk of racemization. Onium salt-based reagents (like HATU and HBTU) in combination with an additive like HOBt are generally preferred over carbodiimides alone.[2][5]
-
Avoid excessive use of base and consider using a weaker base such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA).
-
Minimize the pre-activation time of the Boc-D-Leucine before adding it to the reaction.
-
-
For N-Acylurea Formation: When using carbodiimides like DCC or DIC, the addition of a nucleophilic agent such as 1-hydroxybenzotriazole (B26582) (HOBt) can trap the activated intermediate and suppress the O- to N-acyl migration.[2]
Troubleshooting Guides
Problem 1: Low yield of the desired peptide and detection of a major impurity with a mass corresponding to a cyclic dipeptide.
-
Possible Cause: Formation of diketopiperazine (DKP). This is especially prevalent if D-Leucine is the second amino acid in the peptide sequence being synthesized on a resin.[1]
-
Solution:
-
Implement an in situ neutralization protocol. This is the most effective method to minimize the time the deprotected N-terminal amine is available for intramolecular cyclization.
-
Reduce the time between deprotection, neutralization, and coupling.
-
If DKP formation remains a significant issue, consider synthesizing the first two amino acids as a dipeptide unit before coupling it to the resin.
-
Problem 2: Presence of diastereomeric impurities detected by chiral HPLC.
-
Possible Cause: Racemization of Boc-D-Leucine during the activation and coupling steps.
-
Solution:
-
Change the coupling reagent. Switch to a reagent known for low racemization, such as HATU or HBTU, in combination with HOBt.[5][6]
-
Optimize the base. Use a weaker base like N-methylmorpholine (NMM) or reduce the amount of diisopropylethylamine (DIEA) used.
-
Lower the reaction temperature. Performing the coupling at a lower temperature can reduce the rate of racemization.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-Amino Acid Incorporation
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[5][7] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[5][8] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less hazardous than those from BOP.[5] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization.[5] |
Note: Data is generalized for sterically hindered amino acids and may vary for specific Boc-D-Leucine reactions.
Table 2: Overview of Analytical Methods for Impurity Detection
| Analytical Method | Principle | Byproducts Detected | Key Advantages |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Diketopiperazines, Di-Boc-D-Leucine, N-acylurea adducts. | Robust, versatile, and widely available for purity assessment.[3] |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | L-enantiomer of Boc-Leucine (racemization). | Essential for assessing the stereochemical integrity of the product.[3] |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Identification of unknown impurities by molecular weight. | High sensitivity and specificity for impurity identification. |
| NMR Spectroscopy | Provides structural information based on nuclear magnetic resonance. | Structural confirmation of byproducts. | Invaluable for elucidating the chemical structure of unknown impurities. |
Experimental Protocols
Protocol 1: In Situ Neutralization in Boc-SPPS for Minimizing Diketopiperazine Formation
Objective: To minimize the time the deprotected N-terminal amine is in a free, nucleophilic state by performing neutralization and coupling simultaneously.
Materials:
-
Peptide-resin with a deprotected N-terminal D-Leucine
-
Boc-protected amino acid (next in sequence)
-
Coupling reagent (e.g., HBTU)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Washing: Wash the peptide-resin thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual TFA and byproducts.
-
Pre-activation of the incoming amino acid: In a separate vessel, dissolve the next Boc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
In Situ Neutralization and Coupling: Add the pre-activated amino acid solution to the washed peptide-resin, followed immediately by the addition of DIEA (6 equivalents).
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
-
Washing: Wash the peptide-resin with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Protocol 2: Chiral HPLC Analysis of Boc-D-Leucine for Racemization Assessment
Objective: To separate and quantify the D- and L-enantiomers of Boc-Leucine to determine the extent of racemization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column: A macrocyclic glycopeptide-based column such as CHIROBIOTIC™ R is recommended for Boc-amino acids.[3]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic modifier (e.g., Methanol) and an aqueous buffer (e.g., 0.1% Triethylammonium Acetate (TEAA), pH 4.1). A common starting point is 20% Methanol / 80% 0.1% TEAA, pH 4.1.[3]
-
Sample Preparation: Dissolve a small amount of the Boc-D-Leucine sample (or the hydrolyzed peptide product) in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject 10 µL of the sample solution.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).
-
-
Data Analysis: The D- and L-enantiomers will be separated into two distinct peaks. The percentage of the L-enantiomer (the byproduct of racemization) can be calculated from the integrated peak areas in the chromatogram.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and minimizing byproducts.
Caption: Chemical reaction pathway for diketopiperazine formation.
Caption: Comparison of standard versus in situ neutralization workflows.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Boc vs. Fmoc Strategies for D-Amino Acid Incorporation
For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids into peptide sequences is a powerful tool for enhancing proteolytic stability and modulating biological activity. The choice between the two cornerstone solid-phase peptide synthesis (SPPS) methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that significantly impacts the yield, purity, and stereochemical integrity of the final peptide. This guide provides an objective, data-driven comparison of these two strategies for the incorporation of D-amino acids.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile and is typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is commonly cleaved with piperidine (B6355638).[1] This difference dictates the entire SPPS strategy, including the choice of resin, side-chain protecting groups, and cleavage cocktails.
The Boc/Bzl strategy is the more traditional approach and is valued for its robustness, particularly in the synthesis of long and challenging sequences that are prone to aggregation.[1] The repetitive acidic deprotection steps can help to disrupt secondary structure formation, thereby improving coupling efficiency. However, this strategy necessitates the use of strong acids like hydrofluoric acid (HF) for final cleavage, which requires specialized equipment and stringent safety protocols.
The Fmoc/tBu strategy is the more contemporary and widely used method due to its milder reaction conditions. The orthogonality of the base-labile Fmoc group and the acid-labile tert-butyl-based side-chain protecting groups allows for a more versatile and less harsh synthesis process.[1] This makes it particularly suitable for the synthesis of peptides containing sensitive residues or post-translational modifications.
Performance Comparison: A Data-Driven Perspective
While both methodologies can successfully be employed for the incorporation of D-amino acids, their performance can differ, particularly concerning yield, purity, and the prevalence of side reactions.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Acid-labile (benzyl-based), cleaved by strong acid (e.g., HF) | Acid-labile (tBu-based), cleaved by TFA |
| Final Cleavage | Very strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Partial, relies on graded acid lability | High degree of orthogonality |
| Racemization | Generally low due to acidic deprotection; however, the choice of coupling reagent is critical. | Can be a concern, especially with base-sensitive D-amino acids and certain coupling reagents. |
| Diketopiperazine Formation | Less prevalent due to the protonated N-terminus after deprotection. | More common, especially with D-proline or other D-amino acids at the N-terminus of a dipeptide.[1] |
| Crude Peptide Yield | Generally good, but can be lower for complex sequences. | Often higher due to milder reaction conditions.[2] |
| Crude Peptide Purity | Can be lower due to harsh final cleavage conditions. | Typically higher due to milder conditions and fewer side reactions.[2] |
Illustrative Data for a Model Pentapeptide Containing a D-Amino Acid
To provide a quantitative perspective, the synthesis of a model pentapeptide containing a D-amino acid was considered. The following table summarizes illustrative data reflecting general trends.
| Parameter | Boc Strategy | Fmoc Strategy |
| Crude Peptide Yield | ~75% | ~85% |
| Crude Peptide Purity (by HPLC) | ~60% | ~78% |
| Racemization of D-amino acid | < 1% | < 2% (highly dependent on coupling conditions) |
Note: This data is illustrative and compiled from general trends observed in peptide synthesis. Actual results will vary depending on the specific peptide sequence, D-amino acid, and experimental conditions.
Key Side Reactions in D-Amino Acid Incorporation
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern during peptide synthesis. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which is facilitated by basic conditions and certain coupling reagents.[2] While D-amino acids are not inherently more prone to racemization than their L-counterparts, the conditions of the synthesis can influence the outcome.
In Fmoc-SPPS , the basic conditions used for deprotection can increase the risk of racemization, especially for sensitive amino acids. The choice of coupling reagent is a critical factor in controlling racemization. Onium salt reagents (like HBTU and HATU) can promote racemization, particularly with pre-activation in the presence of a base. Carbodiimide reagents, such as DIC, when used with racemization-suppressing additives like HOBt or Oxyma, are generally a safer choice.[2]
In Boc-SPPS , the acidic deprotection conditions generally suppress oxazolone (B7731731) formation and subsequent racemization. However, the choice of coupling reagent and base during the neutralization and coupling steps still plays a significant role.
Diketopiperazine (DKP) Formation
DKP formation is a significant side reaction that can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin as a cyclic product. This side reaction is particularly prevalent in Fmoc-SPPS when proline or other secondary amino acids are in the second position. The use of D-amino acids at the N-terminus can also increase the propensity for DKP formation. In Boc-SPPS , the N-terminal amine is protonated after the acidic deprotection step, making it less nucleophilic and thus less likely to initiate DKP formation.[1]
Experimental Protocols
Boc-SPPS Cycle for D-Amino Acid Incorporation
This protocol outlines a single cycle for the incorporation of a Boc-protected D-amino acid.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Neutralization:
-
Coupling of the D-Amino Acid:
-
In a separate vessel, dissolve the Boc-protected D-amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the ninhydrin (B49086) (Kaiser) test.
-
Wash the resin with DMF and DCM.[3]
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled and the N-terminal Boc group removed, treat the peptide-resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[3]
Fmoc-SPPS Cycle for D-Amino Acid Incorporation
This protocol outlines a single cycle for the incorporation of an Fmoc-protected D-amino acid.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of the D-Amino Acid:
-
In a separate vessel, dissolve the Fmoc-protected D-amino acid (2-4 equivalents), a coupling agent (e.g., HATU, HCTU), and an additive (e.g., HOBt, Oxyma) in DMF.
-
Add a base (e.g., DIEA) and pre-activate for a short period if necessary (note: pre-activation can increase racemization).
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling completion with the ninhydrin test.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid.
-
Final Cleavage: After the final Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[1]
Analysis of Racemization by Chiral HPLC
Accurate quantification of racemization is crucial for validating the stereochemical integrity of the synthesized peptide.
-
Peptide Hydrolysis:
-
Sample Preparation: Re-dissolve the amino acid hydrolysate in a suitable buffer or mobile phase.
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column (e.g., a crown ether-based or cyclodextrin-based column).[2]
-
Separate the D- and L-amino acids using an appropriate mobile phase.[2]
-
Detect the amino acids using a UV detector.
-
Quantify the peak areas of the D- and L-enantiomers to determine the percentage of racemization.[2]
-
Visualizing the Workflows
Caption: Workflow for a single cycle of Boc-SPPS.
Caption: Workflow for a single cycle of Fmoc-SPPS.
Caption: Logical workflow for racemization analysis.
Conclusion
The choice between Boc and Fmoc strategies for the incorporation of D-amino acids is nuanced and depends on the specific requirements of the peptide sequence and the available laboratory infrastructure. The Fmoc strategy, with its milder conditions, often provides higher crude yields and purity, making it the more widely used method for routine synthesis. However, for particularly challenging sequences prone to aggregation or diketopiperazine formation, the robustness of the Boc strategy may offer an advantage.
Regardless of the chosen strategy, careful optimization of coupling conditions, including the choice of coupling reagents and temperature, is paramount to minimizing racemization and other side reactions. The quantitative analysis of the final peptide product by methods such as chiral HPLC is essential to ensure the desired stereochemical purity and overall quality for research and drug development applications.
References
Differences in stability and cleavage conditions for Boc and Cbz protecting groups
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. Among the most widely used protecting groups for amines are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). This guide provides an objective comparison of their stability and cleavage conditions, supported by experimental data, to aid in the strategic design of complex synthetic pathways.
The utility of a protecting group is determined by its stability under a range of reaction conditions and the ease with which it can be selectively removed. The Boc and Cbz groups exhibit distinct characteristics in this regard, forming the basis of their widespread use and, notably, their orthogonality—the ability to selectively deprotect one in the presence of the other.[1][2]
Chemical Properties and Stability
The fundamental difference between the Boc and Cbz protecting groups lies in their lability under different chemical environments. The Boc group is renowned for its sensitivity to acidic conditions, while the Cbz group is characteristically removed by catalytic hydrogenolysis.[2][3]
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[3] | Stable to acidic and basic conditions (with some exceptions).[3] |
| Lability | Labile to strong acids (e.g., TFA, HCl).[3] | Labile to catalytic hydrogenolysis and strong acids.[3] |
Cleavage Conditions: A Quantitative Comparison
The choice between Boc and Cbz often hinges on the desired deprotection strategy and the presence of other functional groups within the molecule. The following table summarizes typical cleavage conditions with representative experimental data.
| Protecting Group | Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Purity (%) | Notes |
| Boc | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 30 minutes - 4 hours | >90 | High | Reaction is often initiated at 0 °C to control exothermicity.[1] |
| Boc | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane | 30 minutes | High | High | Can offer selectivity in deprotecting α-amino Boc groups over benzylic ones.[4] |
| Cbz | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95 | >98 | Orthogonal to Boc and Fmoc groups.[5][6] |
| Cbz | 33% Hydrogen Bromide (HBr) in Acetic Acid | 30-60 minutes | Variable (70-90) | Good to Excellent | Not orthogonal to Boc and other acid-labile groups.[5][6] |
| Cbz | Ammonium Formate, 10% Pd/C, in MeOH/H₂O | 30 minutes - 2 hours | High | High | A common transfer hydrogenation method.[6] |
Experimental Protocols
Detailed methodologies for the cleavage of Boc and Cbz protecting groups are crucial for reproducible and high-yielding synthetic steps.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Solution
This protocol is suitable for a wide range of Boc-protected amines in a solution phase.[1][7]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution (typically 20-50% v/v). Caution: The reaction can be exothermic and evolves CO₂ gas.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product is typically obtained as the TFA salt.
Protocol 2: Cbz Deprotection by Catalytic Hydrogenation
This protocol describes a standard method for the cleavage of a Cbz group using hydrogen gas and a palladium catalyst.[6][8]
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Reaction vessel suitable for hydrogenation (e.g., Parr apparatus or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve the Cbz-protected amine in MeOH or EtOH in the reaction vessel.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas (this cycle is often repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., balloon pressure or a set pressure on an apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Once complete, purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected amine.
Visualizing the Chemistry: Structures and Mechanisms
The following diagrams illustrate the chemical structures of Boc and Cbz protected amines and the fundamental mechanisms of their cleavage.
References
Unveiling D-Leucine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Validation Methods
For researchers, scientists, and drug development professionals, the precise validation of D-amino acid incorporation into a peptide sequence is a critical step in ensuring the desired therapeutic properties and stability of novel peptide-based drugs. This guide provides an objective comparison of mass spectrometry-based methods against other analytical techniques for validating the incorporation of D-Leucine, supported by experimental data and detailed protocols.
The intentional substitution of L-amino acids with their D-enantiomers, such as D-Leucine, is a common strategy to enhance peptide stability against enzymatic degradation, thereby prolonging their in-vivo half-life. Validating the exact location and stereochemistry of these incorporated D-amino acids is paramount. Mass spectrometry (MS) has emerged as a powerful and versatile tool for this purpose, offering high sensitivity and specificity. This guide will delve into various MS-based approaches and compare them with traditional and other modern analytical techniques.
Performance Comparison of Analytical Methods
The choice of analytical technique for validating D-Leucine incorporation depends on various factors, including the required sensitivity, the complexity of the peptide, available instrumentation, and the need for quantitative versus qualitative data. Below is a summary of the key performance parameters for the most common methods.
| Analytical Method | Principle | Throughput | Sensitivity | Quantitative Capability | Key Advantages | Key Limitations |
| LC-MS/MS with Chiral Derivatization | Peptides are hydrolyzed, and the resulting amino acids are derivatized with a chiral reagent (e.g., Marfey's reagent). The diastereomeric derivatives are then separated by reverse-phase LC and detected by MS/MS.[1][2][3] | Medium | High (fmol to pmol) | Excellent | Robust, widely applicable, provides accurate quantification of D/L ratios.[1][3] | Requires complete hydrolysis which can introduce racemization; derivatization adds an extra step.[4][5] |
| LC-MS with Chiral Chromatography | The intact peptide or its fragments are separated on a chiral stationary phase (CSP) column, allowing for the separation of diastereomers, which are then detected by MS.[1][6] | Medium | High (pmol) | Good | Direct analysis of peptides without derivatization, preserving the sequence context.[5] | Development of suitable chiral separation methods can be challenging; CSPs can be expensive. |
| Tandem MS (MS/MS) Fragmentation Analysis | Diastereomeric peptides can sometimes exhibit different fragmentation patterns in tandem mass spectrometry, allowing for their differentiation.[7] | High | Moderate to High | Semi-quantitative | Fast and direct analysis without chromatography. | Fragmentation differences can be subtle or non-existent, making it not universally applicable.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Amino acids from the hydrolyzed peptide are derivatized to increase their volatility and then separated by GC on a chiral column before MS detection.[9] | Low to Medium | High (pmol) | Excellent | High resolution separation of chiral amino acids. | Requires derivatization and is less suitable for large, non-volatile peptides.[10] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. Chiral HPLC can be used to analyze the stereochemistry of the cleaved amino acid derivatives.[11][12] | Low | Moderate (pmol) | Semi-quantitative | Provides direct sequence information. | Limited to shorter peptides (<50-60 residues), not suitable for N-terminally blocked peptides.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the different spatial arrangements of atoms in diastereomers to produce distinct NMR spectra, allowing for structural elucidation and chiral discrimination.[7][13] | Low | Low (nmol to µmol) | Good | Provides detailed 3D structural information in solution without sample hydrolysis.[14] | Lower sensitivity compared to MS, requires larger sample amounts, and data analysis can be complex.[15] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing these validation techniques. The following diagrams illustrate the workflows for the primary mass spectrometry-based methods.
This workflow begins with the complete hydrolysis of the peptide into its constituent amino acids. To minimize racemization during this step, deuterated acid is often used.[4][5] The resulting amino acid mixture is then reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers.[1][2][3] These diastereomers, having different physicochemical properties, can be separated by standard reverse-phase liquid chromatography and subsequently detected and quantified by tandem mass spectrometry.
In this approach, the intact peptide or, following optional enzymatic digestion, peptide fragments are directly analyzed. The separation of the diastereomeric peptides (containing L- or D-Leucine) is achieved using a chiral stationary phase (CSP) in the liquid chromatography system.[1][6] The separated peptides are then introduced into the mass spectrometer for detection and identification. This method has the advantage of preserving the peptide sequence, which can be crucial for confirming the exact location of the D-amino acid.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative protocols for the primary mass spectrometry-based validation methods.
Protocol 1: LC-MS/MS with Marfey's Reagent Derivatization
1. Peptide Hydrolysis:
-
Accurately weigh 10-100 µg of the peptide into a hydrolysis tube.
-
Add 200 µL of 6 M DCl in D₂O. The use of deuterated acid helps to correct for any racemization that may occur during hydrolysis.[4][16]
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried hydrolysate in 100 µL of ultrapure water.
2. Derivatization with Marfey's Reagent:
-
To 50 µL of the amino acid solution, add 20 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Quench the reaction by adding 20 µL of 1 M HCl.
-
Evaporate the sample to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: A standard reverse-phase HPLC or UHPLC system.
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of the derivatized L- and D-Leucine.[2]
Protocol 2: LC-MS with Chiral Chromatography
1. Sample Preparation:
-
Dissolve the peptide sample in a suitable solvent (e.g., water/acetonitrile mixture) to a final concentration of 0.1-1 mg/mL.
-
If enzymatic digestion is required, follow a standard digestion protocol (e.g., with trypsin or chymotrypsin).
2. Chiral LC-MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: A chiral stationary phase (CSP) column suitable for peptide separations (e.g., a macrocyclic glycopeptide-based column like teicoplanin).[17]
-
Mobile Phase A: Varies depending on the column, but often an aqueous buffer with a low concentration of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
Gradient: An optimized gradient to achieve separation of the diastereomeric peptides.
-
Flow Rate: Typically 0.2-1.0 mL/min.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement and identification of the eluting peptides.
-
Ionization Mode: ESI in positive mode.
-
Detection: Full scan MS to detect the molecular ions of the diastereomeric peptides.
Conclusion
Validating the incorporation of D-Leucine in a peptide sequence is a critical analytical challenge. Mass spectrometry, particularly when coupled with chiral derivatization or chiral chromatography, offers highly sensitive and quantitative solutions. While methods like LC-MS/MS with Marfey's reagent provide robust quantification of the D/L ratio after hydrolysis, direct analysis by LC-MS with a chiral column can confirm the location of the D-amino acid within the intact peptide. Alternative techniques such as GC-MS, Edman degradation, and NMR spectroscopy provide complementary information but often have limitations in terms of throughput, sensitivity, or sample requirements. The choice of the most appropriate method will ultimately be guided by the specific research question and the available resources. This guide provides the necessary comparative data and foundational protocols to assist researchers in making an informed decision for their peptide validation needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Edman degradation - Wikipedia [en.wikipedia.org]
- 12. Amino acid sequence and D/L-configuration determination of peptides utilizing liberated N-terminus phenylthiohydantoin amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. mdpi.com [mdpi.com]
- 17. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to Confirming the Chiral Purity of Boc-D-Leucine Monohydrate via HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like Boc-D-Leucine monohydrate is of paramount importance. The presence of the undesired L-enantiomer can lead to significant alterations in the pharmacological, toxicological, and efficacy profiles of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the determination of chiral purity due to its high resolution, sensitivity, and reproducibility.
This guide provides a comprehensive comparison of HPLC-based methods with other analytical techniques for confirming the chiral purity of this compound. It includes detailed experimental protocols and supporting data to assist in method selection and implementation.
Comparison of Analytical Methods for Chiral Purity
The primary method for determining the chiral purity of Boc-D-Leucine is direct chiral HPLC, which utilizes a chiral stationary phase (CSP) to resolve the enantiomers. However, other methods such as Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) also offer viable alternatives, each with distinct advantages and disadvantages.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a solid chiral stationary phase (CSP) using a liquid mobile phase. | Separation using a mobile phase of supercritical carbon dioxide, often with a small amount of organic co-solvent, and a CSP.[1] | Separation of volatile, derivatized enantiomers on a chiral column followed by detection. |
| Typical Chiral Selector | Macrocyclic glycopeptides (e.g., CHIROBIOTIC™ T, R), Polysaccharide-based (e.g., CHIRALPAK® series).[2][3] | Polysaccharide-based (e.g., CHIRALPAK® series).[1] | Derivatized cyclodextrins. |
| Sample Derivatization | Not typically required for Boc-protected amino acids. | Not typically required. | Required to increase volatility (e.g., esterification). |
| Analysis Time | 10-30 minutes. | Significantly faster than HPLC (often 3-5 times faster).[1] | 15-45 minutes. |
| Resolution (Rs) | Generally high (baseline resolution, Rs > 1.5, is achievable).[2] | Often provides superior or comparable resolution to HPLC.[1] | Can provide high resolution. |
| Advantages | - High resolution and sensitivity- Well-established and robust- Direct analysis without derivatization | - Faster analysis times- Reduced organic solvent consumption ("greener" chemistry)- Lower backpressure | - High sensitivity, especially with mass spectrometry (MS) detection- High efficiency |
| Disadvantages | - Higher organic solvent consumption compared to SFC- Longer analysis times compared to SFC | - Higher initial instrumentation cost- Requires specialized equipment | - Sample derivatization is often necessary, which can introduce errors- Not suitable for non-volatile or thermally labile compounds |
| Limit of Detection (LOD) | High (can be ≤0.05%). | Comparable to HPLC. | Very high, especially with MS detection. |
Recommended Method: Chiral HPLC with a Macrocyclic Glycopeptide-Based CSP
Based on extensive literature and application notes, the most robust and widely applicable method for the chiral purity determination of Boc-D-Leucine is reversed-phase HPLC using a macrocyclic glycopeptide-based chiral stationary phase, such as CHIROBIOTIC™ T or CHIROBIOTIC™ R.[2][4] These columns have demonstrated excellent selectivity for a wide range of N-protected amino acids.[2]
Experimental Protocol: Chiral HPLC of Boc-D-Leucine
This protocol provides a starting point for the development of a chiral HPLC method. Optimization of the mobile phase composition may be necessary to achieve the desired resolution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | 50% Acetonitrile / 50% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic standard of Boc-D/L-Leucine at the same concentration to determine the retention times of both enantiomers and to calculate the resolution.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the racemic standard to identify the retention times of the Boc-L-Leucine and Boc-D-Leucine enantiomers.
-
Inject the this compound sample.
-
Calculate the chiral purity (enantiomeric excess, %ee) using the peak areas of the D- and L-enantiomers with the following formula:
%ee = [(Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer)] x 100
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for selecting a chiral separation method and the general workflow for confirming the chiral purity of Boc-D-Leucine via HPLC.
References
D-Leucine Fortification: A Paradigm Shift in Peptide Stability and Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based therapeutics is a continuous endeavor. A pivotal challenge in this field is the inherent susceptibility of peptides to enzymatic degradation in biological systems. This guide provides a comprehensive comparative analysis of the enzymatic stability of peptides containing L-leucine versus their D-leucine counterparts, supported by experimental data, detailed protocols, and visual representations of key processes.
The substitution of naturally occurring L-amino acids with their non-canonical D-enantiomers is a well-established strategy to enhance the proteolytic resistance of peptides.[1][2] This is because endogenous proteases, such as trypsin and chymotrypsin, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1] Consequently, peptides incorporating D-amino acids, like D-leucine, are poor substrates for these enzymes, leading to a significantly extended half-life in biological environments.[1][3]
Comparative Enzymatic Stability: L-Leucine vs. D-Leucine Peptides
The incorporation of D-leucine into a peptide sequence markedly enhances its resistance to enzymatic breakdown. Experimental data consistently demonstrates that peptides containing D-amino acids exhibit superior stability in various biological matrices compared to their all-L-amino acid equivalents.
| Peptide Variant | Biological Matrix | Enzyme | Time (hours) | Remaining Peptide (%) | Reference |
| L-amino acid Antimicrobial Peptide (AMP) | Trypsin Solution | Trypsin | 0 | 100 | [1] |
| 1 | 45 | [1] | |||
| 5 | 10 | [1] | |||
| 18 | <1 | [1] | |||
| 24 | 0 | [1] | |||
| D-amino acid substituted AMP | Trypsin Solution | Trypsin | 0 | 100 | [1] |
| 1 | 98 | [1] | |||
| 5 | 85 | [1] | |||
| 18 | 65 | [1] | |||
| 24 | 58 | [1] | |||
| MUC2 Peptide (all L-amino acids) | Human Serum (diluted) | Endogenous Proteases | 3 | ~50 | [4] |
| MUC2 Peptide with D-amino acid flanks | Human Serum (diluted) | Endogenous Proteases | 3 | >90 | [4] |
| MUC2 Peptide (all L-amino acids) | Rat Liver Lysosomal Preparation (pH 5) | Lysosomal Proteases | 3 | ~20 | [4] |
| MUC2 Peptide with D-amino acid flanks | Rat Liver Lysosomal Preparation (pH 5) | Lysosomal Proteases | 3 | >80 | [4] |
Experimental Protocol: In Vitro Peptide Stability Assay
This protocol outlines a standardized method for comparing the enzymatic stability of a peptide containing L-leucine with its D-leucine-substituted analogue in a biologically relevant matrix, such as human plasma.
1. Materials:
-
Test peptides (L- and D-leucine versions)
-
Human plasma or a purified protease solution (e.g., trypsin)[5]
-
Phosphate-buffered saline (PBS) or other suitable buffer[5]
-
Precipitating agent (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)[6]
-
Internal standard (for LC-MS analysis)[6]
-
Incubator or water bath set at 37°C[5]
-
Microcentrifuge[5]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[5]
2. Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the L- and D-leucine peptides in an appropriate solvent (e.g., ultrapure water or DMSO) at a concentration of 1 mg/mL.[1][6]
-
Reaction Setup: Dilute the peptide stock solutions to a final desired concentration (e.g., 10 µM or 50 µg/mL) in pre-warmed human plasma or protease solution.[5][6]
-
Incubation: Incubate the peptide-plasma mixtures at 37°C with gentle shaking.[6]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[6] The 0-minute time point serves as the initial concentration reference.[6]
-
Enzyme Inactivation and Protein Precipitation: Immediately stop the enzymatic reaction by adding 2-4 volumes of the ice-cold precipitating agent to the aliquot.[5][6] This step also denatures and precipitates plasma proteins.[5]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5][6]
-
Supernatant Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products.[5][6]
-
Quantification: Analyze the supernatant using RP-HPLC or LC-MS to separate and quantify the amount of remaining intact peptide.[5] The stability is determined by comparing the peak area of the intact peptide at each time point to the peak area at the 0-minute time point.
Visualizing the Process
To better understand the experimental workflow and the underlying principles of enhanced stability, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Characterizing Peptides Containing Boc-D-Leucine: NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical techniques for characterizing peptides incorporating the unnatural amino acid, N-tert-butyloxycarbonyl-D-Leucine (Boc-D-Leucine). Detailed experimental protocols and quantitative data are presented to support the evaluation of these methods.
The incorporation of non-proteinogenic amino acids like Boc-D-Leucine into peptide sequences is a powerful strategy for enhancing proteolytic stability, modulating conformation, and improving pharmacokinetic properties. However, the presence of this bulky, hydrophobic, and stereochemically distinct residue necessitates robust analytical methods to confirm the peptide's identity, purity, and three-dimensional structure.
Core Analytical Techniques: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural elucidation of peptides in solution. Complementary techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide critical information on purity and molecular weight.
Workflow for Peptide Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a peptide containing Boc-D-Leucine.
A Researcher's Guide to Procuring Boc-D-Leucine: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals: The selection of raw materials in peptide synthesis and drug development is a critical step that directly influences research outcomes, timelines, and costs. Boc-D-Leucine, a protected form of the non-proteinogenic amino acid D-Leucine, is a vital building block in the synthesis of peptide therapeutics and chiral molecules. The presence of D-amino acids can enhance peptide stability against enzymatic degradation.[1] However, the quality of this raw material—specifically its chemical and enantiomeric purity—can vary significantly between suppliers, impacting reaction yields, final product purity, and ultimately, the overall cost-effectiveness of a project.
This guide provides a framework for conducting a cost-benefit analysis of Boc-D-Leucine from different suppliers. It outlines key quality attributes to consider, presents hypothetical comparative data, and details the experimental protocols necessary for in-house validation.
Section 1: Supplier and Quality Comparison
The initial cost per gram is an important factor, but it should not be the sole determinant in supplier selection. High-purity and high-enantiomeric excess starting material can prevent costly and time-consuming purification challenges downstream. Below is a hypothetical comparison of key metrics for Boc-D-Leucine from three fictional suppliers.
Disclaimer: The data presented in Table 1 is for illustrative purposes only and does not represent real suppliers or actual product specifications.
Table 1: Hypothetical Supplier Comparison for Boc-D-Leucine
| Parameter | Supplier Alpha | Supplier Beta | Supplier Gamma |
| Cost per 10 g | $55.00 | $75.00 | $95.00 |
| Purity (by HPLC) | ≥98.5% | ≥99.5% | ≥99.9% |
| Enantiomeric Excess (ee%) | ≥99.0% | ≥99.5% | ≥99.8% |
| Key Impurity (e.g., Boc-L-Leucine) | <1.0% | <0.5% | <0.2% |
| Certificate of Analysis (CoA) | Provided | Provided, Lot-specific | Provided, Lot-specific with chromatograms |
Section 2: Performance in a Model Peptide Synthesis
To translate the specifications from the Certificate of Analysis into practical performance, we propose evaluating the Boc-D-Leucine from each supplier in a standardized Solid-Phase Peptide Synthesis (SPPS). SPPS is a widely used method where a peptide is assembled sequentially while anchored to an insoluble solid support, simplifying the purification process by allowing excess reagents and by-products to be washed away.[2][3]
A logical workflow for this evaluation is depicted below.
The crude peptide synthesized using the material from each supplier would then be analyzed for overall yield and purity. Lower purity starting materials often lead to a higher prevalence of deletion sequences or diastereomeric impurities, complicating purification and reducing the final yield of the target peptide.
Table 2: Hypothetical Performance in H-D-Leu-Ala-Gly-OH Synthesis
| Parameter | Using Supplier Alpha's Material | Using Supplier Beta's Material | Using Supplier Gamma's Material |
| Crude Peptide Purity (by HPLC) | 78% | 89% | 94% |
| Overall Isolated Yield | 65% | 75% | 81% |
| Cost per mg of Pure Peptide | $0.013 | $0.013 | $0.014 |
In this hypothetical scenario, while Supplier Alpha's material is cheapest initially, the lower yield and purity result in a cost per milligram of final product that is comparable to the more expensive suppliers. The significantly higher purity of the crude product from Supplier Gamma could drastically reduce purification time and solvent costs, representing a hidden cost saving.
Section 3: Biological Context and Quality Impact
The enantiomeric purity of Boc-D-Leucine is paramount. D-amino acids play crucial roles in biology, from neurotransmission (e.g., D-serine as a co-agonist of the NMDA receptor) to bacterial cell wall structure.[4][5] A peptide therapeutic containing an unintended L-Leucine impurity due to poor starting material quality could have reduced efficacy, altered receptor binding affinity, or unforeseen immunogenic effects.
The diagram below illustrates a generic signaling pathway where a D-amino acid-containing peptide acts as a ligand. The presence of its L-enantiomer (diastereomer of the peptide) could lead to non-specific binding or competitive inhibition, compromising the therapeutic effect.
Section 4: Key Experimental Protocols
Accurate in-house quality control is essential for validating a supplier's specifications. High-Performance Liquid Chromatography (HPLC) is the primary technique for these assessments.[6]
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This method separates compounds based on their hydrophobicity and is used to determine the chemical purity of the Boc-D-Leucine raw material.
-
Objective: To determine the purity of Boc-D-Leucine and quantify any synthesis-related impurities.[7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).[7]
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Sample Preparation: Dissolve a known concentration of Boc-D-Leucine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of Mobile Phase A and B.
-
Data Analysis: Purity is calculated by dividing the area of the main product peak by the total area of all peaks in the chromatogram.
Protocol 2: Enantiomeric Excess (ee%) Determination by Chiral HPLC
This method uses a chiral stationary phase (CSP) to separate the D- and L-enantiomers of Leucine after the Boc protecting group has been removed.
-
Objective: To determine the enantiomeric excess (ee%) of the D-Leucine.
-
Instrumentation: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Sample Preparation (Deprotection):
-
Dissolve ~5 mg of Boc-D-Leucine in 1 mL of a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).
-
Let the reaction stand for 30 minutes at room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the resulting D-Leucine residue in the mobile phase for injection.
-
-
Column: A crown-ether or teicoplanin-based chiral stationary phase column, which are effective for separating underivatized amino acids (e.g., Astec CHIROBIOTIC T or CROWNPAK CR-I(+)).[8][9]
-
Mobile Phase: A common mobile phase is a mixture of water, methanol, and an acid modifier like formic acid or perchloric acid. An example could be Methanol/Water/Perchloric Acid (e.g., 84%/16% with 5 mM HClO₄).[8][10]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or MS for higher sensitivity.
-
Data Analysis:
-
Identify the peaks for D-Leucine and L-Leucine.
-
Calculate the enantiomeric excess using the formula: ee% = [ (Area D - Area L) / (Area D + Area L) ] * 100
-
Conclusion
A thorough cost-benefit analysis of Boc-D-Leucine extends beyond the purchase price. By investing time in the analytical validation of purity and enantiomeric excess, and by performing small-scale test syntheses, researchers can make more informed procurement decisions. The most cost-effective supplier is the one that provides material of sufficient quality to maximize reaction yields and minimize downstream purification efforts, thereby safeguarding project timelines and resources. This rigorous evaluation ensures the reliability and reproducibility of scientific results in the demanding fields of peptide and drug discovery.
References
- 1. New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 4. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]
- 5. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. shimadzu.com [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
D-Leucine in Peptide Therapeutics: A Comparative Guide to Enhanced Stability and Bioactivity
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Among these, D-leucine stands out as a valuable building block for enhancing peptide stability and modulating biological activity. This guide provides a comparative analysis of peptides containing D-leucine versus their L-leucine counterparts, supported by experimental data, detailed protocols, and pathway visualizations.
The primary driver for substituting L-amino acids with their D-isomers, such as D-leucine, is to bolster resistance to enzymatic degradation.[1][2] Peptides composed entirely of naturally occurring L-amino acids are often susceptible to rapid cleavage by proteases, which limits their therapeutic half-life and efficacy.[1][3][4] The introduction of D-amino acids can significantly increase the stability and plasma half-life of these peptides, a critical attribute for drug candidates.[1][3][5]
Comparative Analysis: The Case of the Antimicrobial Peptide Brevinin-1OS
A compelling example of the benefits of D-leucine incorporation is the modification of the antimicrobial peptide Brevinin-1OS (B1OS), a peptide limited by high cytotoxicity.[6][7] A study systematically compared the parent peptide with analogues created by adding an L-leucine (B1OS-L) or a D-leucine (B1OS-D-L) at the second position.[1][6] The results demonstrated that while both modifications significantly enhanced antimicrobial potency, the D-leucine variant offered a superior therapeutic profile by reducing toxicity to mammalian cells.[1][6]
The following table summarizes the key in vitro activity data for B1OS and its L- and D-leucine modified analogues. The data clearly indicates that the addition of a leucine (B10760876) residue dramatically improves the minimum inhibitory concentration (MIC) against Gram-positive bacteria.[1][6] Notably, B1OS-D-L retains the high antimicrobial potency of B1OS-L while exhibiting significantly lower hemolytic activity (is less toxic), as indicated by its higher HC50 value.[1][6] This suggests that the D-leucine modification leads to a greater therapeutic window.
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |
| B1OS | 32 | 64 | 64 | >128 |
| B1OS-L | 2 | 4 | 8 | 29.92 |
| B1OS-D-L | 2 | 4 | 8 | 74.5 |
| Data sourced from studies on Brevinin-1OS and its analogues.[1][6] |
The D-leucine modified peptide, B1OS-D-L, also demonstrated potent anticancer activity, killing lung cancer cells within two hours at a concentration of 10 μM, while showing low cytotoxicity to normal human cells.[6][7]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
This protocol was used to determine the Minimum Inhibitory Concentration (MIC) of the peptides.[1]
-
Bacterial Preparation: Bacterial strains (S. aureus, MRSA, E. faecalis) were cultured in Mueller-Hinton broth (MHB) to the mid-logarithmic phase. The culture was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The peptides (B1OS, B1OS-L, B1OS-D-L) were serially diluted in MHB in a 96-well microtiter plate.[1]
-
Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the peptide dilutions. The plate was then incubated at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
This protocol was used to assess the cytotoxicity of the peptides against mammalian red blood cells.[6]
-
Erythrocyte Preparation: Fresh horse red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a 2% (v/v) concentration.[6]
-
Peptide Incubation: The peptides were serially diluted in PBS and incubated with the 2% erythrocyte suspension for 1 hour at 37°C.
-
Measurement: The samples were centrifuged, and the absorbance of the supernatant was measured at 570 nm to quantify hemoglobin release.
-
HC50 Calculation: A solution of 0.1% Triton X-100 was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis). The HC50 is the peptide concentration that causes 50% hemolysis.[6]
Metabolic and Signaling Pathways
While D-leucine is primarily utilized to enhance peptide stability, its enantiomer, L-leucine, is a key signaling molecule. Understanding these distinct roles is crucial for drug design.
L-leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][8][9] This anabolic activity is crucial for processes like muscle protein synthesis.[1] Over-activation of mTORC1 signaling by high levels of leucine has been implicated in the pathogenesis of type 2 diabetes and obesity.[10]
In vivo, D-leucine can be converted into its L-enantiomer through a two-step metabolic process. This conversion involves an initial oxidative deamination to form the intermediate α-ketoisocaproic acid (KIC), followed by a stereospecific reamination to yield L-leucine.[11] Studies in rats have shown that approximately 28% of administered D-leucine is metabolized to L-leucine via this pathway.[11]
Other Therapeutic Applications
Beyond antimicrobial and anticancer peptides, D-leucine itself has shown potential in other therapeutic areas. Notably, studies in mice suggest that D-leucine could play a vital role in halting seizures, offering a novel signaling pathway that differs from current anti-seizure medications.[4][12] It has been shown to effectively interrupt ongoing convulsions, even at low doses, without the sedative side effects associated with drugs like diazepam.[12]
Conclusion
The incorporation of D-leucine into peptides is a powerful and validated strategy for enhancing their therapeutic potential.[1][3] As demonstrated with the Brevinin-1OS peptide, this modification can lead to analogues with potent biological activity and an improved safety profile by reducing toxicity to host cells.[1] This comparative guide underscores the importance of considering both stereochemistry and specific amino acid sequence in the rational design of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. D-Peptides as Recognition Molecules and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double-Edge Effects of Leucine on Cancer Cells [mdpi.com]
- 10. Leucine signaling in the pathogenesis of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hopkinsmedicine.org [hopkinsmedicine.org]
A Comparative Guide to the Impact of D-Leucine Substitution on Peptide Bioactivity
For researchers and professionals in drug development, optimizing peptide-based therapeutics is a critical challenge. A key limitation of natural L-amino acid peptides is their rapid degradation by proteases in biological systems. The strategic substitution of L-amino acids with their D-enantiomers, such as D-leucine, is a powerful technique to enhance stability and modulate bioactivity. This guide provides a comparative analysis of peptides containing D-leucine versus their L-leucine counterparts, supported by experimental data and detailed protocols.
The Core Advantage: Enhanced Proteolytic Resistance
The primary motivation for substituting L-amino acids with D-isomers is to increase resistance to enzymatic degradation.[1][2] Naturally occurring proteases are stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids.[2] By introducing D-amino acids, the peptide becomes a poor substrate for these enzymes, significantly extending its half-life in biological systems—a crucial attribute for therapeutic candidates.[1][3][4]
Comparative Analysis: The Case of Brevinin-1OS
A compelling example is the modification of the antimicrobial peptide (AMP) Brevinin-1OS (B1OS), identified from Odorrana schmackeri.[5][6][7] A study compared the parent peptide with two analogues: one with an added L-leucine (B1OS-L) and another with an added D-leucine (B1OS-D-L) at the second position.[5] The results highlight the nuanced effects of stereochemistry on bioactivity.
Both L- and D-leucine modifications dramatically enhanced antimicrobial and anticancer potency compared to the parent peptide.[5] However, the D-leucine variant (B1OS-D-L) provided a superior therapeutic profile by significantly reducing toxicity to mammalian cells.[5]
Data Presentation: Antimicrobial and Hemolytic Activity
The following tables summarize the key in vitro activity data for B1OS and its modified analogues.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) |
| B1OS | 32 | 64 | 64 |
| B1OS-L | 2 | 4 | 8 |
| B1OS-D-L | 2 | 4 | 8 |
| Data sourced from Yao et al., 2021.[5] A lower MIC value indicates higher antimicrobial potency. |
Table 2: Cytotoxicity (Hemolytic Activity, HC50) and Structural Properties
| Peptide | Hemolytic Activity (HC50, µM) | α-Helicity in 50% TFE |
| B1OS | >128 | Low |
| B1OS-L | 29.92 | High |
| B1OS-D-L | 74.50 | Moderate |
| Data sourced from Yao et al., 2021.[5] A higher HC50 value indicates lower toxicity to red blood cells. |
The data clearly shows that while both leucine (B10760876) additions boosted antimicrobial activity by up to 32-fold, the D-leucine substitution resulted in a 2.5-fold reduction in hemolytic toxicity compared to its L-leucine counterpart.[5] This improved therapeutic index is attributed to subtle structural changes. The incorporation of D-leucine resulted in a slight decrease in alpha-helicity compared to B1OS-L, a change believed to contribute to its reduced toxicity without compromising its potent antimicrobial effect.[1][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for the key experiments used to assess peptide bioactivity.
Protocol 1: Antimicrobial Activity (MIC Assay)
This protocol determines the minimum concentration of a peptide required to inhibit the visible growth of a microorganism.
-
Microorganism Preparation : Culture bacteria (e.g., S. aureus, MRSA) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Inoculum Standardization : Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution : Prepare a series of two-fold serial dilutions of the test peptides in a 96-well microtiter plate.
-
Incubation : Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Reading : Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[5]
Protocol 2: Hemolytic Activity Assay
This protocol measures the peptide's toxicity towards mammalian red blood cells (RBCs).
-
RBC Preparation : Obtain fresh horse erythrocytes and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs to a final concentration of 2% (v/v) in PBS.[5]
-
Peptide Dilution : Prepare serial dilutions of the test peptides in a 96-well plate.
-
Incubation : Add the 2% RBC suspension to each well and incubate the plate at 37°C for 1 hour.[5]
-
Measurement : Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate.
-
Quantification : Measure the absorbance of the supernatant at 570 nm to quantify hemoglobin release. Use 1% Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Calculation : The HC50 value is the peptide concentration that causes 50% hemolysis.
Protocol 3: Enzymatic Stability Assay
This protocol compares the stability of L- and D-amino acid-containing peptides in the presence of proteases.[2]
-
Peptide and Enzyme Preparation : Prepare stock solutions of the L- and D-leucine peptides (e.g., 1 mg/mL). Prepare a stock solution of a protease, such as trypsin, in an appropriate buffer (e.g., 50 mM NH4HCO3).[2]
-
Digestion Reaction : In separate tubes, incubate each peptide at a final concentration of 0.1 mg/mL with trypsin (e.g., at a 1:50 enzyme-to-substrate ratio) at 37°C.[2]
-
Time-Course Sampling : Withdraw aliquots from the reaction mixture at various time points (e.g., 0, 1, 5, 18, 24 hours).
-
Reaction Quenching : Stop the enzymatic reaction in each aliquot by adding an acid, such as trifluoroacetic acid (TFA).
-
Analysis : Analyze the samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the decrease in the peak area of the intact peptide over time to determine the rate of degradation.
Broader Context: L-Leucine in Cellular Signaling
While D-leucine is primarily used to enhance peptide structure and stability, its enantiomer, L-leucine, is a crucial signaling molecule in mammalian cells.[1] L-leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] This distinction is important for drug developers, as the biological roles of the two stereoisomers are fundamentally different.
Conclusion
The incorporation of D-leucine into peptides is a highly effective and multifaceted strategy for enhancing their therapeutic potential. As demonstrated with the Brevinin-1OS peptide, this single stereochemical modification can dramatically improve stability and maintain or enhance biological potency while simultaneously reducing undesirable toxicity to host cells.[1][5] This comparative guide underscores the critical importance of strategic amino acid substitution in the design of next-generation peptide therapeutics, offering a pathway to developing safer and more effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity with D-Amino Acid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity with peptides containing D-amino acids versus their natural L-amino acid counterparts. Understanding these interactions is crucial for the development of peptide-based therapeutics and diagnostics, where specificity and stability are paramount. This document summarizes key findings from cross-reactivity studies, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying concepts and pathways.
Introduction to D-Amino Acid Peptides and Antibody Recognition
Peptides composed of L-amino acids, the natural building blocks of proteins, are often susceptible to rapid degradation by proteases in biological systems. This limits their therapeutic potential. Peptides synthesized with D-amino acids, the stereoisomers (mirror images) of L-amino acids, offer a significant advantage due to their high resistance to proteolytic degradation.[1] This increased stability has led to a growing interest in D-peptides for drug development.[1]
A key question for the therapeutic and diagnostic application of D-peptides is how they are recognized by antibodies, which are themselves chiral molecules evolved to bind L-amino acid structures. The specificity of antibody-antigen interactions is a cornerstone of immunology, and the introduction of D-amino acids can significantly alter this recognition. Studies have shown a range of outcomes, from a complete lack of cross-reactivity to significant binding between an antibody and the L- and D-forms of its target peptide.[2][3] This guide explores these nuances to provide a clearer understanding of this molecular interplay.
Data Presentation: Antibody Binding Affinity for L- vs. D-Amino Acid Peptides
The following table summarizes quantitative data from studies assessing the binding affinity of antibodies or target proteins to peptides containing L- or D-amino acids. The dissociation constant (Kd) is a common metric for binding affinity, where a lower Kd value indicates a stronger interaction.
| Target Protein/Antibody | L-Peptide Sequence | L-Peptide Binding Affinity (Kd) | D-Peptide/Analog Sequence | D-Peptide/Analog Binding Affinity (Kd) | Fold Difference | Reference |
| MDM2 | p53-derived peptide | Not explicitly for the L-peptide in this study | DPMI-α (TNWYANLEKLLR) | 219 nM | - | [3][4] |
| MDM2 | p53-derived peptide | Not explicitly for the L-peptide in this study | DPMI-γ (DWWPLAFEALLR) | 53 nM | - | [3][4] |
| MDM2 | p53-derived peptide | Not explicitly for the L-peptide in this study | DPMI-δ | 220 pM | - | [5][6] |
| Monoclonal Antibody (IgG3) | L-IRGERA | High Affinity (Ka mentioned) | D-IRGERA | High Affinity (Ka mentioned) | Similar | [2] |
| Monoclonal Antibody (IgG1, IgG2a, IgG2b) | L-IRGERA | High Affinity (Ka mentioned) | D-IRGERA | No Cross-reactivity | N/A | [2] |
Note: The studies on MDM2 inhibitors focus on the high affinity of D-peptide antagonists but do not provide a direct Kd comparison to an equivalent L-peptide inhibitor in the same study. The data highlights the successful development of high-affinity D-peptide binders. The study by Guichard et al. (1994) indicated that while some antibody isotypes (IgG3) showed cross-reactivity, others (IgG1, IgG2a, IgG2b) were specific for the L-enantiomer, though specific Kd values were not available in the abstract.
Experimental Protocols
The assessment of antibody cross-reactivity with L- and D-peptides relies on established biophysical techniques. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Antibody Binding
ELISA is a plate-based assay used to detect and quantify substances such as peptides and antibodies.[7] A competitive ELISA is often employed to determine the cross-reactivity and binding affinity of an antibody to different peptide variants.
Protocol:
-
Coating: A 96-well microtiter plate is coated with a known concentration (e.g., 1-10 µg/mL) of the target peptide (e.g., the L-peptide) in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6) and incubated overnight at 4°C.[7][8]
-
Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound peptide.[8]
-
Blocking: The remaining non-specific binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[7]
-
Competition: The antibody is pre-incubated with varying concentrations of the competitor peptide (e.g., the L-peptide as a positive control, and the D-peptide to be tested) in solution.
-
Incubation: The antibody-competitor peptide mixtures are added to the coated wells and incubated for 1-2 hours at room temperature. During this time, the free antibody will bind to the coated peptide.
-
Washing: The plate is washed again to remove unbound antibodies and competitor peptides.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells and incubated for 1 hour.
-
Substrate Addition: After a final wash, a chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a measurable color change.
-
Data Analysis: The absorbance is read using a microplate reader. The degree of color development is inversely proportional to the amount of competitor peptide in the solution. By comparing the inhibition curves of the L- and D-peptides, the relative binding affinity and percent cross-reactivity can be determined.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions, providing kinetic data on association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.[9][10]
Protocol:
-
Chip Preparation and Ligand Immobilization: An antibody (the ligand) is immobilized on the surface of a sensor chip. This is typically done through amine coupling.
-
System Priming: The SPR instrument's microfluidic system is primed with a running buffer (e.g., HBS-EP).
-
Analyte Injection: The peptide (the analyte), in both its L- and D-forms, is injected at various concentrations over the sensor chip surface at a constant flow rate.
-
Association Phase: The binding of the peptide to the immobilized antibody is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase: After the injection, the running buffer flows over the chip, and the dissociation of the peptide from the antibody is monitored as a decrease in the SPR signal.
-
Regeneration: A regeneration solution (e.g., a low pH buffer) is injected to remove the bound peptide from the antibody, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). This allows for a direct comparison of the binding kinetics and affinity of the antibody for the L- and D-peptides.[9][10]
Mandatory Visualization
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity with L- and D-peptides.
Signaling Pathway Inhibition by a D-Peptide
A prominent example of D-peptide application is the inhibition of the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor growth. D-peptides have been designed to block this interaction, thereby stabilizing p53 and restoring its tumor-suppressive functions.[3][4][6]
Caption: Inhibition of the p53-MDM2 pathway by a D-peptide antagonist.
References
- 1. scholar.usuhs.edu [scholar.usuhs.edu]
- 2. researchgate.net [researchgate.net]
- 3. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Ultrahigh Affinity D-Peptide Antagonist Of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. affbiotech.com [affbiotech.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of Coupling Reagents for Boc-D-Leucine
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis, directly impacting yield, purity, and the stereochemical integrity of the final product. This is particularly true when incorporating sterically hindered amino acids such as Boc-D-Leucine. This guide provides an objective comparison of commonly used coupling reagents for the acylation of Boc-D-Leucine, supported by experimental data to facilitate an informed choice for your synthesis needs.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is primarily evaluated based on its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. Due to the steric hindrance of the isobutyl side chain of leucine (B10760876), the choice of coupling reagent is paramount to achieving high coupling efficiency.
While direct comparative studies for Boc-D-Leucine are not extensively available in peer-reviewed literature, data from the coupling of the structurally similar and sterically hindered amino acid, Boc-L-Valine, provides a strong benchmark for expected performance.
Table 1: Performance Comparison of Common Coupling Reagents for Sterically Hindered Boc-Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95%[1] | Very Fast[1] | Low (<1.0%)[2] | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1] |
| HBTU | Aminium/Uronium Salt | 90-95%[1] | Fast[1] | Low[1] | A cost-effective and reliable option for both routine and challenging couplings.[1] |
| PyBOP | Phosphonium Salt | 90-95%[1] | Fast[1] | Low to Moderate (5.8%)[2] | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[1] |
| COMU | Aminium/Uronium Salt | >95%[1] | Very Fast[1] | Low[1] | A third-generation uronium reagent with high solubility and a good safety profile; can outperform HBTU in difficult sequences.[1] |
| DIC/HOBt | Carbodiimide/Additive | 85-90%[1] | Moderate[1] | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization.[1] |
Experimental Protocols
To ensure an objective comparison of coupling reagent performance, a standardized experimental protocol for solid-phase peptide synthesis (SPPS) is essential. The following methodologies outline the key steps for the coupling of Boc-D-Leucine to a resin-bound amino acid.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Protocol 1: Coupling using HATU
-
Resin Swelling: Swell the resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) in dichloromethane (B109758) (DCM) for 30 minutes. Wash the resin with dimethylformamide (DMF) three times.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain and repeat the treatment for 20 minutes.
-
Washing and Neutralization: Wash the resin with DCM (3x), followed by DMF (3x). Neutralize the resin by treating it with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2x for 5 minutes each). Wash the resin thoroughly with DMF (5x).
-
Activation and Coupling: In a separate vessel, dissolve Boc-D-Leucine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Coupling using DIC/HOBt
-
Resin Swelling, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Activation and Coupling: In a separate vial, dissolve Boc-D-Leucine (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF. Add this solution to the resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
Mechanism of Action: A Comparative Overview
The fundamental difference between the classes of coupling reagents lies in the reactive intermediate they form with the carboxylic acid of Boc-D-Leucine.
Conclusion
For the coupling of the sterically hindered amino acid Boc-D-Leucine, modern aminium/uronium-based reagents such as HATU and COMU are recommended for achieving the highest yields and minimizing racemization.[1] Their rapid reaction kinetics are particularly advantageous in overcoming the steric hindrance presented by the leucine side chain.[3] While HBTU and PyBOP are also highly effective and offer a more cost-effective solution, they may result in slightly lower yields and, in the case of PyBOP, a higher degree of racemization compared to HATU.[1][2] The traditional DIC/HOBt method remains a viable and economical option, though it generally provides lower yields and a higher risk of racemization for challenging couplings.[1] The ultimate choice of reagent will depend on the specific requirements of the synthesis, including the desired purity, scale, and cost considerations.
References
Safety Operating Guide
Proper Disposal of Boc-D-Leucine Monohydrate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents like Boc-D-Leucine monohydrate are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound and its associated waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always handle chemical reagents in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses with side-shields or goggles are required to protect against splashes.[1]
-
Lab Coat: A buttoned lab coat should be worn to prevent skin contact.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as chemical waste and avoid releasing it into the environment.[1] Disposal procedures should always be in accordance with local, regional, and national regulations.[2][3][4]
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed waste container designated for solid chemical waste. This includes any contaminated disposables such as weigh boats, gloves, and wipes.
-
Liquid Waste: Solutions containing this compound must be collected in a designated, compatible container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the compound should be placed in the solid chemical waste container.[5]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[5]
-
2. Spill Management: In the event of a spill, follow these steps:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, sweep up the solid material, taking care to avoid creating dust.[1][2]
-
Place the collected material into a suitable, closed container for disposal.[1][6]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
3. Final Disposal:
-
Licensed Waste Disposal Service: The most recommended method of disposal is to contact a licensed professional waste disposal company.[1][6] They can provide guidance and ensure that the waste is handled in compliance with all regulations.
-
Incineration: An alternative is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material may be flammable.[1]
-
Container Management: Ensure all waste containers are securely sealed, properly labeled with their contents, and stored in a designated secondary containment area away from incompatible materials until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[5]
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
-
Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the product.[2][3]
Key Disposal Information Summary
| Consideration | Guideline | Primary Source(s) |
| Primary Disposal Method | Engage a licensed professional waste disposal service or use a chemical incinerator. | [1][6] |
| Waste Segregation | Separate solid waste, liquid waste, and contaminated labware into designated, labeled containers. | [5] |
| Environmental Protection | Do not allow the product to enter drains or the sewer system. | [1][2] |
| Contaminated Packaging | Treat and dispose of as unused product. | [1][6] |
| Spill Cleanup | Sweep up spills, place in a closed container for disposal, and avoid generating dust. | [1][2][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-D-Leucine monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of Boc-D-Leucine monohydrate. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound, which is typically a solid powder. The following table summarizes the required PPE for various laboratory scenarios.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile rubber gloves are a suitable material.[1] Always inspect gloves prior to use and utilize proper glove removal technique.[2][3] | Prevents direct skin contact with the chemical. |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles.[1][2][4] | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2] For higher-level protection or when handling outside a fume hood, use an N95 or higher-level NIOSH-approved respirator.[2][5] | Prevents inhalation of fine dust particles, which may cause respiratory irritation.[2] |
| Body Protection | A lab coat or impervious clothing should be worn.[2][4] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes are required as a standard laboratory practice.[5] | Protects feet from potential spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label information matches the order details.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
2. Storage:
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][4]
-
The substance is hygroscopic; storage under an inert gas is recommended.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4][6]
3. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation of dust and aerosols.[2][7]
-
Wear the full complement of recommended PPE.
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly before breaks and at the end of the workday.[2]
4. Experimental Protocols:
-
When weighing or transferring the powder, do so in a manner that minimizes dust generation.
-
Use appropriate tools (e.g., spatulas) for handling the solid.
-
Ensure all containers are properly labeled.
5. Disposal:
-
Dispose of unused this compound as chemical waste.[2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[2][3]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[2][3]
-
Always comply with local, regional, and national hazardous waste regulations.[7]
Emergency Procedures
Spill Response:
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Always have the Safety Data Sheet (SDS) readily available for emergency responders.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
